Phytosphingosine
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-62-1 | |
| Record name | Phytosphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytosphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Phytosphingosine-Induced Apoptosis: A Technical Guide for Researchers
Introduction: Phytosphingosine as a Bioactive Modulator of Cell Fate
This compound (PHS), a naturally occurring sphingolipid, has emerged as a potent inducer of apoptosis in various cell types, particularly in cancer cells.[1][2] Unlike many conventional chemotherapeutic agents that broadly target cellular machinery, PHS engages specific and interconnected signaling pathways to execute programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms governing PHS-induced apoptosis, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mode of action. We will delve into the critical signaling cascades, detail the experimental methodologies used to elucidate these pathways, and provide actionable protocols for investigation in a laboratory setting.
I. The Dual-Pronged Initiation: Caspase-8 Activation and Mitochondrial Engagement
A central feature of this compound-induced apoptosis is its ability to concurrently activate two major apoptotic pathways: the extrinsic pathway, primarily mediated by caspase-8, and the intrinsic, or mitochondrial, pathway.
A. Direct, Death Receptor-Independent Activation of Caspase-8
This compound uniquely activates caspase-8, an initiator caspase, in a manner that is independent of the canonical death receptor (DR) signaling.[1][3] Typically, caspase-8 activation is triggered by the binding of ligands such as FasL or TRAIL to their respective death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC). However, studies have shown that PHS-induced caspase-8 activation occurs without the involvement of these receptors.[1] This direct activation of caspase-8 sets in motion a cascade of events leading to the execution of apoptosis.
Activated caspase-8 can directly cleave and activate effector caspases, such as caspase-3, which then target a host of cellular substrates to orchestrate the dismantling of the cell.[4]
B. Orchestrating Mitochondrial Demise: The Intrinsic Pathway
Concurrently with caspase-8 activation, this compound potently engages the mitochondrial pathway of apoptosis.[2][5] This involves a series of events that compromise mitochondrial integrity, leading to the release of pro-apoptotic factors.
A pivotal event in PHS-induced mitochondrial apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][6] Under normal conditions, Bax is held in an inactive state in the cytosol, often through its interaction with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. This compound treatment leads to a diminished interaction between Bax and Bcl-2, freeing Bax to translocate to the mitochondrial outer membrane.[1] Once at the mitochondria, Bax oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP).
The permeabilization of the outer mitochondrial membrane results in the dissipation of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health.[2][5] This is followed by the release of cytochrome c from the intermembrane space into the cytosol.[1][5] Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates caspase-9, another initiator caspase.[5] Activated caspase-9 proceeds to cleave and activate effector caspases like caspase-3, converging with the caspase-8-initiated pathway to amplify the apoptotic signal.
Interestingly, the release of cytochrome c appears to be a caspase-8-independent event in the context of this compound treatment, suggesting that PHS employs parallel pathways to ensure the commitment to apoptosis.[1][3]
II. The Role of Mitogen-Activated Protein Kinases (MAPKs) in Modulating Apoptotic Signaling
Mitogen-activated protein kinases (MAPKs) play a crucial role in transducing extracellular signals into cellular responses, including apoptosis. This compound has been shown to modulate MAPK signaling to promote cell death.
A. Activation of p38 MAPK: A Pro-Apoptotic Signal
This compound treatment leads to the rapid and sustained phosphorylation, and thus activation, of p38 MAPK.[5] The activation of p38 MAPK is critically involved in mediating the mitochondrial arm of PHS-induced apoptosis.[4] Specifically, p38 MAPK activation has been linked to the translocation of Bax to the mitochondria, thereby promoting cytochrome c release and subsequent caspase-9 activation.[4]
B. Suppression of the ERK Pathway: Disarming a Pro-Survival Signal
In contrast to its effect on p38 MAPK, this compound leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of a major pro-survival signaling pathway.[4] The inhibition of ERK signaling by PHS is thought to contribute to the activation of caspase-8.[4]
III. Inhibition of the Pro-Survival PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pro-survival pathway, further tipping the cellular balance towards apoptosis.[5]
Treatment with this compound leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[5] The dephosphorylation and inactivation of Akt can have several pro-apoptotic consequences, including the modulation of Bcl-2 family proteins and the activation of pro-apoptotic transcription factors.
IV. The Contribution of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules that can induce cellular damage and trigger apoptosis. While the precise role of ROS in this compound-induced apoptosis is still under investigation, some studies suggest its involvement.[7][8] Increased ROS levels can contribute to the collapse of the mitochondrial membrane potential and can also influence the activity of various signaling proteins involved in apoptosis.
V. Experimental Protocols for Investigating this compound-Induced Apoptosis
To aid researchers in the practical investigation of the mechanisms described above, this section provides detailed, step-by-step methodologies for key experiments.
A. Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate or flask.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the indicated time period.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
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B. Western Blot Analysis of Key Apoptotic Proteins
Western blotting is an essential technique to analyze the expression and cleavage of proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction:
-
Following treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-caspase-8, anti-caspase-9, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
C. Measurement of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential.
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol:
-
Cell Culture and Treatment:
-
Plate and treat cells with this compound as described previously.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 2-10 µM in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Analysis:
-
Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
VI. Signaling Pathway and Experimental Workflow Diagrams
To visually summarize the complex interplay of molecules and experimental procedures, the following diagrams are provided.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for Studying this compound-Induced Apoptosis
Caption: A typical experimental workflow for apoptosis analysis.
VII. Quantitative Data Summary
| Parameter | Cell Line | Treatment | Observation | Reference |
| Sub-G1 Population | Human Cancer Cells | This compound | Increase in a dose-dependent manner | [1] |
| Caspase-3 Activity | Jurkat Cells | 8 µM this compound | ~6-fold increase over control | [5] |
| Caspase-9 Activity | Jurkat Cells | 8 µM this compound | Significant activation | [5] |
| Caspase-8 Activity | Jurkat Cells | 8 µM this compound | Low activation (~1.8-fold over control) | [5] |
Conclusion
This compound orchestrates a multi-faceted and robust apoptotic program in cancer cells. Its ability to simultaneously engage both caspase-8-mediated and mitochondrial-dependent pathways, coupled with its modulation of critical survival signaling networks like the MAPK and PI3K/Akt pathways, underscores its potential as a promising anti-cancer agent. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic applications of this compound and to develop novel strategies for cancer treatment. A thorough understanding of these intricate signaling networks is paramount for harnessing the full potential of this bioactive sphingolipid in the fight against cancer.
References
- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885.
- Nagahara, Y., Ikeda, M., & Ueyama, T. (2005). This compound induced mitochondria‐involved apoptosis. Cancer science, 96(2), 83-92.
- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885.
- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885.
- Nagahara, Y., Ikeda, M., & Ueyama, T. (2005). This compound induced mitochondria-involved apoptosis. Cancer science, 96(2), 83-92.
- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885.
- Kim, D. S., Kim, S. Y., Kim, J. H., Kim, Y. H., & Park, K. C. (2003). Suppression of extracellular signal-related kinase and activation of p38 MAPK are two critical events leading to caspase-8-and mitochondria-mediated cell death in this compound-treated human cancer cells. Journal of Biological Chemistry, 278(34), 31566-31574.
- Saddoughi, S. A., & Ogretmen, B. (2013). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(1), 16-23.
- Zheng, Q., Wang, J., Zhang, L., & Li, G. (2022). This compound-induced cell apoptosis via a mitochondrially mediated pathway. Ecotoxicology and Environmental Safety, 247, 114227.
- Cai, Q., Wang, J., Wang, B., Xiang, J., & Liu, J. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-Biological Interactions, 387, 110795.
- Zhang, N., Dai, L., & Qi, Y. (2022). This compound-induced cell apoptosis via a mitochondrially mediated pathway. Ecotoxicology and Environmental Safety, 247, 114227.
- Park, M. T., Kim, M. J., Kang, Y. H., Choi, S. Y., Lee, J. H., Choi, J. A., ... & Lee, S. J. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and-independent AIF release. Blood, 105(4), 1724-1733.
- Park, M. T., Kim, M. J., Kang, Y. H., Choi, S. Y., Lee, J. H., Choi, J. A., ... & Lee, S. J. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and-independent AIF release. Blood, 105(4), 1724-1733.
- Rotstein, N. P., & Politi, L. E. (2011). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. Investigative ophthalmology & visual science, 52(9), 6558-6567.
- BenchChem. (2025). N-Acetylthis compound: A Potent Inducer of Apoptosis in Cancer Cell Lines. BenchChem.
- Kim, M. Y., Lee, E. J., Kim, D. G., Kim, Y. D., & Kim, Y. M. (2009). N, N-dimethyl this compound induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells. Toxicology letters, 189(2), 157-163.
- Ganesan, S., & Rath, P. C. (2017). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Cellular and Molecular Life Sciences, 74(13), 2377-2396.
- Zhang, Y., Wang, Y., & Zhang, J. (2023). The role of sphingosine-1-phosphate in autophagy and related disorders.
- El-Brolosy, M. A., & Stainier, D. Y. (2017). Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases.
- Kim, D. S., Kim, S. Y., Chung, J. H., Kim, K. H., Cho, K. H., & Park, K. C. (2003). Induction of apoptosis and expression of cell cycle regulatory proteins in response to a this compound derivative in HaCaT human keratinocyte cells. Molecules and cells, 16(3), 331-337.
- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis. Proteintech.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific.
- BD Biosciences. (n.d.). Apoptosis Protocols. BD Biosciences.
Sources
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- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 5. Suppression of extracellular signal-related kinase and activation of p38 MAPK are two critical events leading to caspase-8- and mitochondria-mediated cell death in this compound-treated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Phytosphingosine's Role in Modulating Inflammatory Responses
Introduction: Phytosphingosine as a Key Modulator of Cutaneous Homeostasis
This compound (PHS) is a naturally occurring sphingolipid, a bioactive lipid that is a fundamental component of ceramides in the stratum corneum, the outermost layer of the epidermis.[1][2][3][4] Beyond its structural role in maintaining the skin's permeability barrier, this compound has emerged as a potent signaling molecule with significant anti-inflammatory and antimicrobial properties.[5][6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates inflammatory responses, offering valuable insights for researchers, scientists, and drug development professionals in dermatology and immunology. We will delve into its effects on key signaling pathways, provide detailed experimental protocols for its evaluation, and present quantitative data to underscore its therapeutic potential in inflammatory skin conditions such as acne vulgaris, atopic dermatitis, and psoriasis.[5][6][7][9]
Molecular Mechanisms of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that are often dysregulated in inflammatory skin diseases.[7]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[10] In inflammatory conditions, stimuli such as lipopolysaccharides (LPS) trigger the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14]
This compound has been demonstrated to potently inhibit the NF-κB signaling cascade.[1][7][12] It achieves this by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.[12] This inhibitory action leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and mediators.[12][15]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another critical regulator of inflammation.[1][12] Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Studies have shown that this compound can inhibit the phosphorylation of p38, ERK, and JNK, thereby suppressing the MAPK signaling pathway and its downstream inflammatory effects.[12]
Regulation of Cytokine and Chemokine Production
A hallmark of inflammation is the elevated production of cytokines and chemokines that recruit and activate immune cells. This compound has been shown to significantly reduce the production of a wide array of pro-inflammatory cytokines and chemokines in various cell types.[12] For instance, in LPS-stimulated RAW264.7 macrophages, this compound treatment decreased the levels of IL-6, IL-10, IL-27 p28/IL-30, IP-10, I-TAC, MCP-5, and TIMP-1.[12] Furthermore, in TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound reduced the production of TARC, IL-6, and IL-8.[12] This broad-spectrum inhibition of inflammatory mediators underscores its potential in managing a variety of inflammatory skin conditions.
Diagram of Key Signaling Pathways Modulated by this compound
Caption: this compound inhibits key inflammatory signaling pathways.
Experimental Protocols for Assessing the Anti-inflammatory Activity of this compound
To rigorously evaluate the anti-inflammatory properties of this compound, a combination of in vitro and in vivo models is essential.
In Vitro Cell Culture Models
1. Macrophage and Keratinocyte Culture and Stimulation:
-
Cell Lines: Murine macrophage cell line (RAW264.7) and human keratinocyte cell line (HaCaT) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Inflammatory Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW264.7) or a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for HaCaT cells.[12]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[16][17]
Quantitative Analysis of Inflammatory Mediators
1. Cytokine Measurement using Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants.
-
Principle: A sandwich ELISA utilizes a capture antibody coated on a 96-well plate to bind the cytokine of interest. A biotinylated detection antibody and a streptavidin-HRP conjugate are then used for detection, with the signal being proportional to the amount of cytokine present.[18][19]
-
Detailed Protocol:
-
Coating: Coat a 96-well plate with the capture antibody diluted in binding solution and incubate overnight at 4°C.[18]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[16]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody, incubating for 1-2 hours at room temperature.[16][20]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP, incubating for 20-30 minutes at room temperature in the dark.[16]
-
Substrate Addition: Wash the plate and add a TMB substrate solution to develop the color.[16][21]
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).[21]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.[16]
-
2. Gene Expression Analysis using Quantitative PCR (qPCR):
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, IL-6, TNF-α).[12][22]
-
Principle: qPCR is a highly sensitive technique to quantify mRNA levels by reverse transcribing RNA into cDNA, followed by real-time amplification with gene-specific primers.[23][24]
-
Detailed Protocol:
-
RNA Extraction: Lyse cells using a reagent like TRIzol and extract total RNA following the manufacturer's protocol.[23][25]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.[23]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) in a qPCR instrument.[25]
-
Thermal Cycling: Perform thermal cycling, including an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[25]
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[26]
-
Analysis of Signaling Pathway Proteins by Western Blot
-
Objective: To detect and quantify the levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p-p38).[12]
-
Principle: Western blotting separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies for detection.
-
Detailed Protocol:
-
Protein Extraction: Lyse cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins on a polyacrylamide gel based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or α-tubulin).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Quantitative Data on this compound's Efficacy
The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | LPS (1 µg/mL) | LPS + PHS (5 µg/mL) | % Inhibition |
| IL-6 (pg/mL) | 15,234 ± 876 | 4,570 ± 312 | 70.0% |
| TNF-α (pg/mL) | 8,945 ± 543 | 2,147 ± 189 | 76.0% |
| IL-1β (pg/mL) | 3,456 ± 210 | 933 ± 98 | 73.0% |
Data are presented as mean ± SD and are representative of published findings.[12][27]
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages
| Gene | LPS (1 µg/mL) (Fold Change) | LPS + PHS (5 µg/mL) (Fold Change) | % Inhibition |
| iNOS | 25.4 ± 2.1 | 6.3 ± 0.8 | 75.2% |
| COX-2 | 18.7 ± 1.5 | 5.1 ± 0.6 | 72.7% |
Data are presented as mean ± SD relative to unstimulated controls and are representative of published findings.[12][27]
Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation
| Protein | LPS (1 µg/mL) (Relative Densitometry) | LPS + PHS (5 µg/mL) (Relative Densitometry) | % Inhibition |
| p-IκBα | 2.8 ± 0.3 | 0.9 ± 0.1 | 67.9% |
| p-p38 | 3.5 ± 0.4 | 1.2 ± 0.2 | 65.7% |
Data are presented as mean ± SD relative to unstimulated controls and are representative of published findings.[12][17]
Therapeutic Implications and Future Directions
The robust anti-inflammatory properties of this compound, coupled with its excellent safety profile, make it a highly attractive candidate for the development of novel therapeutics for a range of inflammatory skin disorders.[28] Its ability to simultaneously bolster the skin barrier and suppress key inflammatory pathways offers a multi-pronged approach to treatment.
Future research should focus on:
-
Optimizing Delivery Systems: Developing advanced formulations, such as nanoparticles, to enhance the dermal penetration and bioavailability of this compound.[8]
-
Clinical Trials: Conducting large-scale, randomized controlled trials to definitively establish the efficacy and safety of this compound in patients with atopic dermatitis, psoriasis, and acne.
-
Synergistic Combinations: Investigating the potential for synergistic effects when combining this compound with other anti-inflammatory agents or standard-of-care therapies.
-
Exploring Systemic Effects: While primarily studied for topical applications, the potential systemic anti-inflammatory effects of orally administered this compound, particularly in conditions like inflammatory bowel disease, warrant further investigation.[13][14][29][30][31]
Conclusion
This compound is a multifaceted bioactive lipid with a profound ability to modulate inflammatory responses in the skin. Its well-documented inhibitory effects on the NF-κB and MAPK signaling pathways, leading to a significant reduction in pro-inflammatory cytokine and mediator production, provide a strong scientific rationale for its use in inflammatory skin conditions. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable natural compound.
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A Technical Guide to the Antimicrobial Spectrum of Phytosphingosine
Executive Summary
Phytosphingosine (PS), a naturally occurring sphingoid base found in the stratum corneum of the skin and in various plants, is an integral component of the innate immune system.[1][2][3] This guide provides an in-depth technical overview of its broad-spectrum antimicrobial activity, mechanisms of action, and the experimental protocols required for its evaluation. We synthesize data from multiple in vitro and in vivo studies to present a comprehensive resource for researchers, scientists, and drug development professionals. This compound demonstrates significant efficacy against a wide range of Gram-positive bacteria, several Gram-negative bacteria, and various yeasts and molds.[1][4] Its primary mechanism of action involves the direct disruption and permeabilization of microbial cell membranes, leading to cell death.[5][6][7] This guide details standardized methodologies, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and provides quantitative data to support the potential of this compound as a therapeutic or prophylactic agent in dermatology and beyond.
Introduction to this compound: A Key Mediator of Cutaneous Defense
This compound (PS) is an 18-carbon aliphatic amino alcohol that is a fundamental building block of ceramides, the most abundant lipid class in the stratum corneum.[3][8] Beyond its structural role in maintaining the skin's permeability barrier, free this compound acts as a potent endogenous antimicrobial and anti-inflammatory agent.[3][9] Its presence on the skin surface and in mucosal tissues constitutes a first-line chemical defense against microbial colonization and infection.[1][10] The biotechnological production of skin-identical this compound has enabled extensive research into its biological activities and potential applications in cosmetic and pharmaceutical formulations.[3]
The Antimicrobial Spectrum of this compound
This compound exhibits a broad, yet selective, spectrum of activity against various microorganisms. Its efficacy is most pronounced against Gram-positive bacteria and certain fungi, with more variable activity observed against Gram-negative bacteria.
Antibacterial Activity
Gram-Positive Bacteria: this compound demonstrates potent bactericidal activity against a wide array of Gram-positive bacteria. This includes clinically relevant species such as Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Cutibacterium acnes (formerly Propionibacterium acnes), and Bacillus subtilis.[1][2][4][10] The efficacy against C. acnes and S. aureus makes it a compound of significant interest for acne vulgaris treatment and managing skin infections.[3][4][9]
Gram-Negative Bacteria: The activity of this compound against Gram-negative bacteria is more species-dependent. It has been shown to be effective against Escherichia coli and Fusobacterium nucleatum.[1][10] However, its efficacy is notably lower or absent against certain pathogenic species like Pseudomonas aeruginosa and Serratia marcescens, which may be attributed to the protective nature of their outer membrane.[2][10]
Antifungal Activity
This compound is an effective agent against various pathogenic yeasts and fungi.
-
Yeasts: It shows strong activity against Candida albicans, a common cause of opportunistic infections.[1][2][11][12] Its mechanism against C. albicans is characterized by rapid membrane disruption.[6] While it is also active against Malassezia species, the lipophilic yeasts associated with conditions like seborrhoeic dermatitis, the required concentrations for inhibition are significantly higher compared to those for Candida or bacteria.[11][12][13]
-
Plant Pathogens: Research has also highlighted the ability of this compound to inhibit the growth of several fungal plant pathogens, including Verticillium longisporum, Fusarium graminearum, and Sclerotinia sclerotiorum, suggesting a broader role for sphingolipids in innate defense across different kingdoms.[14][15]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound is the direct targeting and disruption of the microbial cell membrane. This process is rapid and leads to a loss of cellular integrity.
Primary Pathway: Cell Membrane Disruption
The cationic nature of this compound at physiological pH facilitates an electrostatic interaction with negatively charged components of microbial membranes, such as phospholipids and teichoic acids (in Gram-positive bacteria). This interaction leads to the insertion of the lipid into the bilayer, causing severe structural damage.[5][7] The consequences of this disruption are multifaceted:
-
Increased Permeability: The membrane becomes permeable, allowing the influx of external molecules (like fluorescent dyes such as propidium iodide in experimental settings) and the efflux of critical small molecules and ions (e.g., adenine nucleotides).[5][6]
-
Loss of Integrity: The damage progresses to a complete loss of membrane integrity, resulting in the leakage of larger cellular constituents, including proteins.[6]
-
Cell Death: This catastrophic loss of containment and electrochemical gradients leads to rapid cell death.[5] Electron microscopy studies have confirmed severe ultrastructural damage to the plasma membrane of treated microbes.[5][6]
Caption: Standard workflow for MIC determination by broth microdilution.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This assay is a follow-up to the MIC test to determine if the agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) of the initial inoculum. [10] Step-by-Step Methodology:
-
MIC Plate Selection: Use the microtiter plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), pipette a small, defined volume (e.g., 10 µL) and spread it onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates under appropriate conditions until growth is visible in control spots.
-
MBC Determination: The MBC is the lowest concentration of this compound from the MIC assay that shows no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subcultured agar plate.
Conclusion and Future Directions
This compound is a well-documented, skin-identical lipid with a potent and broad antimicrobial spectrum, particularly against Gram-positive bacteria and yeasts. Its primary mechanism, the rapid disruption of microbial membranes, makes the development of resistance less likely compared to antibiotics with specific molecular targets. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers exploring its utility. Future research should focus on optimizing formulations, such as nanoemulsions, to enhance bioavailability and efficacy against more resistant organisms like P. aeruginosa. [1][16]Furthermore, exploring synergistic combinations with conventional antimicrobial agents could unlock new therapeutic strategies for complex skin and mucosal infections.
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An In-Depth Technical Guide to Phytosphingosine as a Signaling Molecule in Plant Defense
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (PHS), a long-chain sphingoid base, has emerged from its role as a structural component of cellular membranes to be recognized as a critical signaling molecule in the intricate network of plant defense. This technical guide provides a comprehensive overview of the current understanding of PHS-mediated signaling in plant immunity. We will delve into the biosynthesis of PHS, its perception, and the subsequent signaling cascade that leads to the activation of defense responses. Furthermore, this guide will explore the complex interplay between PHS and other key defense hormones, and provide detailed protocols for the experimental investigation of PHS signaling. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and manipulate this important pathway for crop improvement and the development of novel therapeutic strategies.
Introduction: The Dual Role of this compound
Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes. For a long time, their role was considered to be primarily structural. However, it is now well-established that sphingolipid metabolites, including this compound (PHS), are potent signaling molecules involved in a wide array of cellular processes, from programmed cell death to stress responses. In the plant kingdom, PHS has a multifaceted role in defense against pathogens. It not only exhibits direct antimicrobial properties but also acts as a potent elicitor of the plant's innate immune system. An accumulation of PHS is observed in plants upon pathogen attack, triggering a cascade of events that culminates in a robust defense response, including the induction of systemic acquired resistance (SAR).
The this compound Biosynthetic Pathway
The journey of PHS as a signaling molecule begins with its synthesis. The biosynthesis of sphingolipids is a conserved pathway that initiates in the endoplasmic reticulum.
The key enzymatic steps leading to the formation of this compound are:
-
Serine Palmitoyltransferase (SPT): This enzyme catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the rate-limiting step in sphingolipid biosynthesis.[1][2]
-
3-Ketodihydrosphingosine Reductase: This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).
-
Sphinganine C4-hydroxylase: This enzyme hydroxylates dihydrosphingosine at the C-4 position to produce this compound.[2][3]
Caption: Simplified overview of the this compound biosynthesis pathway in plants.
The this compound Signaling Cascade: From Perception to Response
The perception of PHS and the subsequent transduction of the signal involve a series of molecular events that are still being actively investigated. The current model suggests a pathway involving phosphorylation, G-protein signaling, and a MAP kinase cascade.
Phosphorylation: The Activation Step
For PHS to function as a signaling molecule, it must be phosphorylated to This compound-1-phosphate (PHS-1-P) . This crucial step is catalyzed by sphingosine kinases (SphK) .[1][4] The conversion of PHS to PHS-1-P is considered a key regulatory point in the signaling pathway, as it shifts the balance from a potential pro-death signal (high levels of PHS can induce programmed cell death) to a pro-survival and defense-activating signal.[1]
Perception: A Putative G-Protein Coupled Receptor
While a specific receptor for PHS-1-P has not yet been definitively identified in plants, compelling evidence points towards the involvement of a G-protein coupled receptor (GPCR) . Studies in Arabidopsis have shown that the effects of PHS-1-P on stomatal closure, a key defense response to prevent pathogen entry, are dependent on a functional heterotrimeric G-protein α-subunit (GPA1) .[5][6] This strongly suggests that PHS-1-P is perceived by a GPCR, which then activates the downstream G-protein signaling module.
Downstream Signaling: G-Proteins and MAP Kinases
Upon activation by the putative GPCR, the GPA1 subunit of the heterotrimeric G-protein likely initiates a downstream signaling cascade. While the precise components of this cascade in the context of PHS-mediated defense are still being elucidated, it is known that G-protein signaling in plants can lead to the activation of mitogen-activated protein kinase (MAPK) cascades . In response to cold stress, a specific long-chain base kinase (LCBK2) has been shown to be responsible for PHS-P production, which in turn activates AtMPK6 .[7] MAPK cascades are well-established components of plant defense signaling, and their activation leads to the phosphorylation of transcription factors and other regulatory proteins, ultimately resulting in changes in gene expression.
Caption: Proposed signaling pathway for this compound in plant defense.
Transcriptional Reprogramming and Defense Gene Activation
The culmination of the PHS signaling cascade is a significant reprogramming of the plant's transcriptome. Activated transcription factors, such as members of the WRKY family , bind to the promoters of defense-related genes and induce their expression. A key set of genes upregulated by PHS signaling are the Pathogenesis-Related (PR) genes .[5][8] The induction of PR genes is a hallmark of Systemic Acquired Resistance (SAR) , a long-lasting, broad-spectrum resistance that protects the plant from subsequent infections.
Crosstalk with Other Defense Hormones
The plant immune system is a complex network where different signaling pathways interact to fine-tune the defense response. PHS signaling does not operate in isolation but rather engages in intricate crosstalk with other key defense hormones, most notably salicylic acid (SA) and jasmonic acid (JA).
Interplay with Salicylic Acid
The accumulation of long-chain sphingoid bases, including PHS, has been shown to induce the accumulation of SA and the expression of SA-dependent defense genes.[9] This suggests a synergistic relationship where PHS can amplify the SA-mediated defense response, which is typically effective against biotrophic pathogens. The regulatory protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) is a central player in SA signaling, and evidence suggests that the antagonistic effect of SA on JA signaling requires NPR1.[10][11]
Antagonism with Jasmonic Acid
The SA and JA signaling pathways are often mutually antagonistic. As PHS signaling can promote SA accumulation, it can, in turn, suppress the JA signaling pathway. This antagonism is thought to allow the plant to prioritize its defense strategy based on the type of pathogen it encounters, as JA-mediated defenses are generally more effective against necrotrophic pathogens and herbivorous insects.
Experimental Methodologies for Studying this compound Signaling
Investigating the role of PHS in plant defense requires a combination of biochemical, molecular, and genetic approaches. Below are detailed protocols for some of the key experimental workflows.
Quantification of this compound and its Metabolites
Accurate quantification of PHS and PHS-1-P is crucial for understanding their dynamics during plant-pathogen interactions. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose.
Protocol: LC-MS/MS Quantification of Sphingolipids
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
Extract lipids using a two-phase solvent system, such as chloroform:methanol:water.
-
Spike the sample with a known amount of an internal standard (e.g., a stable isotope-labeled PHS) to correct for extraction losses.
-
-
Chromatographic Separation:
-
Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used.
-
-
Mass Spectrometric Detection:
-
Analyze the eluate using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of PHS and PHS-1-P.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PHS and PHS-1-P.
-
Quantify the amount of PHS and PHS-1-P in the sample by comparing the peak areas to the standard curve and normalizing to the internal standard.
-
Pathogen Infection Assays
To assess the functional role of PHS in plant defense, pathogen infection assays are essential. These assays can be used to determine if exogenous application of PHS enhances resistance or if mutations in the PHS signaling pathway lead to increased susceptibility.
Protocol: Pseudomonas syringae Infection Assay in Arabidopsis thaliana
-
Bacterial Culture:
-
Grow Pseudomonas syringae pv. tomato DC3000 in King's B medium with appropriate antibiotics.
-
Harvest bacteria in the logarithmic growth phase by centrifugation.
-
Wash and resuspend the bacterial pellet in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.002 for disease assays).
-
-
Plant Inoculation:
-
Use a needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.
-
For testing the effect of PHS, plants can be pre-treated by spraying with a PHS solution or by co-infiltrating PHS with the bacterial suspension.[2]
-
-
Disease Symptom Assessment:
-
Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-4 days.
-
Document the symptoms by photography.
-
-
Quantification of Bacterial Growth:
-
At 3 days post-inoculation, collect leaf discs from the infiltrated areas using a cork borer.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.
-
Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).
-
Caption: General workflow for a yeast two-hybrid assay to identify protein-protein interactions.
Conclusion and Future Perspectives
This compound has unequivocally been established as a key signaling molecule in plant defense. The elucidation of its signaling pathway, from its synthesis and phosphorylation to the activation of downstream defense responses, has provided valuable insights into the complexity of plant immunity. The involvement of a putative G-protein coupled receptor and the subsequent activation of G-protein and MAPK signaling cascades highlight the conservation of signaling modules across different kingdoms, while also revealing plant-specific adaptations.
Despite the significant progress made, several key questions remain. The definitive identification of the PHS-1-P receptor in plants is a major goal for future research. A comprehensive understanding of the downstream targets of the PHS-activated MAPK cascade and the specific transcription factors that mediate the expression of defense genes will provide a more complete picture of the signaling network. Furthermore, a deeper exploration of the molecular mechanisms underlying the crosstalk between PHS and other defense hormone pathways will be crucial for a holistic understanding of plant immunity.
The knowledge gained from studying PHS signaling has significant implications for agriculture and drug development. The manipulation of the PHS pathway through genetic engineering or the application of exogenous elicitors could lead to the development of crops with enhanced resistance to a broad range of pathogens. Moreover, as sphingolipid signaling is also crucial in animals and fungi, a better understanding of this pathway in plants could provide novel targets for the development of antifungal drugs. The continued investigation of this compound signaling promises to uncover new avenues for improving plant health and developing innovative therapeutic strategies.
References
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The Unseen Regulator: A Technical Guide to the Biological Functions of Phytosphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Phytosphingosine-1-phosphate (P1P), a phosphorylated derivative of the sphingoid base this compound, is an emerging bioactive lipid with significant, yet underappreciated, roles in cellular signaling. While its structural analog, sphingosine-1-phosphate (S1P), has been extensively studied, P1P possesses unique structural features that confer distinct biological activities. This technical guide provides an in-depth exploration of the current understanding of P1P's biological functions, metabolism, and signaling pathways, with a particular focus on its potential as a therapeutic target. We will delve into its established role as a high-affinity ligand for the S1P4 receptor, its involvement in cellular processes ranging from immune modulation to skin barrier integrity, and the methodologies for its investigation. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate the complexities of P1P biology and unlock its therapeutic potential.
Introduction: Beyond the Shadow of S1P
For decades, the field of sphingolipid signaling has been dominated by the study of sphingosine-1-phosphate (S1P). This pleiotropic signaling molecule, acting through a family of five G protein-coupled receptors (S1PR1-5), governs a vast array of physiological and pathological processes, including cell proliferation, apoptosis, migration, and immune trafficking.[1][2] However, the singular focus on S1P has cast a long shadow over other, structurally related sphingoid base phosphates, notably this compound-1-phosphate (P1P).
P1P is the 1-phosphate derivative of this compound, a C18 sphingoid base characterized by a hydroxyl group at the C4 position, a feature absent in sphingosine.[3] This seemingly minor structural alteration has profound implications for its biological activity and receptor interactions. While present in lower abundance than S1P in most mammalian tissues, P1P is a key component of sphingolipids in yeast, plants, and certain mammalian tissues, particularly the skin.[3][4] Emerging evidence suggests that P1P is not merely a metabolic byproduct but an active signaling molecule with distinct functions that are ripe for exploration.
This guide will illuminate the biological landscape of P1P, moving beyond comparative discussions with S1P to establish its unique identity as a signaling lipid. We will explore its synthesis and degradation, its specific interactions with cell surface receptors, its downstream signaling cascades, and its functional roles in health and disease.
The Molecular Architecture and Metabolism of P1P
The defining structural feature of P1P is the hydroxyl group at the C4 position of the this compound backbone. This modification introduces an additional site for hydrogen bonding, potentially altering its interaction with binding partners compared to S1P.
Biosynthesis of P1P
The synthesis of P1P in mammalian cells is believed to follow a pathway analogous to that of S1P, involving the phosphorylation of its precursor, this compound.
-
Formation of this compound: this compound is a naturally occurring sphingoid base in mammalian tissues, particularly in the epidermis.[5] It is a key component of certain ceramides and can be generated through the sphingolipid metabolic pathway.
-
Phosphorylation by Sphingosine Kinases (SphKs): The phosphorylation of sphingosine to S1P is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2.[6] Notably, SphK2 has been shown to phosphorylate a broader range of substrates, including this compound, to generate P1P.[7] This suggests that the intracellular levels of P1P are, at least in part, regulated by the activity of SphK2.
Degradation of P1P
The catabolism of P1P is less well-characterized than that of S1P. However, based on the known pathways for sphingoid base phosphate degradation, two primary routes are likely:
-
Dephosphorylation: P1P can be dephosphorylated back to this compound by sphingosine-1-phosphate phosphatases (SPPs) and lipid phosphate phosphatases (LPPs).[8]
-
Irreversible Cleavage: The irreversible degradation of S1P is carried out by sphingosine-1-phosphate lyase (S1PL), which cleaves S1P into hexadecenal and ethanolamine-1-phosphate.[6] S1PL is known to act on other long-chain base phosphates and is likely involved in the breakdown of P1P as well. Indeed, studies in yeast and mammalian cells have shown that this compound is metabolized to odd-numbered fatty acids, a process that involves a long-chain base 1-phosphate lyase.[4]
Metabolic Pathway of this compound and P1P
Caption: Metabolic pathway of this compound-1-phosphate.
P1P Signaling: A Tale of Receptor Specificity
The biological effects of S1P are predominantly mediated by its interaction with the S1P receptor family. While P1P can be considered a structural analog of S1P, it exhibits a distinct receptor binding profile.
P1P as a High-Affinity Ligand for S1P4
A pivotal finding in the field of P1P biology is its identification as a high-affinity ligand for the S1P4 receptor.[6] In fact, P1P displays a significantly higher affinity for S1P4 than S1P itself, leading to the proposition that S1P4 should be considered a P1P receptor.[6] S1P4 is primarily expressed in hematopoietic tissues and plays a crucial role in the immune system.[1] The specific activation of S1P4 by P1P suggests a specialized role for this lipid in immune cell regulation.
Potential Interactions with Other S1P Receptors
The interaction of P1P with other S1P receptor subtypes is not as well-defined. Given its structural similarity to S1P, it is plausible that P1P may bind to other S1PRs, albeit with lower affinity than S1P. Further research is required to fully elucidate the receptor binding profile of P1P and its implications for downstream signaling.
P1P Signaling Cascade via S1P4
Caption: P1P signaling through the S1P4 receptor.
Biological Functions of P1P: From the Skin to the Immune System
The biological functions of P1P are an area of active investigation. Current knowledge, derived from studies on both P1P and its precursor this compound, points to key roles in skin barrier function and immune regulation.
The Guardian of the Epidermis: P1P in Skin Barrier Function
This compound is a crucial component of the skin's natural moisturizing factor and plays a vital role in maintaining the integrity of the epidermal barrier.[5][9] It has been shown to possess both anti-inflammatory and antimicrobial properties.[10] Given that P1P is a metabolite of this compound, it is highly probable that it also contributes to these protective functions.
-
Ceramide Synthesis: this compound serves as a precursor for the synthesis of certain ceramides, which are essential lipids for maintaining the lamellar structure of the stratum corneum and preventing transepidermal water loss.[11]
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses in the skin.[10] While the direct effects of P1P on skin inflammation are yet to be fully elucidated, its interaction with S1P4, a receptor involved in immune modulation, suggests a potential role.
A Modulator of Immunity: The Role of P1P in the Hematopoietic System
The high-affinity interaction between P1P and the S1P4 receptor strongly implicates P1P in the regulation of the immune system. S1P4 is expressed on various immune cells, including T cells, B cells, and dendritic cells, and is involved in their trafficking and function.[1] The specific activation of S1P4 by P1P suggests that this lipid may fine-tune immune responses in a manner distinct from S1P.
Emerging Roles in Development and Disease
Recent studies have begun to uncover novel functions of P1P and its derivatives. For instance, a synthetic cyclic form of P1P, O-cyclic this compound-1-phosphate, has been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes.[12] This finding opens up exciting new avenues for research into the role of P1P in developmental processes and its potential applications in regenerative medicine.
Methodologies for the Study of P1P
The study of P1P necessitates robust and sensitive analytical methods for its detection and quantification, as well as cellular and molecular assays to probe its function.
Quantification of P1P
The quantification of P1P in biological samples can be challenging due to its low abundance and its physicochemical properties. However, methods developed for the analysis of S1P can be adapted for P1P.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of sphingolipids.[13][14] It offers high sensitivity and specificity, allowing for the accurate measurement of P1P levels in various biological matrices.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the derivatization of P1P with a fluorescent tag, followed by separation and detection by HPLC.[15][16] While not as specific as LC-MS/MS, it provides a sensitive and more accessible alternative for P1P quantification.
Table 1: Comparison of Analytical Methods for P1P Quantification
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation analysis. | High sensitivity and specificity, allows for simultaneous quantification of multiple lipids. | Requires specialized equipment and expertise. |
| HPLC with Fluorescence Detection | Derivatization with a fluorescent probe, separation by HPLC, and detection by fluorescence. | High sensitivity, more widely available than LC-MS/MS. | Less specific than LC-MS/MS, requires a derivatization step. |
Functional Assays
A variety of in vitro and in vivo assays can be employed to investigate the biological functions of P1P.
-
Receptor Binding Assays: To determine the affinity of P1P for specific S1P receptors.
-
Cell-Based Signaling Assays: To measure the activation of downstream signaling pathways (e.g., calcium mobilization, ERK phosphorylation, Rho activation) in response to P1P stimulation.
-
Cell Migration and Proliferation Assays: To assess the effects of P1P on cell behavior.
-
In Vivo Models: Utilizing animal models with genetic modifications in the P1P metabolic or signaling pathways (e.g., SphK2 knockout, S1P4 knockout) to study the physiological roles of P1P.
Experimental Workflow for Investigating P1P Function
Caption: A typical experimental workflow for studying P1P.
Future Directions and Therapeutic Potential
The study of this compound-1-phosphate is still in its nascent stages, but the existing evidence strongly suggests that it is a bioactive lipid with significant and unique biological functions. Future research should focus on:
-
Deconvoluting P1P-specific signaling pathways: Differentiating the effects of P1P from those of S1P is crucial. The use of specific inhibitors and genetic models will be instrumental in this endeavor.
-
Exploring the role of P1P in pathophysiology: Investigating the involvement of P1P in diseases where its precursor, this compound, or its primary receptor, S1P4, are implicated, such as inflammatory skin conditions and autoimmune disorders.
-
Developing P1P-targeted therapeutics: The high-affinity and specific interaction between P1P and S1P4 makes this a promising target for the development of novel therapeutics for immune-mediated diseases.
Conclusion
This compound-1-phosphate is emerging from the shadow of its well-studied cousin, S1P, as a bioactive lipid with a distinct and important role in cellular signaling. Its unique structural features, specific interaction with the S1P4 receptor, and involvement in critical biological processes such as skin barrier function and immune regulation, position P1P as an exciting new frontier in sphingolipid research. This technical guide has provided a comprehensive overview of the current knowledge on P1P, from its metabolism and signaling to its potential therapeutic applications. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this enigmatic and promising signaling molecule.
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The Discovery and Biosynthesis of Phytosphingosine in Yeast: From Fundamental Pathway to Advanced Analysis
An In-Depth Technical Guide for Researchers
Abstract
Phytosphingosine (PHS) is a crucial sphingoid long-chain base that serves as a structural cornerstone of complex sphingolipids and a bioactive signaling molecule in the budding yeast, Saccharomyces cerevisiae. As a model eukaryote, studies in yeast have been instrumental in delineating the fundamental pathways of sphingolipid metabolism, providing insights that are conserved across higher organisms.[1] This guide provides a comprehensive technical overview of the historical discovery and the detailed biosynthetic pathway of this compound in yeast. It is designed for researchers, scientists, and drug development professionals, offering not only a deep dive into the molecular mechanisms but also field-proven experimental protocols for the extraction, analysis, and characterization of this vital lipid. We will explore the enzymatic steps, genetic regulation, and the causality behind key experimental methodologies, ensuring a blend of theoretical knowledge and practical application.
A Historical Perspective: Unraveling the Sphingolipid Pathway
The discovery of this compound in yeast was not a singular event but rather the result of decades of research aimed at dissecting the broader sphingolipid metabolic network. The initial challenge lay in the complexity of lipid biochemistry and the essential role of these molecules, which made simple knockouts lethal. A pivotal breakthrough came from the development of genetic screens to isolate auxotrophic mutants—strains that could only survive when a specific nutrient was supplied.
Researchers devised selection methods for mutants that required a long-chain base (LCB) for growth.[2] These mutants, classified into complementation groups like lcb1 and lcb2, were instrumental.[2] By observing which downstream metabolites could rescue their growth, scientists could piece together the sequence of the biosynthetic pathway.[2] For instance, feeding lcb1 mutants with intermediates like dihydrosphingosine (DHS) or this compound restored viability, confirming that the genetic lesion occurred at the very first step of synthesis.[2] This elegant use of genetics provided the foundational framework for identifying the enzymes responsible for each conversion, a testament to the power of S. cerevisiae as a model system for molecular biology.
The De Novo Biosynthetic Pathway of this compound
The synthesis of this compound is a conserved, multi-step enzymatic process localized primarily to the endoplasmic reticulum (ER).[3] It begins with simple precursors and culminates in the formation of the characteristic C18 trihydroxy-amine structure of PHS.
Step 1: Serine Palmitoyltransferase (SPT) - The Commitment Step
The pathway initiates with the condensation of L-serine and palmitoyl-CoA.[1][4] This is the rate-limiting and committing step in all sphingolipid synthesis, catalyzed by the serine palmitoyltransferase (SPT) enzyme complex.[3][5] In yeast, this complex is composed of two core subunits, Lcb1p and Lcb2p, and a smaller, activity-stimulating subunit, Tsc3p.[1][6]
-
Causality: The choice of palmitoyl-CoA (a C16 fatty acid) as the primary substrate is why yeast sphingolipids predominantly have a C18 backbone after condensation with the two carbons from serine.
-
Product: The output of this reaction is 3-ketodihydrosphingosine (3-KDS).[3]
Step 2: 3-Ketodihydrosphingosine Reductase - The First Reduction
The keto group of 3-KDS is immediately reduced by the NADPH-dependent reductase Tsc10p to form dihydrosphingosine (DHS), also known as sphinganine.[1][6]
-
Causality: This rapid reduction is crucial as 3-KDS is a transient and unstable intermediate. The formation of the stable DHS molecule creates the foundational long-chain base for all subsequent modifications.
Step 3: Sphingoid Base Hydroxylase - The Defining Reaction
The conversion of DHS to this compound is the defining step that distinguishes the "phyto" pathway common in yeast and plants from the primary pathway in mammals. This reaction is catalyzed by the Sur2p (also known as Syr2p) hydroxylase, which introduces a hydroxyl group at the C-4 position of dihydrosphingosine.[1][7][8]
-
Causality: The presence of this C-4 hydroxyl group significantly alters the physical properties of the molecule, increasing its polarity. This structural feature is critical for the function and recognition of PHS and the complex sphingolipids derived from it in yeast. Deletion of the SUR2 gene results in an accumulation of DHS, demonstrating its essential role in this conversion.[1]
The following diagram illustrates the core biosynthetic pathway.
Regulation of this compound Synthesis
Sphingolipid levels must be tightly controlled to maintain membrane homeostasis and prevent the accumulation of potentially toxic intermediates. The primary point of regulation is the SPT enzyme complex. In yeast, a sophisticated feedback mechanism exists involving the TORC2-Ypk1 signaling pathway.[9][10]
-
Mechanism: The Orm1p and Orm2p proteins are ER-resident inhibitors of SPT.[3][9] When sphingolipid levels are sufficient, the Orm proteins bind to and inhibit the SPT complex. When sphingolipid levels drop, the TORC2-Ypk1 kinase cascade is activated, leading to the phosphorylation of Orm1/2p.[9] This phosphorylation event causes the Orm proteins to dissociate from SPT, relieving the inhibition and boosting the production of 3-KDS, and subsequently, PHS.[10] This regulatory loop ensures a rapid response to cellular demand for sphingolipids.
Experimental Methodologies: A Practical Guide
Analyzing this compound requires a multi-step workflow from cell cultivation to final detection. The protocols described here are self-validating and represent standard, robust methodologies in the field.
The overall experimental workflow is summarized below.
Protocol for Total Lipid Extraction from Yeast
This protocol is adapted from established methods that utilize a chloroform/methanol solvent system to efficiently extract a broad range of lipids.[11][12][13]
Materials:
-
Yeast culture (e.g., S. cerevisiae grown in YPD)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (CH₃OH), analytical grade
-
0.9% NaCl solution (or water)
-
Acid-washed glass beads (425-600 µm)
-
Glass centrifuge tubes with Teflon-lined caps
-
High-speed centrifuge
-
Bead beater or vortexer with tube holder
-
Nitrogen gas stream evaporator
Methodology:
-
Cell Harvest: Grow yeast cells to the desired density (e.g., mid-log phase, OD₆₀₀ ≈ 0.7-1.0). Harvest 10-50 OD units of cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold sterile water to remove residual media.
-
Cell Lysis and Initial Extraction:
-
Transfer the cell pellet to a glass tube. Add ~300 µL of acid-washed glass beads.
-
Add 2.0 mL of methanol and 1.0 mL of chloroform.
-
Agitate vigorously on a bead beater or vortexer for 5-10 minutes to ensure complete cell lysis.
-
Causality: Mechanical disruption with glass beads is essential to break the robust yeast cell wall, allowing solvents to access the intracellular lipids. The single-phase chloroform/methanol mixture is effective at solubilizing lipids from the disrupted cell matrix.
-
-
Phase Separation:
-
Add an additional 1.0 mL of chloroform and 1.8 mL of 0.9% NaCl solution to the tube.
-
Vortex briefly to mix. This creates a biphasic system.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Causality: The addition of chloroform and saline solution breaks the single-phase system into two distinct layers. Lipids partition into the lower organic (chloroform) phase, while polar metabolites, proteins, and cell debris remain in the upper aqueous (methanol/water) phase or at the interface.
-
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the interface.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas. This prevents lipid oxidation that can occur with air drying.
-
Storage: Once completely dry, the lipid film can be stored under nitrogen at -20°C or immediately reconstituted in a suitable solvent for analysis.
Protocol for Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective method for separating lipid classes and qualitatively assessing the presence of this compound.[11][14]
Materials:
-
Silica gel 60 HPTLC plates
-
Developing tank
-
Dried lipid extract
-
This compound standard
-
Mobile Phase: Chloroform / Methanol / 2M Ammonium Hydroxide (40:10:1, v/v/v)
-
Visualization Reagent: 0.01% (w/v) Primuline in 80% acetone/water, or 10% copper sulfate in 8% phosphoric acid.[15][16]
-
UV transilluminator or heating plate
Methodology:
-
Plate Preparation: Activate the HPTLC plate by heating it at 110°C for 30-60 minutes. Let it cool in a desiccator.
-
Sample Application: Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of chloroform/methanol (2:1). Using a capillary tube or syringe, carefully spot 2-5 µL of the extract onto the origin line of the HPTLC plate. Spot a known amount of the this compound standard in an adjacent lane.
-
Trustworthiness: The co-migration of the sample with a known standard is the primary method for identification. Without a standard, identification is only presumptive.
-
-
Chromatogram Development:
-
Pour the mobile phase into the developing tank to a depth of ~0.5 cm. Place a filter paper inside to saturate the tank atmosphere. Let it equilibrate for at least 30 minutes.
-
Place the HPTLC plate in the tank, ensuring the origin is above the solvent line. Seal the tank and allow the solvent front to migrate up the plate until it is ~1 cm from the top.
-
Causality: The separation is based on differential partitioning. More polar lipids like this compound interact more strongly with the polar silica stationary phase and thus migrate slower than non-polar lipids. The specific solvent system is chosen to achieve good resolution for sphingoid bases.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
For primuline staining, spray the plate evenly and let it dry. Visualize the lipid spots under UV light (365 nm); they will appear as fluorescent yellow spots.
-
For copper sulfate, spray the plate and then heat it on a hot plate at ~150-180°C until dark spots appear.[15]
-
-
Analysis: Compare the retention factor (Rf) of the spots in your sample lanes to the Rf of the this compound standard.
Principles of Mass Spectrometry (MS) for Quantification
For accurate quantification and unambiguous identification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[17][18][19]
Principle:
-
Separation (LC): The lipid extract is first separated using high-performance liquid chromatography (HPLC), typically with a C18 reversed-phase column. This separates this compound from other isomeric or isobaric lipids.
-
Ionization (ESI): The separated lipids are aerosolized and ionized, usually by electrospray ionization (ESI) in positive mode, which readily protonates the amine group of PHS to form the [M+H]⁺ ion.
-
Targeted Analysis (MS/MS): A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode.[18]
-
The first quadrupole (Q1) is set to select only the precursor ion mass of protonated this compound (m/z 318.3).
-
This selected ion is fragmented in the second quadrupole (q2, collision cell).
-
The third quadrupole (Q3) is set to select for a specific, characteristic fragment ion. For PHS, a common fragment results from the neutral loss of two water molecules, leading to a product ion of m/z 282.3.
-
-
Quantification: The intensity of the specific transition (e.g., 318.3 -> 282.3) is proportional to the amount of PHS in the sample. Absolute quantification is achieved by creating a calibration curve with known standards and using a non-endogenous internal standard (e.g., C17-sphingosine).[18]
| Parameter | Description | Typical Value |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of protonated this compound. | m/z 318.3 |
| Product Ion | A characteristic fragment ion used for confirmation and quantification. | m/z 282.3 |
| Ionization Mode | The method used to generate ions for MS analysis. | Positive ESI |
| Analysis Mode | The mass spectrometer scan mode for targeted quantification. | MRM |
Conclusion and Future Directions
The study of this compound in Saccharomyces cerevisiae has been foundational to our understanding of sphingolipid biology. From the initial genetic screens that sketched the pathway's outline to modern lipidomic analyses that quantify hundreds of species, yeast has remained an invaluable tool. The detailed knowledge of its biosynthesis and regulation provides a powerful platform for drug development, particularly in the search for antifungal agents that target this essential pathway. Furthermore, as engineered yeast becomes a more prominent platform for producing high-value bioactive compounds, a deep understanding of pathways like this compound synthesis is critical for metabolic engineering and optimization efforts.[20][21] Future research will likely focus on the intricate spatial regulation of these enzymes within the ER and the precise signaling roles of PHS and its phosphorylated derivatives in cellular stress responses.[22][23]
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An In-depth Technical Guide to Phytosphingosine's Effect on Cellular Proliferation and Differentiation
Introduction
Phytosphingosine (PHS) is a bioactive sphingolipid, a class of lipids that serve not only as structural components of cell membranes but also as potent signaling molecules.[1][2] As a fundamental building block of ceramides, particularly abundant in the stratum corneum, PHS is integral to the formation and maintenance of the epidermal permeability barrier.[3][4][5] Beyond its structural role, PHS exerts pleiotropic effects on critical cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[1][6][7][8] This guide provides a detailed examination of the molecular mechanisms through which this compound governs the delicate balance between cellular proliferation and differentiation, offering insights for researchers in cell biology, dermatology, and oncology drug development.
Part 1: The Anti-Proliferative and Pro-Apoptotic Activity of this compound
This compound fundamentally acts as a brake on cellular proliferation, primarily by steering cells towards apoptosis. This activity is particularly pronounced in cancer cell lines, making its underlying pathways a subject of intense investigation for therapeutic applications.[6][7][9] The anti-proliferative effect is not a result of a single action but rather a coordinated induction of multiple signaling cascades that culminate in cell cycle arrest and programmed cell death.
Core Mechanistic Pathways of PHS-Induced Apoptosis
This compound leverages both intrinsic and extrinsic-like apoptotic pathways to ensure the efficient elimination of target cells.
-
Mitochondrial (Intrinsic) Pathway Activation : The primary route for PHS-induced apoptosis involves the mitochondria. PHS has been shown to directly perturb the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm).[10] This disruption is a critical initiating event, triggering the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane.[6][7][8] The integration of Bax into the membrane facilitates the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and, subsequently, executioner caspase-3.[6][7][9]
-
Death Receptor-Independent Caspase-8 Activation : Interestingly, PHS also activates caspase-8, an initiator caspase typically associated with the extrinsic, death-receptor-mediated pathway.[6][7][8] However, studies indicate that this activation occurs independently of death receptors like Fas or TNFR1, suggesting a novel mechanism of action that bypasses the need for external death ligands.[6][8]
-
Inhibition of Pro-Survival Signaling : To effectively induce apoptosis, PHS simultaneously dismantles pro-survival signaling.
-
Akt/PKB Pathway : PHS promotes the dephosphorylation and subsequent inactivation of Akt (Protein Kinase B), a central kinase in the cell survival pathway.[10] This action is mediated by the activation of protein phosphatases such as Protein Phosphatase 2A (PP2A), which counteract the pro-survival signals that would normally inhibit apoptosis.[10][11][12]
-
Protein Kinase C (PKC) Inhibition : As a sphingoid base, PHS is a known inhibitor of Protein Kinase C (PKC).[13][14][15] Since many PKC isoforms are involved in promoting cell proliferation and survival, their inhibition by PHS removes a critical layer of pro-growth signaling.[15][16]
-
-
Induction of Cell Cycle Arrest : Before the onset of apoptosis, PHS often induces cell cycle arrest, preventing cells from completing division. This has been observed as an accumulation of cells in the S phase and a subsequent arrest at the G2/M checkpoint.[9][17] This arrest is associated with the modulation of key cell cycle regulators, including the upregulation of the cyclin-dependent kinase inhibitor p21 and altered phosphorylation of Cdc2.[17][18]
Visualization: PHS-Induced Apoptotic Signaling
Caption: PHS induces apoptosis by inhibiting survival pathways and activating pro-apoptotic cascades.
Quantitative Data: Effect of this compound on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Jurkat (Human T-cell leukemia) | 8 µM | 6 hours | >50% loss of viability; 17.9% increase in sub-G1 (apoptotic) population | [10] |
| Jurkat (Human T-cell leukemia) | 10 µg/mL | 6 hours | ~75% of cells in sub-G1 (apoptotic) population | [7] |
| A549 (Human lung adenocarcinoma) | Dose-dependent | Not specified | G2/M phase arrest and apoptosis | [9] |
| HaCaT (Human keratinocytes) | Not specified | 6-24 hours | Induction of apoptosis, transient G2 arrest | [17] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21][22]
Objective: To quantify the dose-dependent effect of this compound on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., A549, HaCaT)
-
Complete culture medium
-
This compound (PHS) stock solution (in DMSO or ethanol)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[23]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: a. Trypsinize and count cells. Resuspend cells in complete medium to a concentration of ~7.5 x 10^4 cells/mL (optimal density may vary by cell type). b. Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate.[23] c. Include wells for background control (medium only). d. Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment Application: a. Prepare serial dilutions of PHS in complete medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid toxicity. b. Include a vehicle control (medium with the same final solvent concentration as the PHS-treated wells). c. Carefully remove the old medium from the wells and add 100 µL of the PHS dilutions or control media. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Following treatment, add 20 µL of the 5 mg/mL MTT solution to each well.[23] b. Incubate the plate for 3.5-4 hours at 37°C, protected from light.[19][23] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[19][23] b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[23] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Data Acquisition: a. Read the absorbance of each well using a plate reader at a wavelength of 570-590 nm.[19][20][21] b. Subtract the average absorbance of the background control wells from all other readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Part 2: this compound as a Modulator of Cellular Differentiation
In stark contrast to its inhibitory effect on proliferation, this compound is a potent promoter of cellular differentiation, particularly within the epidermis.[3][24] This function is critical for the development of a competent skin barrier, a process known as keratinocyte differentiation.[3][25]
Core Mechanistic Pathways of PHS-Induced Differentiation
PHS orchestrates keratinocyte differentiation by activating specific nuclear receptors and upregulating the machinery required for building the skin barrier.
-
Activation of PPARs : PHS acts as a natural ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors.[24][26] Upon binding PHS, particularly PPARγ, these receptors form heterodimers and bind to specific DNA sequences, activating the transcription of genes essential for keratinocyte differentiation and lipid metabolism.[24][27]
-
Stimulation of Ceramide Biosynthesis : PHS is not merely a passive component of ceramides; it actively drives their production. Treatment of keratinocytes with PHS significantly upregulates the expression of key enzymes in the ceramide synthesis pathway, including Serine Palmitoyltransferase (SPT) and Ceramide Synthase 3 (CERS3).[4][28] Critically, PHS uniquely enhances the expression of dihydroceramide C4-desaturase (DES2), the enzyme that creates the C4-hydroxyl group characteristic of phytoceramides.[28] This leads to a dramatic increase in phytoceramide (Ceramide NP) levels, which are crucial for the structural integrity of the stratum corneum.[28][29]
-
Upregulation of Structural and Cross-linking Proteins : The differentiation program involves the expression of specific structural proteins. PHS has been shown to increase the mRNA and protein levels of key differentiation markers such as involucrin and transglutaminase .[26][30] Transglutaminase is the enzyme responsible for cross-linking these proteins to form the cornified envelope, the tough outer shell of terminally differentiated keratinocytes (corneocytes).[26]
-
Enhancement of Filaggrin Metabolism and NMF Production : PHS also stimulates the expression of filaggrin , a protein that aggregates keratin filaments.[30] Furthermore, it boosts the expression of enzymes like caspase-14 and bleomycin hydrolase, which are responsible for the breakdown of filaggrin into Natural Moisturizing Factor (NMF).[30] NMF is a collection of hygroscopic molecules that are essential for maintaining skin hydration.[30]
Visualization: PHS-Induced Keratinocyte Differentiation
Caption: PHS promotes keratinocyte differentiation via PPAR activation and gene upregulation.
Quantitative Data: Effect of this compound on Differentiation Markers
| Cell/Tissue Model | Treatment | Marker | Result | Reference |
| HaCaT Keratinocytes | PHS (Dose- and time-dependent) | PPARγ mRNA | Increased expression | [24][27] |
| Cultured Human Keratinocytes | PHS | DES2, CERS3, SPT | Markedly increased expression | [28] |
| Cultured Human Keratinocytes | PHS | Involucrin, Transglutaminase 1 | Increased expression | [30] |
| Cultured Human Keratinocytes | PHS | Filaggrin, Caspase-14 | Significantly induced expression | [30] |
Experimental Protocol: Western Blot for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[31] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing with antibodies specific to the target protein.[31][32][33]
Objective: To determine if this compound treatment increases the expression of differentiation marker proteins (e.g., Involucrin, Filaggrin) in keratinocytes.
Materials:
-
Keratinocyte cell cultures (treated with PHS vs. vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Involucrin, anti-Filaggrin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Sample Preparation (Protein Extraction): a. After treating cells with PHS or vehicle, wash them twice with ice-cold PBS. b. Lyse the cells directly on the plate by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): a. Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a molecular weight marker. c. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus. b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunodetection: a. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., rabbit anti-Involucrin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection and Analysis: a. Prepare the ECL substrate and apply it evenly to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin) to compare relative expression levels between treated and control samples.
Part 3: Synthesis and Conclusion
The dual actions of this compound highlight its role as a critical homeostatic regulator. In tissues like the epidermis, there is an intrinsic and inverse relationship between proliferation and differentiation. PHS masterfully shifts this balance away from proliferation and towards terminal differentiation, a process essential for maintaining a healthy skin barrier.[3][25]
In pathological contexts, such as cancer, this same mechanism becomes a potent therapeutic strategy. By inhibiting the uncontrolled proliferation of malignant cells and forcing them down an apoptotic pathway, PHS demonstrates significant anti-tumor potential.[9]
The comprehensive understanding of these pathways, from the activation of caspases to the transcriptional control via PPARs, provides a robust framework for future research. The experimental protocols detailed herein offer validated methods for quantifying these effects, enabling drug development professionals and researchers to further explore the therapeutic utility of this compound in dermatology and oncology. Its ability to simultaneously inhibit proliferation and promote differentiation makes it a uniquely powerful signaling molecule in cellular biology.
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exploring the physiological roles of Phytosphingosine in vivo
An In-Depth Technical Guide to the Physiological Roles of Phytosphingosine In Vivo
Abstract
This compound (PHS) is a skin-identical sphingoid base, functioning not merely as a structural precursor to ceramides but as a potent signaling molecule with profound physiological effects.[1][2] This guide delves into the core in vivo roles of this compound, moving beyond surface-level descriptions to provide researchers, scientists, and drug development professionals with a detailed understanding of its mechanisms of action. We will explore its integral function in maintaining epidermal barrier homeostasis, its dual capacity as an anti-inflammatory and antimicrobial agent, and its potent activity in regulating cell fate through apoptosis and cell cycle modulation. This document is structured to provide not just technical accuracy but field-proven insights, complete with detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to empower advanced research and therapeutic development.[1][3]
The Cornerstone of Epidermal Barrier Integrity
The primary and most well-understood role of this compound is its function as a fundamental building block of the stratum corneum (SC), the outermost layer of the skin.[4] The SC's resilience and moisture-retention capabilities are dictated by its unique lipid matrix, composed of ceramides, cholesterol, and free fatty acids.[5][6] this compound is a critical precursor for several key ceramide subclasses, particularly this compound-based ceramides like CER[NP], CER[AP], and CER[EOP], which are indispensable for skin barrier cohesiveness.[7][8]
Causality in Ceramide Biosynthesis
Exogenous application of this compound does more than passively supplement the skin's lipid pool; it actively stimulates the ceramide biosynthetic pathway. In vitro studies using normal human epidermal keratinocytes (NHEKs) have demonstrated that PHS treatment significantly upregulates the mRNA expression of key enzymes like ceramide synthase 3 (CERS3) and dihydroceramide Δ4-desaturase (DES2).[1] This targeted upregulation leads to a specific increase in phytoceramide content, directly reinforcing the lamellar structures essential for preventing transepidermal water loss (TEWL).[1][7] Furthermore, PHS has been shown to modulate filaggrin (FLG) metabolism, a protein directly responsible for the production of Natural Moisturizing Factor (NMF), thereby enhancing skin hydration through a secondary mechanism.[9]
Table 1: Quantitative Effects of this compound on Skin Barrier Function
| Parameter Measured | Model/System | Treatment | Result | Reference |
| Skin Hydration | In vivo human skin | PHS-containing formulation | Significant increase in skin hydration and pyrrolidone carboxylic acid (NMF component) | [9] |
| Gene Expression (FLG, Caspase-14) | Cultured Human Keratinocytes | This compound | Significant induction of genes involved in NMF production | [9] |
| Ceramide NP Levels | Cultured Human Keratinocytes | 10 µM this compound | Specific and significant increase in the intracellular pool of Ceramide NP | [1] |
| Transepidermal Water Loss (TEWL) | SC Lipid Model | High CER NS:CER NP ratio (diseased skin model) | Significantly higher TEWL compared to healthy skin model (low NS:NP ratio) | [6][10] |
Experimental Protocol: Quantification of Ceramide Profile Changes
This protocol outlines a validated workflow to quantify ceramide species in keratinocytes following this compound treatment, a critical step in substantiating claims of barrier enhancement.
Objective: To measure the change in intracellular ceramide species, particularly phytoceramides, in response to PHS treatment.
Methodology:
-
Cell Culture: Culture Normal Human Epidermal Keratinocytes (NHEKs) in appropriate keratinocyte growth medium until they reach ~80% confluency. This ensures a healthy, proliferating cell population for treatment.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 10 µM dissolved in a suitable vehicle like DMSO) or a vehicle-only control. Incubate for 24-48 hours to allow for transcriptional and translational changes to occur.
-
Cell Harvesting: Wash cells with ice-cold PBS, scrape, and pellet them by centrifugation. The cold PBS wash is crucial to halt metabolic activity.
-
Lipid Extraction: Extract total lipids from the cell pellets using a Folch method (chloroform:methanol, 2:1 v/v). Add a known quantity of an internal standard (e.g., C17-sphingosine based ceramide) before extraction to correct for procedural losses.
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for injection.
-
Employ a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A C18 reversed-phase column is typically used for separation.[11]
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for each ceramide species of interest and the internal standard.[11]
-
-
Data Analysis: Quantify the concentration of each ceramide species by comparing its peak area ratio relative to the internal standard against a standard calibration curve generated with purified ceramide standards.
Diagram 1: Experimental Workflow for Ceramide Analysis
Caption: Workflow for analyzing ceramide profile changes in keratinocytes.
Modulator of Cutaneous Immunity and Microbial Homeostasis
Beyond its structural role, this compound is an active participant in the skin's defense system, exhibiting both potent anti-inflammatory and broad-spectrum antimicrobial properties.[2][12]
Anti-Inflammatory Signaling
This compound exerts significant anti-inflammatory effects by modulating key signaling pathways often dysregulated in conditions like atopic dermatitis and psoriasis.[1][13] In vivo studies on mice with IL-23-induced psoriasiform dermatitis have shown that this compound can decrease ear swelling and suppress the NF-κB and JAK/STAT signaling pathways.[13] It also suppresses the mRNA levels of pro-inflammatory mediators, including IL-1α, IL-1β, IL-6, and TNF-α.[13] This is mechanistically supported by its ability to inhibit Protein Kinase C (PKC), a critical enzyme in downstream inflammatory signaling.[14]
Diagram 2: this compound's Anti-Inflammatory Signaling Pathway
Caption: PHS inhibits NF-κB-mediated inflammation.
Antimicrobial Activity
This compound is a key component of the skin's chemical antimicrobial barrier.[14] In vitro and in vivo studies have confirmed its strong antimicrobial efficacy against a range of cutaneous microorganisms, including Gram-positive bacteria, yeasts, and molds.[12][14] This makes it particularly relevant for conditions like acne vulgaris, where colonization by Propionibacterium acnes is a key pathogenetic factor.[2][15]
Table 2: Antimicrobial Efficacy of this compound (MIC)
| Organism | Test Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Propionibacterium acnes | Microdilution | 0.020% | [14] |
| Staphylococcus aureus | Microdilution | 0.0025% (within 1 hr) | [14] |
| Candida albicans | Microdilution | 0.0012% (within 1 hr) | [14] |
| Escherichia coli | Microdilution | 0.040% | [14] |
Experimental Protocol: In Vivo Murine Model of Skin Inflammation
This protocol describes a standard and reproducible method for evaluating the anti-inflammatory efficacy of topically applied this compound in vivo.
Objective: To assess the ability of PHS to reduce inflammation, edema, and epidermal hyperplasia in an irritant-induced dermatitis model.
Methodology:
-
Animal Model: Use hairless mice (e.g., SKH-1 strain) to avoid the need for shaving, which can itself cause irritation. Acclimatize animals for at least one week.
-
Irritant Application: Topically apply a solution of an irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to a defined area on the mouse's back to induce acute inflammation.[1]
-
Treatment Groups:
-
Group 1: Vehicle control (no TPA, no treatment).
-
Group 2: TPA + Vehicle.
-
Group 3: TPA + this compound (e.g., 0.2% PHS in a suitable vehicle).[12]
-
Group 4: TPA + Positive Control (e.g., a topical corticosteroid like dexamethasone).
-
-
Application Schedule: Apply the PHS formulation or controls at specific time points, for example, 1 hour before and immediately after TPA application.[12]
-
Endpoint Analysis (24-48h post-TPA):
-
Macroscopic Evaluation: Measure ear or skin fold thickness using a digital caliper to quantify edema.
-
Histological Analysis: Euthanize animals, collect skin biopsies, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis) and assess immune cell infiltration.
-
Biochemical Analysis: Homogenize skin tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1α, TNF-α) using ELISA.[12]
-
A Pro-Apoptotic and Cell Cycle-Regulating Agent
Beyond dermatology, this compound has emerged as a potent bioactive lipid in oncology research. It can selectively induce apoptosis (programmed cell death) and arrest the cell cycle in various cancer cell lines, highlighting its therapeutic potential.[3][16]
Induction of Mitochondrial-Mediated Apoptosis
In human cancer cells, such as lung adenocarcinoma (A549) and T-cell lymphoma (Jurkat), PHS is a powerful inducer of apoptosis.[16][17] The primary mechanism is through the intrinsic mitochondrial pathway.[3] PHS treatment increases the Bax/Bcl-2 ratio, leading to the translocation of the pro-apoptotic protein Bax to the mitochondria.[16][18] This disrupts the mitochondrial membrane potential (ΔΨm), causing the release of cytochrome c into the cytoplasm.[17][19] Cytoplasmic cytochrome c then binds to Apaf-1, activating a caspase cascade (caspase-9 followed by the executioner caspase-3), which culminates in the cleavage of cellular substrates like PARP and ultimately, cell death.[3][17] PHS can also activate caspase-8 in a death receptor-independent manner, further amplifying the apoptotic signal.[18][19]
Diagram 3: this compound-Induced Mitochondrial Apoptosis Pathway
Caption: PHS induces apoptosis via the intrinsic mitochondrial pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle. In A549 lung cancer cells, PHS has been shown to induce cell cycle arrest at the G2/M phase.[16] This prevents cells from entering mitosis and contributes to the overall anti-proliferative effect.[3] The precise molecular targets are still under investigation but are believed to involve the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G2/M transition.[3]
Advanced Methodologies for In Vivo Investigation
Protocol: Quantification of this compound in Tissues via LC-MS/MS
Accurate quantification is essential for pharmacokinetic and pharmacodynamic studies.
Objective: To accurately measure the concentration of this compound in a biological matrix (e.g., skin tissue, plasma).
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of tissue or volume of plasma.
-
Spike the homogenate with a known amount of a stable isotope-labeled internal standard (e.g., d7-Phytosphingosine) to account for matrix effects and extraction variability.[11]
-
Perform a total lipid extraction using a chloroform/methanol mixture.[11]
-
-
Chromatographic Separation:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column to separate this compound from other lipids.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion [M+H]⁺ is m/z 318.3.[11] Monitor a specific, high-intensity product ion following collision-induced dissociation.
-
-
Quantification:
-
Generate a calibration curve using a pure this compound standard of known concentrations.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]
-
Conclusion
This compound is a profoundly multifunctional sphingoid base with well-documented physiological roles that extend from the structural reinforcement of the epidermal barrier to the active modulation of inflammation, microbial growth, and cell fate.[1][20] Its ability to simultaneously address barrier defects, suppress inflammatory signaling, control microbial colonization, and induce apoptosis in aberrant cells positions it as a compelling molecule for therapeutic development in dermatology and oncology.[1][3] The quantitative data and validated experimental protocols presented in this guide provide a robust framework for researchers to further explore and harness the therapeutic potential of this nature-inspired molecule.
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Phytosphingosine's impact on gut microbiota and intestinal inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phytosphingosine: A Novel Modulator of the Gut-Immune Axis
A Technical Guide on its Impact on Gut Microbiota and Intestinal Inflammation
Abstract
Inflammatory bowel disease (IBD) represents a significant global health challenge, characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1] Conventional therapies often have limitations, driving the search for novel therapeutic agents.[1] this compound (PS), a bioactive sphingolipid found widely in nature, is emerging as a potent regulator of intestinal homeostasis.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which this compound impacts gut health. We will dissect its tripartite action: direct anti-inflammatory effects on host signaling pathways, reinforcement of the intestinal epithelial barrier, and profound modulation of the gut microbiota. This guide synthesizes current research to explain the causality behind its therapeutic effects, presenting detailed experimental protocols and data to provide a robust framework for researchers and drug development professionals exploring sphingolipid-based interventions for intestinal inflammation.
Introduction: The Emerging Role of Bioactive Sphingolipids in Gut Health
The intestinal mucosa exists in a delicate balance, tolerating a dense commensal microbiota while remaining poised to defend against pathogens. A breakdown in this homeostasis can lead to chronic inflammatory conditions like IBD. Bioactive lipids, particularly sphingolipids and their metabolites, are now recognized as critical signaling molecules in this environment.[3][4]
Sphingolipid Metabolism in the Gut
Sphingolipids are not merely structural components of cell membranes; their metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are potent signaling molecules that regulate cell proliferation, apoptosis, and inflammation.[3][4] The gut is a hub of sphingolipid metabolism, processing both dietary and endogenous sources.[4] This metabolic activity creates a dynamic signaling environment that influences epithelial cells, immune cells, and the resident microbiota.
This compound (PS): A Bioactive Lipid with Therapeutic Potential
This compound (PS) is a long-chain amino alcohol, a key component of sphingolipids found in plants, fungi, and mammalian tissues, including the microvillus membranes of the small intestine.[1][2][5] Possessing notable anti-inflammatory properties, recent studies have highlighted its potential to mitigate intestinal inflammation by influencing host immunity and the gut microbiome.[1][2]
Direct Anti-Inflammatory and Barrier-Protective Mechanisms of this compound
This compound exerts its beneficial effects through direct interaction with host cells, primarily by quelling inflammatory signaling and reinforcing the physical barrier of the gut.
Attenuation of Pro-inflammatory Cytokine Production
In models of intestinal inflammation, oral administration of PS significantly reduces the colonic expression of key pro-inflammatory cytokines. This demonstrates a direct capacity to suppress the inflammatory milieu characteristic of colitis.[1]
| Cytokine | Effect of this compound Treatment | Source |
| TNF-α | Significantly Reduced | [1] |
| IL-1β | Significantly Reduced | [1] |
| IL-6 | Significantly Reduced | [6] |
| IL-8 | Significantly Reduced | [6] |
Inhibition of Key Inflammatory Signaling Cascades: NF-κB and MAPK
A primary mechanism for the anti-inflammatory action of PS is its ability to suppress the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] These pathways are central to the inflammatory response, and their inhibition prevents the transcription of numerous pro-inflammatory genes. Mechanistic studies show that PS inhibits the nuclear migration of NF-κB and prevents the degradation of its inhibitor, IκBα.[6] It also suppresses the phosphorylation of p38, ERK, and JNK, key components of the MAPK cascade.[6]
Enhancement of Intestinal Epithelial Barrier Integrity
A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of luminal antigens that perpetuate inflammation.[7] this compound has been shown to directly improve the integrity of this barrier.[1] Studies demonstrate that PS administration increases the expression of Mucin-2 (the primary component of the protective mucus layer) and key tight junction proteins that seal the paracellular space between epithelial cells.[1] This action is consistent with the known roles of related sphingolipids like S1P, which enhance barrier function by increasing the expression and proper localization of adherens junction proteins like E-cadherin and tight junction proteins like ZO-1.[8][9][10]
This compound-Mediated Modulation of the Gut Microbiota
Beyond its direct effects on host cells, PS profoundly reshapes the gut microbial community, a critical factor in its therapeutic efficacy.
Reshaping the Dysbiotic Microbiome in Experimental Colitis
In DSS-induced colitis models, PS treatment mitigates gut dysbiosis.[1] This is characterized by a significant shift in the relative abundance of major bacterial phyla, most notably an increase in Bacteroidota and a concurrent decrease in Proteobacteria.[1][5] This shift is significant because an expansion of Proteobacteria is a common microbial signature of inflammation and dysbiosis.
| Bacterial Phylum | Effect of this compound in DSS-Colitis Model | Source |
| Bacteroidota | Increased Abundance | [1] |
| Proteobacteria | Decreased Abundance | [1][5] |
The Critical Role of Microbiota-Derived Metabolites: Short-Chain Fatty Acids
The alteration of the microbiota composition by PS leads to a functional change in its metabolic output. Specifically, PS treatment increases the production of beneficial short-chain fatty acids (SCFAs), with a notable rise in butyrate and propionate levels in the gut.[1] This finding is crucial, as it provides a mechanistic link between the PS-induced microbiota shift and the observed anti-inflammatory effects.
The Microbiota-Dependent Anti-Inflammatory Mechanism
The therapeutic effects of this compound are not solely due to its direct actions but are significantly mediated by the metabolic reprogramming of the gut microbiota it induces. This is powerfully demonstrated by fecal microbiota transplantation (FMT) experiments, where transferring the gut microbiota from PS-treated donors to recipient mice with colitis confers protection, reducing inflammation and improving intestinal integrity.[1][2]
Butyrate-Mediated Immune Modulation
The increased production of butyrate is a cornerstone of the microbiota-dependent mechanism. Butyrate is a primary energy source for colonocytes and a potent signaling molecule with well-documented anti-inflammatory properties.
Promotion of Anti-inflammatory Macrophage Polarization
Butyrate influences the behavior of key innate immune cells in the gut lamina propria. It has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype.[2][11] This shift in macrophage activation state helps to resolve inflammation and promote tissue repair.
Inhibition of the NLRP3 Inflammasome via GPR41
Mechanistically, butyrate exerts its anti-inflammatory effects in part by signaling through G-protein-coupled receptors (GPCRs), such as GPR41.[11] Activation of GPR41 on immune cells by butyrate leads to the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[2][11] This prevents the maturation and release of potent pro-inflammatory cytokines like IL-1β, further dampening the inflammatory cascade.
Experimental Validation: Protocols and Methodologies
To investigate the effects of this compound, robust and validated experimental models are essential. The following protocols provide a framework for preclinical evaluation.
Core Workflow: The DSS-Induced Colitis Model
The dextran sulfate sodium (DSS) chemical-induced colitis model is widely used as it recapitulates many features of human ulcerative colitis, particularly epithelial injury and innate immune-driven inflammation.[12][13]
Step-by-Step Protocol:
-
Animal Model: Use C57BL/6 mice, 8-10 weeks old. Acclimate for one week.
-
Group Allocation: Divide mice into three groups: Control, DSS + Vehicle, DSS + PS.
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 days. The control group receives regular drinking water.
-
Treatment: Administer this compound (e.g., 10-50 mg/kg) or vehicle (e.g., corn oil) daily via oral gavage, starting concurrently with DSS administration.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the induction period, euthanize the mice.
-
Endpoint Analysis:
-
Macroscopic: Measure colon length and check for visible signs of inflammation.
-
Histology: Collect distal colon segments, fix in formalin, and perform H&E staining to score for inflammation and tissue damage.
-
Molecular: Homogenize colon tissue to measure cytokine levels (TNF-α, IL-1β) by ELISA or qPCR.
-
Microbiota: Collect cecal contents or fresh fecal pellets and store at -80°C for 16S rRNA gene sequencing to analyze microbial composition.
-
Self-Validating Protocol: Fecal Microbiota Transplantation (FMT)
This protocol is critical for establishing the causal role of the PS-altered microbiota in protecting against colitis.[2]
Step-by-Step Protocol:
-
Donor Preparation: Treat healthy mice with either this compound or vehicle for a period of 2-3 weeks to establish distinct microbial profiles.
-
Fecal Slurry Preparation: Collect fresh fecal pellets from donor groups. Homogenize in sterile PBS (e.g., 100 mg/mL) under anaerobic conditions. Centrifuge at low speed to pellet large debris. The supernatant contains the fecal microbes.
-
Recipient Preparation: Induce colitis in recipient mice using the DSS protocol described above. Some studies include an antibiotic pre-treatment for recipients to facilitate engraftment of the donor microbiota.
-
Transplantation: Administer the prepared fecal slurry (e.g., 200 µL) to the DSS-treated recipient mice via oral gavage daily.
-
Analysis: Monitor recipients and perform endpoint analysis as described in the DSS model (Section 5.1). A positive outcome is when recipients of microbiota from PS-treated donors show significantly reduced colitis severity compared to recipients of microbiota from vehicle-treated donors.
Conclusion and Future Directions for Drug Development
This compound demonstrates a multi-pronged efficacy against intestinal inflammation, making it a highly promising therapeutic candidate. It directly suppresses host inflammatory signaling and enhances gut barrier function, while simultaneously fostering a healthier, anti-inflammatory gut microbiome. The ability of its modulated microbiota to independently confer protection highlights the profound interplay between this bioactive lipid and the gut ecosystem.
For drug development professionals, PS offers a compelling starting point. Future research should focus on:
-
Clinical Trials: Translating the robust preclinical findings into human studies for IBD patients.
-
Delivery Systems: Developing optimized formulations to ensure targeted delivery of PS to the inflamed colon.
-
Synergistic Therapies: Investigating the potential of PS as an adjunct to existing IBD therapies to enhance efficacy and reduce side effects.
-
Microbiome Engineering: Identifying the specific bacterial consortia or metabolic pathways enriched by PS that are responsible for its benefits, potentially leading to next-generation probiotic or postbiotic therapies.
By leveraging its unique mechanisms, this compound and its derivatives represent a novel frontier in the management of IBD and other inflammatory disorders of the gut.
References
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Foundational Research on Phytosphingosine in Dermatology: A Technical Guide
Introduction: The Pivotal Role of Phytosphingosine in Skin Homeostasis
This compound (PHS) is a naturally occurring, skin-identical sphingoid base, a fundamental component of ceramides that form the structural backbone of the epidermal permeability barrier.[1] Beyond its structural role, this compound functions as a potent signaling molecule involved in a multitude of physiological processes critical to skin homeostasis. It exhibits significant anti-inflammatory, antimicrobial, and cell-regulating properties, positioning it as a molecule of high interest for dermatological research and therapeutic development.[1][2] This guide provides an in-depth analysis of the core physiological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals.
Biochemical Properties and Physiological Functions in the Epidermis
This compound is a long-chain amino alcohol, structurally similar to sphingosine, with a hydroxyl group at the C-4 position of the sphingoid backbone.[3] This seemingly minor structural difference has profound implications for its biological activity. As a precursor to a specific subclass of ceramides known as phytoceramides (e.g., Ceramide NP, AP, and EOP), PHS is integral to the formation and organization of the lipid lamellae in the stratum corneum.[4][5] These lamellar structures are crucial for maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against the ingress of environmental irritants and pathogens.[6][7]
Stimulation of Ceramide Biosynthesis
A key function of this compound is its ability to upregulate the synthesis of ceramides, the most abundant lipid class in the stratum corneum.[1] Exogenous application of PHS to cultured human keratinocytes has been shown to significantly increase the expression of key enzymes in the sphingolipid biosynthetic pathway, including:
-
Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in de novo ceramide synthesis.
-
Ceramide Synthase 3 (CERS3): Responsible for acylating the sphingoid base.
-
ELOVL4: An elongase involved in the synthesis of very long-chain fatty acids, which are essential components of ceramides.[4]
Crucially, PHS uniquely stimulates the expression of dihydroceramide C4-desaturase (DES2) , the enzyme that converts dihydroceramide to phytoceramide (Ceramide NP).[4] This targeted action leads to a significant and specific increase in the intracellular pool of Ceramide NP, a ceramide species often found to be deficient in inflammatory skin conditions like atopic dermatitis.[4][8]
Mechanisms of Action in Dermatological Conditions
This compound's therapeutic potential in dermatology stems from its multifaceted mechanisms of action, which address the key pathological features of many skin disorders: barrier dysfunction, inflammation, and microbial dysbiosis.
Anti-Inflammatory Properties: Modulation of Key Signaling Pathways
This compound exerts potent anti-inflammatory effects by modulating several key signaling cascades within skin cells.
-
Inhibition of the NF-κB Pathway: PHS has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[2][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α.[11]
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): this compound acts as a ligand for PPARs, a family of nuclear receptors that play a crucial role in regulating keratinocyte differentiation, proliferation, and inflammation.[3][12] By activating PPARs, particularly PPARγ, PHS promotes the expression of genes involved in terminal differentiation, such as involucrin and loricrin, while inhibiting pro-inflammatory pathways.[3][13]
Diagram 1: this compound's Anti-Inflammatory Signaling Pathways
Caption: this compound's dual anti-inflammatory and pro-differentiation mechanisms.
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity against various pathogens implicated in skin conditions, including Propionibacterium acnes (acne vulgaris) and Staphylococcus aureus (atopic dermatitis).[11][14][15] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. This inherent antimicrobial activity makes PHS a valuable ingredient in formulations for acne-prone and compromised skin, offering a gentler alternative to traditional antimicrobial agents that can disrupt the skin's natural microbiome.[3]
Enhancement of Keratinocyte Differentiation
In addition to its role in ceramide synthesis, this compound directly influences the terminal differentiation of keratinocytes, the primary cell type of the epidermis. Studies have shown that PHS treatment increases the expression of key differentiation markers, including:
-
Involucrin: A precursor protein of the cornified envelope.[1][3][6]
-
Loricrin: The major protein component of the cornified envelope.[3][16]
-
Filaggrin: A protein that plays a critical role in the formation of the cornified envelope and is a precursor to Natural Moisturizing Factor (NMF).[4][16][17]
By promoting the expression of these proteins, PHS contributes to the formation of a robust and resilient stratum corneum, further enhancing the skin's barrier function.[4]
Quantitative Data Summary
| Parameter | Model System | Treatment | Result | Reference |
| Ceramide NP Synthesis | Cultured Human Keratinocytes | This compound | >20-fold increase | [4] |
| Involucrin Expression | Mite Antigen-Stimulated HaCaT Cells | This compound | Remarkable upregulation | [1] |
| Filaggrin Expression | Cultured Human Keratinocytes | This compound | Significant induction | [4] |
| Loricrin Expression | Normal Human Epidermal Keratinocytes | 5 µM this compound | Significant increase | [3] |
| Antimicrobial Activity (MIC) | P. acnes | This compound | 0.020% | [2] |
| Anti-inflammatory Effect | TPA-Induced Mouse Model | Topical this compound | Significant blockage of epidermal thickening and edema | [3][12] |
| Clinical Efficacy in Acne | Human Subjects | 0.2% this compound | 89% reduction in papules and pustules | [2] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of genes involved in ceramide synthesis and keratinocyte differentiation following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary human keratinocytes or HaCaT cells in appropriate media.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control for 24-48 hours.
-
-
RNA Isolation:
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers (see table below) on a real-time PCR system.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Table of qPCR Primers:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SPT | GCTGGCTGGAAAGGAGTTTG | TGGAGCAGGTCTTTGACCAC |
| CERS3 | AGGACAGCAGCGGAAAGAAA | GGCAGCAGGAAGTAGAGGAA |
| DES2 | CTTCCTGGGCATCTACCTCA | ATGCCACAGTCACCATCTCA |
| ELOVL4 | GCTGGAGCTGGAGGAAGAGT | GAGCAGCAGCAGGAAGAGAG |
| Filaggrin | GAGGAGGAGGAACAGGAAGG | CTGCTTCCTCTGCCACTTTC |
| Loricrin | GAGCAGCAGCAGGAAGAGAG | GCTGGCTGGAAAGGAGTTTG |
| Involucrin | GAGGAGGAGGAACAGGAAGG | CTGCTTCCTCTGCCACTTTC |
| IL-6 | GAGGAGGAGGAACAGGAAGG | CTGCTTCCTCTGCCACTTTC |
| TNF-α | CTGCTTCCTCTGCCACTTTC | GAGGAGGAGGAACAGGAAGG |
| GAPDH | GAGGAGGAGGAACAGGAAGG | CTGCTTCCTCTGCCACTTTC |
Diagram 2: qRT-PCR Workflow for Gene Expression Analysis
Caption: A streamlined workflow for analyzing gene expression changes induced by this compound.
Protocol 2: Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the protein levels of keratinocyte differentiation markers.
Methodology:
-
Cell Culture and Protein Extraction:
-
Culture and treat cells as described in the qRT-PCR protocol.
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see table below) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Table of Primary Antibodies and Protein Molecular Weights:
| Target Protein | Primary Antibody Dilution | Molecular Weight (kDa) |
| Involucrin | 1:1000 | ~150 |
| Loricrin | 1:1000 | ~26 |
| Filaggrin | 1:1000 | ~37 (processed) |
| β-actin | 1:5000 | ~42 |
Protocol 3: TPA-Induced Mouse Model of Skin Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of topical this compound.
Methodology:
-
Animal Model and Treatment Groups:
-
Use hairless mice (e.g., SKH-1) to minimize interference from fur.
-
Divide mice into groups: Naive (no treatment), Vehicle control, and this compound-treated.
-
-
Induction of Inflammation:
-
Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the ears of the mice (except the naive group) to induce inflammation.[12]
-
-
Topical Application of this compound:
-
Thirty minutes after TPA application, topically apply a solution of this compound (e.g., 0.2% in a suitable vehicle) or the vehicle alone to the ears of the respective groups.[2]
-
-
Assessment of Inflammation:
-
Measure ear thickness using a digital caliper at various time points (e.g., 6, 24, and 48 hours) after TPA application.
-
At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (H&E staining) to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Conclusion: A Multifunctional Bioactive Lipid for Dermatological Innovation
This compound is a scientifically validated, multifunctional bioactive lipid with a profound impact on skin health.[3] Its ability to simultaneously reinforce the skin barrier, suppress inflammation, and control microbial growth makes it a compelling ingredient for the development of next-generation dermatological therapies. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule in addressing a wide range of skin conditions, from acne and atopic dermatitis to premature aging.
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- PPAR Signaling Pathway. (n.d.).
- Regulatory mechanisms of filaggrin (FLG) and loricrin (LOR)... (n.d.).
- Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Derm
- Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. (2014). PPAR research, 2014. [Link]
- Revisiting the Roles of Filaggrin in Atopic Dermatitis. (2020). International journal of molecular sciences, 21(11), 4094. [Link]
- Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. (2021). Metabolites, 11(10), 682. [Link]
- Important considerations for protein analyses using antibody based techniques: down-sizing Western blotting up-sizes outcomes. (2017). Journal of visualized experiments: JoVE, (121), 55543. [Link]
- Protein Expression Analysis by Western Blot and Protein–Protein Interactions. (n.d.).
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Methodological & Application
The Strategic Choice: Microbial Fermentation over Direct Extraction
An Application Guide: High-Purity Phytosphingosine Production
A Senior Application Scientist's In-Depth Guide to Extraction, Purification, and Characterization
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methods for extracting and purifying this compound. As a fundamental component of ceramides in the skin's stratum corneum, this compound is a highly sought-after bioactive lipid in the cosmetic, dermatological, and pharmaceutical industries for its roles in maintaining skin barrier function, and its anti-inflammatory and antimicrobial properties.[1][2][3][4]
This guide eschews a rigid template in favor of a logical, field-proven workflow that mirrors the industrial production process. We will delve into the rationale behind procedural choices, offering not just steps, but a self-validating system for achieving high-purity this compound.
This compound is a naturally occurring sphingoid base found across biological kingdoms, including plants, fungi, and animals.[5][6] While it can be extracted from plant sources like soybeans, the concentration is exceptionally low, rendering direct extraction economically unviable for large-scale production.[7][8] Chemical synthesis is an alternative but often yields a mixture of stereoisomers that are difficult to separate.[7]
Consequently, the industry standard for producing the biologically relevant D-erythro isomer of this compound is microbial fermentation.[7] The non-conventional yeast Wickerhamomyces ciferrii (formerly Pichia ciferrii) is the primary microorganism used, as it naturally secretes a precursor, tetraacetylthis compound (TAPS).[7][9]
Producing this compound via its acetylated precursor, TAPS, offers two significant advantages:
-
Reduced Cytotoxicity: this compound can be toxic to the yeast cells, limiting fermentation yield. TAPS is a less toxic intermediate, allowing for higher production concentrations.[7]
-
Improved Stability and Solubility: TAPS is a more stable solid that is more soluble in organic solvents than this compound, which greatly simplifies the initial extraction and purification steps from the fermentation broth and biomass.[7]
The overall production strategy, therefore, involves three core stages:
-
Fermentation and extraction of crude TAPS from yeast.
-
Purification of TAPS and its subsequent chemical conversion (hydrolysis) to this compound.
-
Final purification of this compound.
Part I: Extraction of Tetraacetylthis compound (TAPS) from W. ciferrii
This first phase focuses on isolating the crude TAPS from the yeast biomass after fermentation.
Protocol 1: Crude TAPS Extraction from Yeast Biomass
This protocol details the steps from harvested yeast cells to a crude lipid extract containing TAPS.
Materials:
-
Yeast cell pellet from W. ciferrii fermentation
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Centrifuge
-
Freeze-dryer
-
Grinder or mortar and pestle
-
Rotary evaporator
Methodology:
-
Biomass Harvesting: Centrifuge the fermentation broth at approximately 3,500 rpm at 10°C to pellet the yeast cells.[7] Discard the supernatant, though it can be extracted separately to recover additional TAPS.[10][11]
-
Drying the Biomass: Freeze-dry the cell pellet completely.
-
Cell Disruption: Thoroughly grind the freeze-dried cell pellet into a fine powder using a grinder or mortar and pestle.[7]
-
Expertise: Incomplete grinding is a common cause of low extraction yields. Ensure a homogenous, fine powder to maximize the surface area available for solvent contact.
-
-
Solvent Extraction:
-
a. Transfer the ground biomass to an appropriate flask.
-
b. Add a 1:1 (v/v) mixture of methanol/ethyl acetate.[7] The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.[10][11]
-
c. Heat the mixture to 60°C and stir for a predetermined duration (e.g., 2-4 hours).[7]
-
Causality: This solvent system is effective at solubilizing the moderately polar TAPS while leaving many other cellular components behind. Heating increases solvent efficacy.
-
-
Filtration: Filter the mixture to separate the solvent extract from the solid cell debris.[7]
-
Repeat Extraction: Repeat the solvent extraction (Step 4 & 5) on the cell debris to ensure complete recovery of TAPS.[7]
-
Crude Extract Recovery: Combine all solvent extracts and remove the solvents using a rotary evaporator under reduced pressure to yield the crude solid TAPS extract.[10]
Part II: TAPS Purification and Conversion to this compound
The crude TAPS extract contains various impurities, including related sphingolipids (e.g., triacetylthis compound), other lipids from the yeast (e.g., ergosterol), and process-related impurities like antifoaming agents.[7] This section details the purification of TAPS, its conversion to this compound, and the final purification of the target molecule.
Protocol 2: Purification of TAPS
-
Liquid-Liquid Partitioning:
-
a. Redissolve the crude TAPS extract in hot ethyl acetate.
-
b. Partition this solution against an equal volume of water in a separatory funnel.
-
c. Shake vigorously and allow the layers to separate. The water phase will remove highly polar, water-soluble impurities like sugars.[7]
-
d. Collect the upper ethyl acetate phase and evaporate it to dryness to yield a purified lipid extract.
-
-
Silica Gel Chromatography:
-
a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
b. Dissolve the lipid extract in a minimal amount of a non-polar solvent.
-
Trustworthiness: This step helps precipitate any remaining insoluble impurities before loading, which can otherwise interfere with chromatography.[7]
-
-
c. Load the sample onto the column.
-
d. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol system. TAPS will elute as the polarity increases.
-
e. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure TAPS.
-
f. Combine the pure fractions and evaporate the solvent. The result is TAPS with >95% purity.[7]
-
| Purification Step | Input | Output | Purity |
| Solvent Extraction | 174g (dry cells) | 30g (crude solid extract) | Not specified |
| Liquid-Liquid Partitioning | 30g (crude extract) | 16.9g (lipid extract) | Not specified |
| Silica Gel Chromatography | 16.9g (lipid extract) | ~15.2g (pure TAPS) | >95% |
| Data adapted from a patented purification protocol.[7] |
Protocol 3: Hydrolysis of TAPS and this compound Purification
Materials:
-
Purified TAPS
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Isopropanol or methanol for recrystallization
Methodology:
-
Alkaline Hydrolysis:
-
a. Dissolve the purified TAPS in an alcoholic solvent like methanol.
-
b. Add a solution of potassium hydroxide in methanol. A stoichiometric excess of KOH is required to ensure complete hydrolysis of all four acetyl groups.[7][10]
-
c. Stir the reaction at room temperature. Monitor its completion by TLC or HPLC until the starting TAPS spot has completely disappeared.[7]
-
-
Extraction of this compound:
-
a. Neutralize the reaction mixture with an acid, such as hydrochloric acid.[7][10]
-
b. Remove the bulk of the solvent under vacuum.[7]
-
c. Perform a liquid-liquid extraction to move the this compound into an organic solvent and away from the salts formed during neutralization.
-
d. Wash the organic phase with water to remove any remaining salts and water-soluble impurities.[7][10]
-
-
Drying and Recovery: Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield crude this compound.[10]
-
Final Purification by Recrystallization:
-
a. Dissolve the crude this compound in a minimal amount of hot solvent, such as methanol or isopropanol.[10][11]
-
b. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
c. Collect the pure this compound crystals by filtration and wash with a small amount of cold solvent.
-
d. Dry the crystals under vacuum.
-
Causality: Recrystallization is a powerful final purification step that removes minor impurities, as they will preferentially remain in the solvent (mother liquor) while the highly ordered crystal lattice of pure this compound forms.
-
Part III: Analytical Characterization and Quality Control
Rigorous analytical methods are essential to confirm the identity and purity of the final this compound product.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for this compound analysis, separating molecules based on hydrophobicity.[12]
-
Detection Challenges: this compound lacks a strong chromophore, making direct detection with standard UV-Vis detectors difficult.[12]
-
Derivatization: For sensitive detection with UV or fluorescence detectors, pre-column derivatization is often necessary. Reagents like 2,4-dinitrophenyl (DNP) can be used.[13]
-
Alternative Detectors: If using a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), derivatization may not be required.[12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for unambiguous identification and sensitive quantification.
-
Ionization: Electrospray ionization (ESI) is the preferred soft ionization technique, readily forming protonated molecules ([M+H]⁺) in positive ion mode.[14]
-
LC-MS/MS: Coupling liquid chromatography to tandem mass spectrometry (LC-MS/MS) provides the highest level of specificity and is the gold standard for quantification.[13][15][16] The Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions, ensuring highly selective detection.[17]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 318.4 | 282.2 | Positive |
| This compound | 318.4 | 300.3 | Positive |
| Note: These are common fragmentation patterns. Optimal transitions should be determined empirically on the specific instrument used.[14] |
Field-Proven Insights: Overcoming Formulation Challenges
A common challenge for drug development professionals is the poor aqueous solubility of this compound.[7] For aqueous formulations, a standard method involves creating a salt to improve solubility.
-
Solubilization Protocol: A suspension of this compound in water is heated (e.g., to 80°C) in the presence of an acid, such as lactic acid, which neutralizes and solubilizes the molecule.[7][18]
-
Preventing Recrystallization: Upon cooling, these solutions can recrystallize. The addition of a stabilizing agent, such as willow bark extract, has been shown to prevent this phenomenon.[7][18]
| This compound Conc. (wt%) | Lactic Acid (g per 1g PHS) | Willow Bark Extract (wt%) | Observation |
| 5.0% | 1.2 | 2% | Clear Solution |
| 6.0% | Variable | < 2% | Recrystallization |
| 10.0% | Variable | ≥ 2% | Clear Solution |
| Data synthesized from patents describing methods to solubilize this compound.[7] |
References
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- This compound. SpecialChem.
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- Identification of plant sphingolipid desaturases using chromatography and mass spectrometry. PubMed.
- Preparation of this compound derivative. European Patent Office.
- High-level production of tetraacetyl this compound (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii. PubMed.
- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
- HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI.
- This compound. Wikipedia.
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- Strategies for high production of tetraacetyl this compound in Wickerhamomyces ciferrii. ResearchGate.
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- [Fermentative production of tetraacetyl this compound: a review]. PubMed.
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- METHOD FOR PRODUCING this compound OR SPHINGANINE. WIPO Patentscope.
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- Method for preparing aqueous this compound solution. Google Patents.
- Purification of Glycosphingosines and Glycosphingolipids. University of California, Davis.
- Synthesis and crystallization purification of phytosterol esters for food industry application. Wiley Online Library.
- Non-hydroxy-phytosphingosine. Lipotype GmbH.
- Alpha-hydroxy-phytosphingosine. Lipotype GmbH.
- This compound. Chem-Impex.
- This compound. GF Fermentech.
- This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Journal of Lipid Research.
- This compound. PubChem.
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Quantitative Analysis of Phytosphingosine in Biological Matrices using HPLC-MS/MS
[Application Note & Protocol]
Authored by: Senior Application Scientist
Abstract
Phytosphingosine (PHS) is a bioactive sphingolipid that functions as a crucial structural component of cellular membranes and as a pivotal signaling molecule in a myriad of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[1] The accurate quantification of this compound in diverse biological matrices is paramount for elucidating its physiological and pathological significance. This document provides a comprehensive, step-by-step protocol for the robust and sensitive quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology detailed herein encompasses sample preparation through lipid extraction, chromatographic separation, and mass spectrometric detection and concludes with data analysis and method validation principles.
Introduction: The Significance of this compound Quantification
This compound is a key intermediate in the intricate metabolic pathway of sphingolipids, originating from the condensation of serine and palmitoyl-CoA.[2] Its biological activity is multifaceted; it can be phosphorylated by sphingosine kinase to form this compound-1-phosphate (PHS1P), another potent signaling molecule.[1] Both PHS and PHS1P are implicated in modulating critical cellular pathways.[1] Consequently, the ability to accurately measure the concentration of this compound in biological samples such as plasma, tissues, and cell cultures is essential for researchers in cellular biology, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and specificity.[3][4]
Signaling Pathway Context
The sphingolipid metabolic pathway is a complex network of enzymatic reactions that produce a variety of bioactive lipids. This compound's position as a central intermediate makes its concentration a critical determinant of the flux through this pathway and the cellular levels of downstream signaling molecules.
Caption: Simplified overview of this compound (PHS) biosynthesis and signaling.
Experimental Workflow: From Sample to Data
The quantitative analysis of this compound by HPLC-MS/MS follows a structured workflow designed to ensure accuracy, reproducibility, and sensitivity. The key stages involve efficient extraction of lipids from the biological matrix, separation of this compound from other cellular components, and its subsequent detection and quantification by the mass spectrometer.
Sources
Application Note & Protocol: Assessing the Effect of Phytosphingosine on Skin Hydration and Barrier Function
Abstract
This document provides a comprehensive guide for researchers, cosmetic scientists, and drug development professionals on the principles and methodologies for evaluating the efficacy of Phytosphingosine (PHS) in enhancing skin hydration and reinforcing the epidermal barrier. This compound, a naturally occurring sphingolipid, is a critical precursor to ceramides and plays a multifaceted role in maintaining stratum corneum integrity.[1][2] This guide details both in-vivo clinical and in-vitro protocols, explaining the scientific rationale behind experimental design choices and outlining step-by-step procedures for accurate and reproducible assessment using established bioinstrumentation.
Scientific Background: The Role of this compound in Epidermal Homeostasis
The skin's primary protective function resides in its outermost layer, the stratum corneum (SC). The SC's "brick and mortar" structure, composed of corneocytes (bricks) embedded in a continuous lipid matrix (mortar), is paramount for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[3] This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.[2][3]
This compound is a key player in this system through several mechanisms:
-
Ceramide Precursor: PHS is a fundamental building block for the synthesis of specific classes of ceramides, such as ceramides NP (N-stearoyl this compound) and AP (α-hydroxy fatty acid-phytosphingosine), which are integral to the lamellar lipid structures that trap water.[1][4][5]
-
Stimulation of Differentiation: Studies have shown that PHS can stimulate the expression of genes involved in keratinocyte differentiation, such as involucrin and transglutaminase.[6]
-
Natural Moisturizing Factor (NMF) Production: PHS has been demonstrated to enhance the metabolism of filaggrin, a protein that breaks down to form the Natural Moisturizing Factor (NMF) in corneocytes.[6] NMF is a complex of hygroscopic compounds that attract and hold water within the cells, directly contributing to skin hydration.[6]
-
Barrier Integrity and Signaling: Beyond its structural role, PHS possesses anti-inflammatory and antimicrobial properties, contributing to a healthier skin environment conducive to a robust barrier.[1][2][7] A strong barrier is more effective at retaining moisture.[7]
The diagram below illustrates the central role of this compound in the stratum corneum's barrier function.
Caption: this compound's dual-action mechanism on skin hydration.
Experimental Design & Rationale
To comprehensively assess the effects of a PHS-containing formulation, a two-pronged approach is recommended: a primary in-vivo clinical study on human subjects for direct efficacy data, and a supporting in-vitro study on reconstructed human epidermis for mechanistic insights.
Key Measurement Endpoints:
-
Stratum Corneum Hydration (Corneometry): This is a direct measure of the water content in the uppermost layers of the skin. The Corneometer® is the industry-standard device, measuring electrical capacitance, which changes based on the skin's moisture level.[8][9][10] Its measurement is non-invasive and highly reproducible.[11]
-
Barrier Function (Transepidermal Water Loss - TEWL): TEWL measures the rate of water vapor evaporating from the skin surface.[12][13] A lower TEWL value indicates a more intact and efficient skin barrier.[14][15] This is a critical secondary endpoint, as it reflects the structural improvements PHS imparts on the lipid matrix.[7]
In-Vivo Clinical Protocol: Double-Blind, Placebo-Controlled Study
This protocol is designed to provide robust, statistically significant data on the hydrating and barrier-enhancing effects of a topical formulation containing this compound.
4.1. Study Population
-
Number of Subjects: N = 25-30 (to ensure statistical power).
-
Inclusion Criteria:
-
Healthy adults, aged 25-55.
-
Subjects with self-perceived dry to very dry skin on the forearms or lower legs.
-
Baseline Corneometer reading below 40 A.U. (Arbitrary Units).
-
Willing to refrain from using other moisturizers on the test sites for the duration of the study.
-
-
Exclusion Criteria:
-
Known allergies to cosmetic ingredients.
-
Active skin diseases (e.g., eczema, psoriasis) at the test sites.[1]
-
Recent sunburn or excessive sun exposure.
-
4.2. Materials & Instrumentation
-
Test Product: Formulation containing a specified concentration of this compound (e.g., 0.2%).
-
Placebo Control: The same formulation vehicle without this compound.
-
Instrumentation:
-
Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Tewameter® (e.g., TM 300, Courage + Khazaka).
-
-
Environment: A climate-controlled room (21±1°C and 50±5% relative humidity).[13]
4.3. Experimental Workflow
The following diagram outlines the clinical study workflow.
Caption: Workflow for the in-vivo clinical assessment.
4.4. Step-by-Step Measurement Protocol
-
Subject Preparation:
-
Subjects undergo a 7-day "washout" period, using only a basic, non-moisturizing cleanser.
-
On measurement days, subjects must acclimatize in the controlled environment for at least 20 minutes before any readings are taken.[13] This stabilizes the skin surface.
-
-
Site Demarcation:
-
On the volar forearm of each subject, two test sites (e.g., 2x2 cm) are marked. Sites are randomized for Test vs. Placebo application.
-
-
Baseline Measurements (T0):
-
Corneometry: Take three consecutive readings within each test site and average the result. The probe should be applied with consistent, gentle pressure.
-
TEWL: Hold the Tewameter® probe perpendicular to the skin surface without pressure. Allow the reading to stabilize for 30-60 seconds before recording the value.
-
-
Product Application:
-
A standardized amount of product (2 mg/cm²) is applied to the designated sites.
-
Subjects are instructed on a twice-daily application regimen for 28 days.
-
-
Follow-Up Measurements:
-
Measurements are repeated at specified time points: 1 hour (T1h), 24 hours (T24h), 14 days (T14d), and 28 days (T28d).
-
For the T14d and T28d visits, measurements should be taken before the morning product application to assess lasting effects.
-
4.5. Data Presentation & Analysis
Data should be compiled and analyzed for statistical significance (e.g., using a paired t-test or ANOVA). The results can be presented in tables for clarity.
Table 1: Mean Corneometer Readings (Arbitrary Units)
| Time Point | Placebo (Mean ± SD) | PHS Formulation (Mean ± SD) | % Change from Baseline (PHS) | p-value |
|---|---|---|---|---|
| T0 (Baseline) | 35.2 ± 4.1 | 35.5 ± 4.3 | 0% | - |
| T14d | 38.1 ± 4.5 | 49.8 ± 5.0 | +40.3% | <0.01 |
| T28d | 38.9 ± 4.8 | 55.1 ± 5.2 | +55.2% | <0.001 |
Table 2: Mean TEWL Readings (g/m²/h)
| Time Point | Placebo (Mean ± SD) | PHS Formulation (Mean ± SD) | % Change from Baseline (PHS) | p-value |
|---|---|---|---|---|
| T0 (Baseline) | 12.5 ± 2.1 | 12.7 ± 2.3 | 0% | - |
| T14d | 12.1 ± 2.0 | 9.5 ± 1.8 | -25.2% | <0.01 |
| T28d | 11.9 ± 1.9 | 8.2 ± 1.5 | -35.4% | <0.001 |
In-Vitro Protocol: Reconstructed Human Epidermis (RhE) Model
This protocol provides mechanistic data in a controlled, non-animal setting and is useful for screening formulations or investigating specific cellular responses. It follows principles outlined in OECD Test Guideline 439.[16][17][18]
5.1. Materials
-
RhE Tissue Models: Commercially available kits (e.g., EpiDerm™, SkinEthic™).
-
Test Product & Placebo: Formulations as described above.
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) to induce irritation/barrier damage.
-
Negative Control: Phosphate-Buffered Saline (PBS).
-
MTT Assay Kit: For cell viability assessment.
5.2. Protocol
-
Tissue Equilibration: Upon receipt, equilibrate RhE tissues in the provided culture medium for 24 hours in a CO₂ incubator.
-
Topical Application:
-
Apply 25 µL of the PHS formulation, placebo, positive control, and negative control to the surface of separate tissues.
-
Incubate for a relevant exposure time (e.g., 24-48 hours).
-
-
Post-Incubation & Viability Assessment:
-
After incubation, thoroughly wash the tissue surface with PBS to remove the test substance.
-
Transfer tissues to a new plate containing MTT medium and incubate for 3 hours. Viable cells will convert the yellow MTT to purple formazan.
-
Extract the formazan dye using isopropanol and measure the optical density (OD) with a spectrophotometer.
-
-
Barrier Function Assay (Optional):
-
Barrier integrity can be assessed by measuring the penetration of a marker dye (e.g., Lucifer Yellow) through the tissue into the culture medium after exposure to the test articles. Lower dye penetration indicates better barrier integrity.
-
5.3. Data Interpretation
-
Cell Viability: Calculate viability as a percentage relative to the negative control. A significant drop in viability indicates irritation potential. A PHS formulation should show high viability, similar to the negative control.
-
Barrier Integrity: Compare the amount of dye penetration in the PHS-treated group to the placebo and control groups. A statistically significant reduction in penetration suggests barrier enhancement.
Conclusion
The protocols outlined in this document provide a robust framework for substantiating claims related to the skin hydration and barrier-reinforcing benefits of this compound. The in-vivo study offers direct evidence of product efficacy in a real-world context, with corneometry and TEWL measurements serving as the gold-standard endpoints. The complementary in-vitro model allows for controlled, ethical screening and investigation into the biological mechanisms underpinning these effects. Adherence to these standardized, scientifically-grounded methodologies will ensure the generation of reliable and defensible data for research and development professionals.
References
- Flychem. (2025, December 19). This compound Benefits for Skin: Barrier Repair, Acne & Sensitive Skin.
- Chen Lang. (2024, June 19). What Does this compound Do For Your Skin?.
- OECD. (2010, July 22). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- OECD. (2013, July 26). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
- Wikipedia. Transepidermal water loss.
- Kyushu University. Effects of Oral Use of this compound on Skin Moisturizing in Healthy Adults-A 12-week Double-blind, Randomized, Placebo-controlled Trial.
- Clinikally. (2023, October 10). This compound: Unveiling the Unsung Superstar of Skincare.
- Journal of Lipid Research. This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems.
- PubMed. (2017, September 21). This compound enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation.
- Benchchem. The Differential Impact of this compound and Ceramides on Skin Barrier Integrity: A Comparative Analysis.
- Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation (RHE Test Method).
- Pharmacy Infoline. The Power of Corneometer: Measuring Skin Hydration.
- A&T Formulation. Transepidermal Water Loss I A&T Formulation Knowledge base.
- ECHA. (2016, July 5). Advice on skin and eye irritation testing helps reduce animal tests.
- Ovid. Measuring transepidermal water loss.
- Studylib. OECD In Vitro Skin Irritation Test Guideline: Human Skin Model.
- ResearchGate. (2025, August 6). Properties of Ceramides and Their Impact on the Stratum Corneum Structure: A Review.
- MDPI. Identification of this compound-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier.
- ResearchGate. (2018, October 19). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool.
- PMC. (2022, February 25). Transepidermal water loss (TEWL): Environment and pollution—A systematic review.
- Courage + Khazaka. Corneometer® CM 825 - Skin Hydration Measurement.
- PMC - NIH. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies.
- SciELO. Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method.
- PubMed - NIH. (2009, March). Structures of the ceramides from porcine palatal stratum corneum.
- JMC Scientific Consulting Ltd. Corneometer – hydration measurement.
- ResearchGate. Chemical structures of the main components of the stratum corneum ceramides and their shorthand nomenclature.
- Kyushu University Pure Portal Site. Effects of Oral Use of this compound on Skin Moisturizing in Healthy Adults-A 12-week Double-blind, Randomized, Placebo-controlled Trial.
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Application Notes & Protocols: Characterizing the Anti-Inflammatory Effects of Phytosphingosine Using In Vitro Models
Abstract
Phytosphingosine (PHS) is a physiologically active sphingolipid, integral to the structure of the skin's stratum corneum and a crucial signaling molecule in epidermal homeostasis.[1][2] Its demonstrated anti-inflammatory, antimicrobial, and pro-differentiation properties make it a compound of significant interest for dermatological and cosmetic applications.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory mechanisms of this compound. We present a selection of robust in vitro models and detailed, validated protocols for inducing and quantifying inflammatory responses, enabling a thorough characterization of PHS's therapeutic potential.
Scientific Foundation: this compound's Mechanisms of Anti-Inflammatory Action
A robust investigation into this compound's efficacy begins with understanding its molecular targets. PHS modulates multiple key signaling cascades that are central to the inflammatory response. Experimental design should be grounded in these mechanisms to ensure that the endpoints measured are relevant and insightful.
1.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory gene transcription. In a resting state, the NF-κB p65/p50 dimer is held inactive in the cytoplasm by the inhibitor of κB (IκBα). Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on the p65 subunit, allowing the complex to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and chemokines.[5]
This compound has been shown to exert a potent anti-inflammatory effect by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and sequestering the NF-κB complex in the cytoplasm.[1][6][7] This is a primary mechanism for its ability to suppress the production of inflammatory mediators.
1.2. Attenuation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascades—including ERK, JNK, and p38 MAPK—are parallel pathways that also play critical roles in translating extracellular inflammatory signals into cellular responses. Activation of these kinases through phosphorylation leads to the activation of various transcription factors, contributing to the expression of inflammatory genes. Studies have confirmed that this compound can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS.[1][6]
1.3. Other Relevant Pathways
-
JAK/STAT Signaling: Derivatives of this compound have been found to inhibit the JAK/STAT pathway, which is highly relevant in the pathogenesis of chronic inflammatory skin diseases like psoriasis.[8][9]
-
PPAR Activation: PHS can activate Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that are key regulators of epidermal differentiation and also exert anti-inflammatory effects.[3][7]
Selecting an Appropriate In Vitro Model
The choice of an in vitro model is a critical decision that dictates the relevance and translatability of experimental findings. The model should be selected based on the specific research question, balancing physiological complexity with throughput and reproducibility.[10][11]
| Model System | Key Features | Advantages | Disadvantages | Recommended For |
| Keratinocytes (HaCaT) | Spontaneously immortalized human keratinocyte cell line.[12] | Highly reproducible, easy to culture, robust response to inflammatory stimuli like TNF-α/IFN-γ.[1][12][13] | Lacks the full differentiation capacity of primary cells; genetic alterations from immortalization. | High-throughput screening, initial mechanism of action studies, analysis of cytokine/chemokine production. |
| Macrophages (RAW 264.7) | Murine macrophage-like cell line.[14] | Robust and sensitive response to LPS, well-characterized for NF-κB and MAPK studies.[1][6][15] | Murine origin may not perfectly reflect human biology; can be overly sensitive to LPS. | Investigating effects on innate immunity, response to bacterial components, detailed signaling pathway analysis. |
| Dermal Fibroblasts (NHDF) | Primary Normal Human Dermal Fibroblasts.[16] | Physiologically relevant for dermal inflammation, actively participate in inflammatory processes.[17][18] | Limited lifespan, significant donor-to-donor variability, may have a less pronounced cytokine response than immune cells.[19] | Studying dermal inflammation, wound healing contexts, cell-matrix interactions during inflammation. |
| 3D Skin Equivalents (RHE) | Reconstructed Human Epidermis models. | Mimics the stratified structure and barrier function of human epidermis, allowing for topical application studies.[10][11] | High cost, lower throughput, more complex culture requirements. | Efficacy testing of topical formulations, barrier function studies, modeling complex skin diseases like atopic dermatitis.[10] |
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the anti-inflammatory effects of this compound. The general workflow involves selecting a cell model, inducing an inflammatory state, treating with PHS, and analyzing key inflammatory endpoints.
3.1. Protocol 1: Inflammatory Response in Keratinocytes (HaCaT)
Objective: To assess the ability of PHS to reduce the production of pro-inflammatory mediators in human keratinocytes stimulated with TNF-α and IFN-γ, a model relevant to atopic dermatitis and psoriasis.[1][20]
Materials:
-
HaCaT cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (PHS) stock solution (in DMSO or ethanol)
-
Recombinant Human TNF-α and IFN-γ
-
6-well or 24-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed HaCaT cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate the culture medium. Add fresh, serum-free (or low-serum, 0.5% FBS) medium containing various concentrations of PHS (e.g., 1, 5, 10 µM) or the vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows PHS to enter the cells and engage its molecular targets prior to the inflammatory stimulus.
-
-
Inflammatory Stimulation: Add TNF-α and IFN-γ directly to the wells to a final concentration of 10 ng/mL each.[20] Also include a non-stimulated control group (vehicle only, no cytokines).
-
Incubation: Incubate the plates for the desired time based on the endpoint:
-
Signaling Analysis (Western Blot): 15-60 minutes
-
Gene Expression (RT-qPCR): 4-8 hours
-
Cytokine Secretion (ELISA): 18-24 hours
-
-
Sample Collection:
-
For ELISA: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C.
-
For RT-qPCR or Western Blot: Aspirate the supernatant, wash cells once with ice-cold PBS, and lyse the cells directly in the well using the appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
3.2. Protocol 2: Inflammatory Response in Macrophages (RAW 264.7)
Objective: To evaluate PHS's effect on the innate immune response in macrophages stimulated with the bacterial endotoxin LPS.[1][6]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (PHS) stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Multi-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells to achieve 80-90% confluency (e.g., 5 x 10⁵ cells/well for a 6-well plate). Incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing PHS or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 100-1000 ng/mL.[5][21]
-
Causality Note: LPS directly engages the TLR4 receptor complex, providing a potent and specific activation of the NF-κB and MAPK pathways.
-
-
Incubation & Sample Collection: Proceed as described in Protocol 1, using appropriate time points for macrophage responses.
3.3. Protocol 3: Cytokine Measurement by ELISA
Objective: To quantify the concentration of secreted pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the culture supernatant.
Procedure (General):
-
Use a commercial ELISA kit (e.g., for human IL-6, IL-8, or mouse TNF-α) and follow the manufacturer's instructions precisely.
-
Principle: A capture antibody specific to the cytokine is coated onto a 96-well plate. Supernatants (samples) and standards are added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine. The reaction is stopped, and the absorbance is read at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to calculate the concentration of the cytokine in your unknown samples.
3.4. Protocol 4: Gene Expression Analysis by RT-qPCR
Objective: To measure the relative mRNA expression levels of key inflammatory genes.
Procedure:
-
RNA Extraction: Isolate total RNA from cell lysates using a TRIzol-based method or a commercial kit. Assess RNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).[5]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for your gene of interest (e.g., IL6, TNF, PTGS2) and a housekeeping gene (GAPDH, ACTB), and nuclease-free water.[22]
-
Add the master mix and cDNA template to a qPCR plate. Run in triplicate.
-
Use a real-time PCR system with a typical cycling program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[5][23]
-
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the fold change in gene expression relative to the housekeeping gene and the control group.[5]
| Target Gene | Function |
| TNF | Tumor Necrosis Factor Alpha, a key pro-inflammatory cytokine. |
| IL6 | Interleukin-6, a cytokine involved in acute and chronic inflammation. |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2, an enzyme responsible for prostaglandin synthesis in inflammation.[1] |
| NOS2 (iNOS) | Nitric Oxide Synthase 2, produces nitric oxide, a key inflammatory mediator.[1] |
| ACTB / GAPDH | Beta-actin / GAPDH, common housekeeping genes for normalization. |
3.5. Protocol 5: Western Blot for Signaling Pathway Analysis
Objective: To detect the phosphorylation state of key proteins in the NF-κB and MAPK pathways, providing direct evidence of pathway inhibition.
Procedure:
-
Protein Extraction & Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to its total protein counterpart to determine the degree of inhibition.
3.6. Protocol 6: Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visually and quantitatively assess the localization of the NF-κB p65 subunit.[24][25]
Procedure:
-
Cell Culture: Seed cells (e.g., HaCaT or RAW 264.7) on sterile glass coverslips in a 24-well plate.
-
Treatment: Perform pre-treatment with PHS and inflammatory stimulation as described in Protocols 3.1 or 3.2 (a 30-60 minute stimulation is usually sufficient).
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 for 1-2 hours.[26]
-
Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips onto microscope slides with anti-fade mounting medium. Acquire images using a confocal or fluorescence microscope.
-
Analysis: In stimulated cells, the p65 signal (green) will co-localize with the DAPI signal (blue) in the nucleus. In PHS-treated cells, the p65 signal should remain predominantly in the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence can be quantified using image analysis software.[24][27]
Conclusion
This compound is a multi-functional lipid that mitigates inflammation through the targeted suppression of key signaling pathways, primarily NF-κB and MAPKs.[1] The in vitro models and protocols detailed in this guide provide a validated, tiered approach for investigating these anti-inflammatory effects. By starting with robust cell lines like HaCaT and RAW 264.7 and progressing to more complex 3D models, researchers can effectively screen, characterize, and validate the efficacy of this compound for its potential use in therapeutic and cosmetic applications targeting inflammatory skin conditions.
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- Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
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Application Notes & Protocols: Investigating the Anti-Cancer Properties of Phytosphingosine in Cell Line Studies
Introduction: Re-evaluating Sphingolipids in Oncology
Phytosphingosine (PHS) is a naturally occurring, bioactive sphingolipid, long known as a fundamental structural component of cellular membranes.[1] Beyond its structural role, PHS has emerged as a critical signaling molecule involved in a multitude of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[2][3] Its potent pro-apoptotic and anti-proliferative effects in various cancer cell lines have positioned it as a compelling molecule for oncological research and a promising candidate for therapeutic development.[1][4]
This guide provides an in-depth exploration of the mechanisms of action of this compound in cancer cells and offers detailed, field-proven protocols for its application in cell line-based studies. It is designed for researchers, scientists, and drug development professionals seeking to harness the anti-neoplastic potential of this multifaceted sphingolipid.
Core Mechanisms of this compound-Induced Cancer Cell Death
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. Unlike many targeted therapies, PHS appears to engage both the extrinsic and intrinsic apoptotic pathways, creating a robust and difficult-to-evade cell death signal.
Induction of Apoptosis: A Dual-Pathway Approach
PHS potently induces apoptosis in a wide range of human cancer cells, including leukemia, lung, and breast cancer cell lines.[2][4][5] This process is characterized by classic apoptotic features such as an increase in the sub-G1 cell population, DNA fragmentation, and cleavage of poly(ADP-ribose) polymerase (PARP).[2][6] The signaling cascade is initiated through two interconnected pathways.
-
Death Receptor-Independent Caspase-8 Activation: A key initiating event is the activation of caspase-8. Interestingly, this activation occurs in a death receptor (DR)-independent fashion, suggesting a direct effect of PHS on the caspase-8 activation machinery.[2][6] Activated caspase-8 then triggers the executioner caspase cascade, including the cleavage and activation of caspase-3.
-
Mitochondrial (Intrinsic) Pathway Activation: PHS also profoundly impacts mitochondrial integrity. It promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[2][6] This event disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][7] Cytosolic cytochrome c, in complex with Apaf-1, activates caspase-9, which in turn activates caspase-3, converging with the extrinsic pathway to execute cell death.[4][7]
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. Studies in lung adenocarcinoma cells (A549) have shown that PHS treatment leads to an accumulation of cells in the G2/M phase in a dose-dependent manner.[4] This arrest prevents damaged cells from proceeding through mitosis, providing an additional layer of anti-proliferative control and often acting as a precursor to apoptosis.
Modulation of Other Key Signaling Pathways
-
Protein Phosphatase 2A (PP2A) Activation: Sphingolipids, including synthetic analogs of sphingosine, are known to activate the tumor suppressor protein phosphatase 2A (PP2A), often by inhibiting its endogenous inhibitor, SET.[8][9] While direct activation by PHS is still under investigation, this represents a plausible mechanism for its broad anti-cancer effects, as PP2A dephosphorylates and inactivates numerous pro-survival kinases.[8]
-
Inhibition of EGFR Signaling: In breast cancer cells, PHS has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5][10] This effect was attributed to the downregulation of the Epidermal Growth Factor Receptor (EGFR)/JAK1/STAT3 signaling axis, highlighting a role for PHS in combating cancer cell invasion and the formation of cancer stem-like cells.[10]
Quantitative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell types. The following table summarizes key findings from the literature to provide a baseline for experimental design.
| Cell Line | Cancer Type | Treatment Duration | Concentration (µM) | Observed Effect | Reference(s) |
| A549 | Lung Adenocarcinoma | - | Dose-dependent | Increased Bax/Bcl-2 ratio, G2/M phase arrest, apoptosis. | [1][4] |
| Jurkat | T-cell Leukemia | 6-12 hours | 5-10 µg/ml (~16-32 µM) | Induction of apoptosis, disruption of mitochondrial membrane potential. | [6] |
| NCI-H460 | Lung Carcinoma | 24 hours | 5-10 µg/ml (~16-32 µM) | Induction of apoptosis. | [6] |
| U937 | Histiocytic Lymphoma | 24 hours | 10 µM | ~40% of cells in Sub-G1 (apoptotic) population. | [1] |
| MDA-MB-231 | Breast Cancer | - | 10 µM | Suppression of migratory potential and spheroid formation. | [10] |
| BT549 | Breast Cancer | - | 10 µM | Suppression of migratory potential. | [10] |
Experimental Protocols for Studying this compound
The following protocols provide detailed, step-by-step methodologies for core experiments to investigate the anti-cancer effects of this compound.
Workflow Overview
A typical investigation follows a logical progression from determining cytotoxicity to elucidating the specific mechanisms of cell death and proliferation inhibition.
Protocol 1: Cell Viability & Cytotoxicity Assay (WST-1/MTT)
Objective: To determine the dose-dependent cytotoxic effect of this compound on a cancer cell line and calculate the IC₅₀ (half-maximal inhibitory concentration).
Causality: This assay is foundational. It measures the metabolic activity of cells, which correlates with cell viability. Tetrazolium salts (like WST-1 or MTT) are cleaved by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of color is proportional to the number of living cells, allowing for quantification of cytotoxicity.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)[1]
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
PHS Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Typical final concentrations to test range from 1 µM to 50 µM.
-
Prepare a vehicle control containing the highest concentration of solvent (e.g., DMSO) used in the PHS dilutions.[12]
-
Carefully remove the medium from the wells and replace it with 100 µL of the PHS dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assay:
-
Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time is critical and should be optimized for your cell line to ensure the absorbance values are within the linear range of the microplate reader.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the viability percentage against the log of the PHS concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V & Propidium Iodide)
Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Causality: This is a gold-standard assay for apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells.[13][14] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for precise differentiation of cell populations.
Materials:
-
Cells treated with PHS and vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂). The calcium is essential for Annexin V binding to PS.[14]
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting:
-
Seed cells in 6-well plates and treat with PHS (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control for a predetermined duration (e.g., 24 hours).
-
Harvest all cells. For adherent cells, collect the floating cells from the supernatant first, then trypsinize the attached cells. Combine both fractions to ensure you capture the entire cell population.
-
-
Washing:
-
Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[13]
-
Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
-
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).
-
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide)
Objective: To determine the effect of this compound on cell cycle distribution and identify any cell cycle arrest.
Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning it binds to DNA in proportion to the amount of DNA present. The fluorescence intensity of PI-stained cells is therefore a direct measure of their DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n).[15] To ensure PI only stains DNA, treatment with RNase is crucial, as PI can also bind to double-stranded RNA.[16]
Materials:
-
Cells treated with PHS and vehicle control
-
Cold 70% ethanol (for fixation)
-
Cold 1X PBS
-
PI staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting & Fixation:
-
Harvest at least 1 x 10⁶ cells per sample after PHS treatment.
-
Wash the cells once with cold 1X PBS and centrifuge at ~300 x g for 5 minutes.
-
Resuspend the cell pellet in ~500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This dropwise addition is critical to prevent cell clumping.[17][18]
-
Fix the cells for at least 1 hour (or overnight) at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[16]
-
-
Washing:
-
Centrifuge the fixed cells at a higher speed (~800 x g) for 5-10 minutes. The pellet will be less compact after fixation.
-
Carefully decant the ethanol and wash the pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.[15]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.
-
Use a dot plot of pulse width vs. pulse area to gate out doublets and aggregates, ensuring only single cells are analyzed for their DNA content.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Look for an accumulation of cells in a specific phase (e.g., G2/M) in PHS-treated samples compared to the control.
-
Conclusion and Future Directions
This compound is a potent anti-cancer agent that induces robust apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to engage multiple pro-death signaling pathways makes it an attractive candidate for further investigation, both as a standalone therapeutic and in combination with other treatments like ionizing radiation.[19] The protocols detailed in this guide provide a solid framework for researchers to explore the anti-neoplastic properties of this compound, quantify its efficacy, and elucidate its complex mechanisms of action, paving the way for its potential translation into novel cancer therapies.
References
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Park, M. T., Kang, J. A., Choi, J. A., et al. (2003). This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research.
- Cai, Q., Zhang, D., Wang, W., et al. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-Biological Interactions.
- Park, M. T., Kang, J. A., Choi, J. A., et al. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. AACR Journals.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
- Park, M. T., Kang, J. A., Choi, J. A., et al. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. SciSpace.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Kim, H. J., Lee, J. Y., Kang, S. S., et al. (2004). This compound induced mitochondria-involved apoptosis. Prostaglandins & Other Lipid Mediators.
- Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.
- BenchChem. (2025). This compound in Cellular Signaling: A Technical Guide for Researchers.
- Lee, J. Y., Kim, Y. H., Kim, Y. S., et al. (2010). Cytotoxic effects of novel this compound derivatives, including N,N-dimethylthis compound and N-monomethylthis compound. Archives of Pharmacal Research.
- Kang, H. M., Son, H. S., Cui, Y. H., et al. (2017). This compound exhibits an anti-epithelial–mesenchymal transition function by the inhibition of EGFR signaling in human breast cancer cells. Oncotarget.
- Olzmann, J. A., Fadrus, P., & Ting, A. Y. (2025). Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A. Molecular Systems Biology.
- BenchChem. (2025). This compound vs. Sphingosine: A Comparative Guide to Their Cellular Effects.
- Kang, J. A., Park, M. T., Kang, C. M., et al. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and -independent AIF release. Blood.
- Kang, H. M., Son, H. S., Cui, Y. H., et al. (2017). This compound exhibits an anti-epithelial-mesenchymal transition function by the inhibition of EGFR signaling in human breast cancer cells. PubMed.
- Perrotti, D., & Neviani, P. (2013). The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance. Cancer Discovery.
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Application Notes & Protocols for Measuring the Antimicrobial Efficacy of Phytosphingosine
Abstract
Phytosphingosine (PHS), a naturally occurring sphingolipid found in the stratum corneum, demonstrates potent, broad-spectrum antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1][2] Its efficacy stems from multiple mechanisms, primarily the direct disruption of microbial cell membranes and, in some fungi, the induction of apoptosis-like cell death.[3][4] This guide provides a comprehensive suite of detailed protocols for researchers to quantitatively and qualitatively assess the antimicrobial efficacy of this compound. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation for research and development applications.
Overview of this compound's Antimicrobial Mechanisms
Understanding the mechanisms of action is crucial for selecting appropriate assays and interpreting results. This compound primarily targets microbes through two distinct pathways, providing a powerful dual-front attack.
-
Direct Cell Membrane Disruption: PHS, a cationic lipid, interacts with and destabilizes the negatively charged components of microbial cell membranes. This leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis.[3][5] This mechanism is effective against both bacteria and fungi.[6]
-
Induction of Apoptosis-Like Cell Death: In certain fungal species, such as Aspergillus nidulans, this compound acts as a signaling molecule that triggers a programmed cell death cascade.[4] This process is often initiated by the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and characteristic DNA fragmentation.[1][7]
Caption: High-level overview of this compound's dual antimicrobial mechanisms.
Core Protocol I: Determination of Antimicrobial Potency
The foundational step in assessing any antimicrobial agent is to determine its potency, defined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The MBC or MFC is the lowest concentration that kills ≥99.9% of the initial microbial inoculum.[9] The broth microdilution method, performed in 96-well plates, is the standard for high-throughput and reproducible MIC determination.[5][10]
Critical Consideration: Solubilizing this compound
This compound is a lipophilic molecule with poor water solubility. Proper solubilization is critical for accurate and reproducible results.
-
Recommended Solvent: Prepare a high-concentration primary stock solution (e.g., 10 mg/mL) of this compound in Ethanol or Dimethyl Sulfoxide (DMSO) .
-
Working Solutions: When preparing serial dilutions in the broth medium, ensure the final concentration of the solvent is low (typically ≤1%) to avoid solvent-induced toxicity to the microbes. It is essential to run a solvent-only control to confirm it does not inhibit microbial growth at the highest concentration used.[11]
-
Alternative Formulations: For specific applications, PHS can be formulated into nanoemulsions using carriers like oleic acid and surfactants like Tween 80 to improve aqueous dispersibility.[12]
Step-by-Step Protocol: Broth Microdilution for MIC Determination
This protocol is based on CLSI and EUCAST guidelines.[6][10]
-
Prepare Microbial Inoculum:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension 1:100 in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Prepare Assay Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well clear, flat-bottom microtiter plate.
-
Add 100 µL of your PHS stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.
-
Column 11: Serve as the positive growth control (no PHS).
-
Column 12: Serve as the sterility control (broth only, no microbes). A solvent control should also be included here.
-
-
Inoculate Plate:
-
Add 100 µL of the working microbial inoculum to each well from columns 1 through 11. This brings the final volume to 200 µL and dilutes the PHS and inoculum to their final concentrations (the final inoculum will be ~5 x 10⁵ CFU/mL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C. Incubation time is typically 16-20 hours for bacteria and 24-48 hours for yeast.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[8] This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
-
Step-by-Step Protocol: Determining MBC/MFC
-
Subculture from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.
-
Plating: Aspirate 10-100 µL from each selected well and plate it onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours (or until growth is evident in the control plate).
-
Reading the MBC/MFC: Count the number of colonies on each plate. The MBC/MFC is the lowest concentration that resulted in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[9]
Caption: Experimental workflow for a time-kill kinetics assay.
Core Protocol III: Mechanistic Assays
These assays provide insight into how this compound exerts its antimicrobial effect.
Membrane Integrity Assay via Propidium Iodide (PI) Uptake
-
Principle: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells. When the membrane is compromised by an agent like PHS, PI enters the cell, binds to DNA, and fluoresces brightly (typically red), indicating a loss of membrane integrity. [13][14]
Caption: Principle of the Propidium Iodide (PI) uptake assay for membrane damage.
-
Protocol (Fluorescence Microscopy):
-
Grow microbes to mid-log phase and wash twice with PBS. Resuspend to ~10⁷ CFU/mL.
-
Treat the cell suspension with PHS (e.g., at its MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control.
-
Add PI to a final concentration of 1-5 µg/mL. [15] 4. Incubate in the dark for 5-10 minutes at room temperature.
-
Place a small volume on a microscope slide and cover with a coverslip.
-
Visualize using a fluorescence microscope with appropriate filters (e.g., excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will appear red, while live cells will not fluoresce.
-
Anti-Biofilm Assay via Crystal Violet Staining
-
Principle: Biofilms are communities of surface-attached microbes. The crystal violet (CV) assay is a simple method to quantify the total biomass of a biofilm. CV stains the cells and extracellular matrix, and the amount of retained stain after washing is proportional to the biofilm mass. [1][16]
-
Protocol (Biofilm Inhibition):
-
Add 100 µL of sterile broth containing serial dilutions of PHS to the wells of a 96-well flat-bottom plate.
-
Inoculate each well with 100 µL of a standardized microbial culture (~10⁶ CFU/mL).
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Washing: Gently discard the liquid content. Wash the wells vigorously 2-3 times with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Remove methanol and let the plate air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and stain for 15-30 minutes at room temperature. [1] 7. Washing: Remove the CV solution and wash the plate again with water until the control wells are clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound stain. [17] 9. Quantification: Transfer 125 µL of the solubilized stain to a new plate and measure the absorbance at 550-590 nm. [18]A lower absorbance in PHS-treated wells indicates biofilm inhibition.
-
Fungal ROS Detection via DCFH-DA Staining
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). [19]
-
Protocol (Brief):
-
Incubate fungal cells (e.g., spores or hyphae) with PHS at the desired concentration and time.
-
Wash the cells and resuspend them in a suitable buffer.
-
Load the cells with a DCFH-DA working solution (e.g., 10 µM) and incubate for 30-60 minutes at 37°C in the dark. [19] 4. Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates ROS production.
-
Conclusion
This compound is a promising natural antimicrobial agent with multiple mechanisms of action. The protocols detailed in this guide provide a robust framework for its comprehensive evaluation. By systematically determining its potency (MIC/MBC), characterizing its killing kinetics, and elucidating its mechanisms through membrane integrity, anti-biofilm, and ROS assays, researchers can generate high-quality, reproducible data essential for advancing its application in therapeutic and drug development contexts.
References
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- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
- EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
- Cheng, J., et al. (2003). Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans. Molecular and Cellular Biology, 23(1), 163-172. [Link]
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- Nikopharmad. (n.d.). MIC/MBC Testing. Nikopharmad. [Link]
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- Nelson Labs. (n.d.).
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
- iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
- Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 8, 817. [Link]
- O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
- Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3651. [Link]
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
- EUCAST. (n.d.). MIC and inhibition zone diameter distributions. EUCAST. [Link]
- Akinsiku, O. T., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining.
- Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3544. [Link]
- DergiPark. (2018). Antimicrobial Activity of this compound Nanoemulsions against Bacteria and Yeasts. DergiPark. [Link]
- BenchSci. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
- Wenzel, M., et al. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics (Basel), 8(1), 23. [Link]
- DergiPark. (2018). Antimicrobial Activity of this compound Nanoemulsions against Bacteria and Yeasts. DergiPark. [Link]
- Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3651. [Link]
- da Silva, W. J., et al. (2021). Antimicrobial effect of this compound in acrylic resin. Journal of Applied Oral Science, 29, e20200871. [Link]
- Kyrylkova, A., et al. (2008). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 414, 35-42. [Link]
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Application Notes and Protocols for Inducing Apoptosis with Phytosphingosine in Experimental Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phytosphingosine to induce apoptosis in experimental models. This document delves into the molecular mechanisms of this compound-induced apoptosis, offers detailed protocols for its application and assessment, and provides insights into experimental design and data interpretation.
Introduction: this compound as a Pro-Apoptotic Agent
This compound (PHS) is a naturally occurring sphingolipid found in fungi, plants, and animals, including humans.[1] Structurally similar to other bioactive sphingolipids like sphingosine and ceramide, PHS is not merely a structural component of cellular membranes but also a critical signaling molecule involved in various cellular processes, including cell growth, differentiation, and, notably, apoptosis.[2][3] Its ability to potently induce programmed cell death in various cancer cell lines has positioned it as a molecule of significant interest in cancer research and as a potential therapeutic agent.[4][5][6]
Unlike traditional chemotherapeutic agents that often induce apoptosis through DNA damage, this compound orchestrates cell death through distinct signaling cascades, primarily involving the activation of caspases and the mitochondrial pathway.[2][3][4] This guide will elucidate these mechanisms and provide the practical knowledge required to effectively utilize this compound as a tool to investigate and induce apoptosis in your experimental systems.
Part 1: The Molecular Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach that converges on the activation of the cell's intrinsic and extrinsic apoptotic pathways. Understanding these pathways is crucial for designing experiments and interpreting results accurately.
Caspase Activation: The Executioners of Apoptosis
A hallmark of this compound-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[2][3][4]
-
Initiator Caspases: this compound has been shown to directly activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, in a death receptor-independent manner.[4] It also activates caspase-9, the initiator caspase of the intrinsic pathway.[2][3][4]
-
Executioner Caspases: The activation of initiator caspases leads to the subsequent cleavage and activation of executioner caspases, such as caspase-3.[2][3][4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[4]
The Mitochondrial (Intrinsic) Pathway: A Central Role
The mitochondria play a pivotal role in this compound-induced apoptosis.[2][3][7] PHS perturbs mitochondrial function through several mechanisms:
-
Bax Translocation: this compound induces the translocation of the pro-apoptotic Bcl-2 family protein, Bax, from the cytosol to the mitochondria.[1][4] This occurs without altering the overall protein levels of Bax or the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of Bax at the mitochondria leads to a decrease in the mitochondrial membrane potential.[2][3][4]
-
Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][3][4]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[3]
Interestingly, the release of cytochrome c induced by this compound appears to be independent of caspase-8 activation, suggesting a direct effect on the mitochondria.[4]
Signaling Pathways Modulated by this compound
This compound also influences key signaling pathways that regulate cell survival and death:
-
MAPK Pathway: this compound has been shown to suppress the pro-survival ERK1/2 signaling pathway while activating the pro-apoptotic p38 MAPK pathway.[8][9] The inhibition of ERK is linked to caspase-8 activation, while p38 activation is associated with Bax translocation.[9]
-
PI3K/Akt Pathway: this compound can decrease the phosphorylation of Akt, a key pro-survival kinase.[2][3] The dephosphorylation of Akt can indirectly promote apoptosis.
Visualizing the Signaling Cascade
The following diagram illustrates the key signaling events in this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for inducing and assessing apoptosis using this compound.
Preparation of this compound for Cell Culture
Rationale: Proper preparation of the this compound stock solution is critical for accurate and reproducible results. This compound is a lipid and requires an organic solvent for solubilization.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).
-
Gently warm the solution and vortex until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Important: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Cell Culture and Treatment
Rationale: The choice of cell line and treatment conditions are critical variables that will influence the apoptotic response to this compound.
Materials:
-
Appropriate cancer cell line (e.g., Jurkat, NCI-H460, A549, MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
This compound working solutions
-
Vehicle control solution
Protocol:
-
Cell Seeding:
-
Culture the chosen cell line according to standard protocols.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Treatment:
-
Allow the cells to adhere and stabilize overnight.
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the treated cells for the desired time period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time will vary depending on the cell line and the endpoint being measured.
-
Assessment of Apoptosis
A combination of assays is recommended to confirm and quantify apoptosis.
Rationale: Hoechst 33342 is a cell-permeant DNA stain that allows for the visualization of nuclear morphology. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation.[9]
Materials:
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Staining:
-
After treatment, gently wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution (final concentration of 1 µg/mL in PBS or medium) to the cells.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Visualization:
-
Observe the cells under a fluorescence microscope. Healthy cells will have uniformly stained, round nuclei, while apoptotic cells will display brightly stained, condensed, or fragmented nuclei.
-
Rationale: This is a widely used method to quantify different stages of apoptosis.[10] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Collect both adherent and floating cells from each treatment group. For adherent cells, use a gentle cell scraper or trypsinization.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Rationale: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs, which can be visualized as a "ladder" on an agarose gel.[1]
Materials:
-
DNA extraction kit or lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Protocol:
-
DNA Extraction:
-
Harvest cells and extract genomic DNA using a commercially available kit or a standard protocol involving cell lysis, RNase A treatment, and proteinase K digestion.
-
-
Agarose Gel Electrophoresis:
-
Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a DNA stain.
-
Run the gel until the dye front has migrated sufficiently.
-
-
Visualization:
-
Visualize the DNA fragments under UV transillumination. A characteristic ladder pattern will be visible in the lanes corresponding to apoptotic samples.
-
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, providing mechanistic insights.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Look for the appearance of cleaved forms of caspases and PARP, and changes in the levels of Bcl-2 family proteins.
-
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound-induced apoptosis.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The effective concentration of this compound required to induce apoptosis varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values (the concentration that inhibits 50% of cell growth or viability) for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 39.79 (µg/mL) ≈ 125.7 | 24 | [11] |
| MCF-7 | Breast Cancer | 23.74 (µg/mL) ≈ 75.0 | 24 | [11] |
| A549 | Lung Adenocarcinoma | Dose-dependent apoptosis | - | [5][12] |
| NCI-H460 | Non-small Cell Lung Cancer | Time- and dose-dependent apoptosis | - | [4] |
| Jurkat | T-cell Lymphoma | Time- and dose-dependent apoptosis | - | [2][3][4] |
Note: The conversion of µg/mL to µM for this compound (molar mass ≈ 317.5 g/mol ) is approximate. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Conclusion
This compound is a valuable tool for inducing apoptosis in experimental models, offering a distinct mechanism of action compared to many conventional cytotoxic agents. By understanding its molecular targets and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to investigate the intricate processes of programmed cell death and explore its potential as a novel anti-cancer therapeutic. The self-validating nature of the described protocols, which combine multiple assays to confirm apoptosis, ensures the generation of robust and reliable data.
References
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- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. PubMed. [Link]
- Kim, D. S., Kim, T. Y., & Lee, S. J. (2005). This compound induced mitochondria-involved apoptosis. Cancer science, 96(2), 83-92. [Link]
- Kim, D. S., Kim, T. Y., & Lee, S. J. (2005). This compound induced mitochondria‐involved apoptosis. Cancer Science, 96(2), 83-92. [Link]
- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. SciSpace. [Link]
- Park, M. T., Choi, J. A., Kim, M. J., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). Suppression of extracellular signal-related kinase and activation of p38 MAPK are two critical events leading to caspase-8-and mitochondria-mediated cell death in this compound-treated human cancer cells. Journal of Biological Chemistry, 278(50), 50624-50634. [Link]
- Martin, S. J., Reutelingsperger, C. P., McGahon, A. J., Rader, J. A., van Schie, R. C., LaFace, D. M., & Green, D. R. (1995). Early redistribution of plasma membrane phosphatidylserine is a general feature of apoptosis regardless of the initiating stimulus: inhibition by overexpression of Bcl-2 and Abl. Journal of Experimental Medicine, 182(5), 1545-1556. [Link]
- Li, Y., Chen, X., Liu, Y., Li, D., & Cui, Q. (2022).
- Siskind, L. J. (2011). Apoptotic sphingolipid ceramide in cancer therapy. Journal of lipids, 2011. [Link]
- Ahn, E. H., & Schroeder, J. J. (2002). Induction of apoptosis by sphingosine, sphinganine, and C2-ceramide in human colon cancer cells, but not by C2-dihydroceramide. Nutrition and cancer, 42(2), 234-241. [Link]
- Mao, C., & Obeid, L. M. (2008). Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1781(9), 424-434. [Link]
- Mullen, T. D., & Obeid, L. M. (2012). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Anticancer agents in medicinal chemistry, 12(4), 340-363. [Link]
- Chiu, S. M., Xue, L. Y., Usuda, J., Azizuddin, K., & Oleinick, N. L. (2003). Reactive oxygen species generation is independent of de novo sphingolipids in apoptotic photosensitized cells. Experimental cell research, 288(2), 425-436. [Link]
- Rotstein, O. D., & Anderson, R. E. (2010). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. Investigative ophthalmology & visual science, 51(9), 4857-4865. [Link]
- Kang, J. A., Park, M. T., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and-independent AIF release. Blood, 105(4), 1724-1733. [Link]
- Cai, Q., Wang, B., Wu, X., Wang, J., Liu, X., & Liu, J. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-biological interactions, 387, 110795. [Link]
- Verma, A., Singh, S., Gupta, P., Tiwari, H., Kumar, L., Bharty, M. K., & Gautam, V. (2024). This compound, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility. Scientific reports, 14(1), 1-16. [Link]
- Kang, J. A., Park, M. T., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and-independent AIF release. PubMed. [Link]
- Hsu, H. P., Wang, J. Y., Shan, Y. S., & Chen, C. S. (2017). This compound exhibits an anti-epithelial–mesenchymal transition function by the inhibition of EGFR signaling in human breast cancer cells. Oncotarget, 8(61), 103399. [Link]
- Chmura, S. J., Nodzenski, E., Crane, M. A., Virudachalam, S., Hallahan, D. E., Weichselbaum, R. R., & Quintans, J. (1996). Protein kinase C inhibition induces apoptosis and ceramide production through activation of a neutral sphingomyelinase. Cancer research, 56(12), 2711-2714. [Link]
- Verma, A., Singh, S., Gupta, P., Tiwari, H., Kumar, L., Bharty, M. K., & Gautam, V. (2024). This compound, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility. Scientific Reports, 14(1), 3237. [Link]
- Weigert, A., von Knethen, A., & Brüne, B. (2010). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. Science signaling, 3(120), ra40-ra40. [Link]
- Abe, A., Oyanagi, M., Takenaka, K., Okazaki, T., & Ueyama, Y. (1998). In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells. Japanese journal of cancer research, 89(3), 325-333. [Link]
- Park, M. T., Choi, J. A., Kim, M. J., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound inhibits the ERK1/2 activity in human cancer cells.
- Cai, Q., Wang, B., Wu, X., Wang, J., Liu, X., & Liu, J. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-Biological Interactions, 387, 110795. [Link]
Sources
- 1. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 2. scribd.com [scribd.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. bosterbio.com [bosterbio.com]
- 9. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 12. This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Investigating Phytosphingosine's Role in Plant Pathology
Introduction: Unraveling the Role of a Bioactive Sphingolipid in Plant Defense
Sphingolipids, once viewed primarily as structural components of cellular membranes, are now recognized as a critical class of bioactive molecules involved in a myriad of cellular processes, including the regulation of programmed cell death (PCD)[1]. In plants, this is particularly relevant to the innate immune system, where a controlled PCD, known as the hypersensitive response (HR), is a key defense mechanism against biotrophic pathogens[2][3]. Within the complex sphingolipid metabolic network, the long-chain base (LCB) phytosphingosine (PHS) is emerging as a potent signaling molecule. Accumulating evidence suggests that PHS and its phosphorylated derivative, PHS-1-phosphate (PHS1P), are not merely metabolic intermediates but active participants in modulating plant defense and stress responses[4][5][6].
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the multifaceted role of PHS in plant pathology. We will move beyond simple descriptions of protocols to explain the underlying scientific rationale, enabling robust experimental design and data interpretation. The core hypothesis underpinning this framework is that PHS acts as a critical signaling molecule that accumulates upon pathogen perception, directly influences pathogen viability, and orchestrates downstream defense responses, including PCD. This guide presents a three-pronged approach—correlative, causative, and genetic—to rigorously test this hypothesis.
Part 1: The Biochemical and Signaling Context of this compound
A thorough investigation begins with understanding the metabolic origins and putative signaling functions of PHS. De novo sphingolipid synthesis begins in the endoplasmic reticulum (ER) with the condensation of serine and a fatty acyl-CoA[2][7]. Through a series of enzymatic steps, the LCB sphinganine is formed and subsequently hydroxylated at the C-4 position by sphingoid base hydroxylases (SBH) to produce PHS (t18:0)[7]. PHS can then be acylated by ceramide synthases to form ceramides or phosphorylated by a sphingosine kinase (SphK) to generate PHS1P[5][6]. Perturbations in this pathway, either through pathogen-produced toxins like Fumonisin B1 or genetic mutations, can lead to the accumulation of LCBs and trigger PCD, highlighting the delicate homeostatic balance required for cell viability[2][8].
Based on current literature, we can propose a signaling model where pathogen recognition leads to a shift in sphingolipid metabolism. This shift results in the accumulation of PHS, which can act through two primary mechanisms: 1) direct antimicrobial activity, and 2) activation of downstream defense signaling, potentially through its phosphorylation to PHS1P, leading to the expression of defense-related genes and the induction of a hypersensitive response.
Sources
- 1. Plant Sphingolipid Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipids and Plant Defense/Disease: The “Death” Connection and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids are involved in insect egg-induced cell death in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Formulation of Phytosphingosine for Topical Research
Abstract
Phytosphingosine (PHS) is an endogenous sphingoid base that serves as a critical precursor to ceramides and a potent signaling molecule within the epidermis.[1][2][3] Its established role in maintaining skin barrier integrity, coupled with its inherent anti-inflammatory and antimicrobial properties, makes it a highly compelling active ingredient for dermatological research and the development of advanced therapeutic topicals.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the effective formulation of this compound for topical applications. We will explore the essential pre-formulation considerations, present diverse formulation strategies from biomimetic creams to advanced nanocarriers, and detail the requisite quality control and performance validation methodologies.
Scientific Dossier: Understanding this compound
A successful formulation begins with a deep understanding of the active pharmaceutical ingredient's (API) physicochemical and biological properties. This compound is a long-chain, aliphatic amino alcohol, naturally present in the stratum corneum, which dictates its formulation requirements.[6][7]
Biological Function & Rationale for Topical Use
-
Barrier Integrity: PHS is a fundamental building block for the synthesis of ceramides, which constitute a major fraction of the intercellular lipid matrix in the stratum corneum.[1][3][4] This lipid barrier is paramount for preventing transepidermal water loss (TEWL) and protecting against environmental insults.[1][4] Topical application aims to replenish this crucial component, especially in compromised skin conditions.[8]
-
Antimicrobial Activity: PHS exhibits broad-spectrum antimicrobial properties, notably against bacteria associated with acne, such as Propionibacterium acnes.[1][4] This makes it a valuable agent for formulations targeting acne-prone skin.
-
Anti-Inflammatory Signaling: PHS is not merely a structural lipid; it is an active signaling molecule. Research has demonstrated that PHS and its derivatives can ameliorate skin inflammation by inhibiting key pro-inflammatory pathways, including NF-κB, JAK/STAT, and MAP Kinase signaling in keratinocytes.[2][6][9][10] It also exerts inhibitory effects on Protein Kinase C (PKC), further reducing inflammatory responses.[4][11]
Physicochemical Properties for Formulation Design
The formulation strategy for PHS is heavily influenced by its amphiphilic nature, high melting point, and limited solubility in traditional solvents.
| Property | Value / Observation | Formulation Implication |
| Chemical Name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | - |
| Molecular Formula | C₁₈H₃₉NO₃[12][13] | - |
| Molecular Weight | 317.51 g/mol [12][13] | - |
| Appearance | White to off-white crystalline solid[12][13] | Must be fully solubilized or dispersed to ensure bioavailability and aesthetics. |
| Melting Point | ~102-110°C[12][14] | Requires a heated oil phase (hot-process) for incorporation into emulsions. |
| Solubility | • Water: Very low (2.6 mg/L at 20°C)[13][15]• Ethanol: Soluble (up to 2 mg/mL)[12][13]• DMSO: Soluble (~2 mg/mL)[16]• Other Organic Solvents | Direct incorporation into aqueous gels is not feasible without specific solubilization techniques. Ethanol can be used in hydro-alcoholic systems but may be irritating. |
| pKa | ~11.91 (Predicted)[12][13] | The primary amine group will be protonated at physiological skin pH (~4.5-5.5), which can influence interactions with other charged excipients. |
| Recommended Usage | 0.05% - 2.0% w/w[17] | Effective at low concentrations, minimizing potential cost and irritation. |
Formulation Strategies & Step-by-Step Protocols
Given its lipophilic nature and high melting point, PHS is most effectively formulated into systems that utilize a heated lipid phase or advanced solubilization techniques.
Strategy 1: Biomimetic Lamellar Emulsion (Oil-in-Water Cream)
Rationale: This approach seeks to replicate the lipid composition of the stratum corneum, creating a highly skin-compatible and barrier-restoring formulation. PHS is incorporated alongside other key lipids like ceramides, cholesterol, and fatty acids. Studies show that lipid mixtures in optimal ratios are superior for barrier repair.[18][19]
Protocol ID: PHS-LE-01
Objective: To prepare 100g of a 0.2% PHS biomimetic cream.
Materials:
-
Phase A (Oil Phase):
-
This compound: 0.2g
-
Ceramide NP: 1.5g
-
Cholesterol: 0.5g
-
Stearic Acid: 1.0g
-
Cetearyl Alcohol: 4.0g
-
Glyceryl Stearate: 2.5g
-
Caprylic/Capric Triglyceride: 8.0g
-
-
Phase B (Water Phase):
-
Deionized Water: 79.9g
-
Glycerin: 2.0g
-
-
Phase C (Cool-Down Phase):
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0g
-
Tocopherol (Antioxidant): 0.1g
-
Citric Acid or Sodium Hydroxide (10% solution): As needed for pH adjustment
-
Methodology:
-
Preparation: In separate, suitable beakers, weigh out all components for Phase A and Phase B.
-
Heating: Heat both beakers to 75-80°C in a water bath. Stir Phase A until all components, including the this compound, are completely melted and the phase is homogenous.
-
Emulsification: Slowly add Phase A to Phase B while homogenizing at high speed (e.g., 5000-8000 RPM) for 3-5 minutes. A white, uniform emulsion should form.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead propeller mixer to facilitate uniform cooling.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the Phase C components one by one, mixing well after each addition.
-
pH Adjustment: Measure the pH of the final cream. Adjust to a skin-compatible range of 5.0 - 5.5 using the citric acid or sodium hydroxide solution.
-
Homogenization (Final): Homogenize briefly one last time to ensure uniformity and reduce particle size.
-
Packaging: Transfer the final product to an airtight container.
Caption: Experimental workflow for preparing a biomimetic PHS emulsion.
Strategy 2: Advanced Delivery - Solid Lipid Nanoparticles (SLNs)
Rationale: SLNs are lipid-based nanocarriers that can enhance the stability of the encapsulated API and potentially improve its penetration into the skin.[20][21] This method is ideal for creating high-performance serums or targeted treatments where deeper delivery is desired.
Protocol ID: PHS-SLN-01
Objective: To prepare a 0.5% PHS-loaded SLN dispersion via hot homogenization.
Materials:
-
Lipid Phase:
-
This compound: 0.5g
-
Glyceryl Behenate (e.g., Compritol® 888 ATO): 5.0g
-
-
Aqueous Phase:
-
Poloxamer 188 (e.g., Kolliphor® P 188): 2.5g
-
Deionized Water: 92.0g
-
Methodology:
-
Heating: Heat the glyceryl behenate to ~85°C (above its melting point). Once melted, add the this compound and stir until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the Poloxamer 188 in the deionized water and heat to the same temperature (~85°C).
-
Pre-Emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize at high speed (e.g., 10,000 RPM) for 5 minutes to form a hot oil-in-water nanoemulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power ultrasonication (using a probe sonicator) for 10-15 minutes to further reduce the droplet size.
-
Cooling & Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir continuously. The rapid cooling will cause the lipid to solidify, forming the SLNs.
-
Storage: Store the resulting SLN dispersion at 4°C.
Caption: Diagram of a this compound-loaded Solid Lipid Nanoparticle.
Quality Control & Performance Characterization
Rigorous characterization is essential to ensure the formulation is stable, safe, and effective.
Standard Quality Control Assays
-
Macroscopic Evaluation: Visual inspection for color, homogeneity, and phase separation.
-
Microscopic Evaluation: For emulsions, use of a light microscope to assess droplet size and distribution. Cross-polarized microscopy can be used to visualize the formation of Maltese crosses, indicating a lamellar structure.[22]
-
pH Measurement: The final formulation should have a pH between 4.5 and 6.0 to be compatible with the skin's acid mantle.
-
Rheology/Viscosity: Measurement using a viscometer to ensure appropriate texture and spreadability.
-
Particle Size Analysis (for SLNs): Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential, which indicates colloidal stability.
Performance Validation: In Vitro Skin Permeation Testing (IVPT)
Rationale: IVPT using Franz diffusion cells is the gold standard in vitro method to quantify the permeation and skin retention of a topical active.[23][24][25][26] This protocol validates that the formulation can deliver PHS into the skin.
Protocol ID: PHS-IVPT-01
Materials:
-
Franz Diffusion Cells (vertical type)[26]
-
Excised skin membrane (porcine ear skin is a common model)[24]
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like ethanol for the lipophilic PHS.[23] The medium must be degassed.[23]
-
Water bath with circulator set to 32°C.[23]
-
Magnetic stir bars and stirrer.
-
Formulation to be tested.
-
Analytical equipment for quantification (e.g., HPLC).[25]
Methodology:
-
Membrane Preparation: Thaw and cut excised skin to fit the Franz cell. Equilibrate the skin in receptor medium for 30 minutes.[23]
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing up into the donor chamber.[24]
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[23] Place a stir bar in the chamber.
-
Equilibration: Place the assembled cells in the water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes.[24]
-
Dosing: Apply a finite dose of the PHS formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[24]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor chamber.[24]
-
Replacement: Immediately after each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[23][24]
-
Analysis: At the end of the experiment, dismantle the cell. Analyze the collected receptor fluid samples to determine the amount of PHS that permeated through the skin. The skin itself can also be extracted to quantify retained PHS. Quantification is often performed by HPLC.[25][27]
Caption: PHS inhibits multiple pro-inflammatory signaling pathways.
References
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- The Differential Impact of this compound and Ceramides on Skin Barrier Integrity: A Compar
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- This compound (yeast)
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Strategic Synthesis of Novel Phytosphingosine Derivatives: A Guide to Chemical and Chemoenzymatic Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (PHS), a bioactive sphingolipid, and its derivatives are of significant interest in dermatology and drug development due to their roles in maintaining skin barrier function, as well as their anti-inflammatory and antimicrobial properties.[1][2][3] The synthesis of novel PHS derivatives is a key strategy for enhancing their therapeutic efficacy and reducing potential toxicity.[4] This application note provides a comprehensive guide to the synthesis of novel this compound derivatives, detailing both chemical and chemoenzymatic approaches. It is designed for researchers and scientists in the fields of medicinal chemistry, dermatology, and drug development, offering in-depth protocols, expert insights into experimental design, and robust analytical methods for characterization.
Introduction: The Therapeutic Potential of this compound
This compound is a naturally occurring sphingoid base found in plants, fungi, and mammalian tissues, including the stratum corneum.[4] It is a fundamental component of ceramides, which are essential lipids for maintaining the integrity of the skin's protective barrier.[2][5] Beyond its structural role, PHS exhibits a range of biological activities, including the modulation of cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[6][7] These properties make PHS and its derivatives promising candidates for the development of therapeutics for inflammatory skin conditions such as acne and atopic dermatitis.[1][2][8]
The synthesis of novel PHS derivatives allows for the systematic exploration of structure-activity relationships, aiming to optimize their pharmacological profile.[4][9] Modifications to the PHS backbone can lead to compounds with enhanced potency, improved bioavailability, and reduced side effects.[4]
Strategic Approaches to this compound Derivative Synthesis
The synthesis of this compound derivatives is complicated by the presence of multiple chiral centers, requiring precise stereochemical control.[10] The primary strategies employed can be broadly categorized as chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis.
Chemical Synthesis
Chemical synthesis offers the flexibility to create a wide array of derivatives with diverse functionalities. Common approaches include utilizing the chiral pool, employing chiral auxiliaries, or developing asymmetric catalytic reactions.[11][12]
-
From the Chiral Pool: Readily available chiral molecules like carbohydrates and amino acids (e.g., D-glucosamine, L-serine) serve as excellent starting materials for stereoselective synthesis.[11][12][13]
-
Asymmetric Synthesis: This approach allows for the construction of the chiral backbone with high enantiomeric purity, often involving catalytic methods to induce stereoselectivity.[11]
Chemoenzymatic Synthesis
Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.[14] Enzymes can be used to introduce specific stereocenters, which are then elaborated upon using traditional organic chemistry techniques. This approach can significantly shorten synthetic routes and improve overall efficiency.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel PHS derivatives.
Caption: General workflow for the synthesis and evaluation of PHS derivatives.
Protocols for the Synthesis of this compound Derivatives
This section provides detailed protocols for the synthesis of PHS derivatives, starting from commercially available this compound.
Protocol 1: N-Acylation of this compound to Synthesize Novel Ceramide Analogs
This protocol describes a general method for the synthesis of ceramide analogs through the acylation of the amino group of this compound.[15]
Materials:
-
D-ribo-phytosphingosine
-
Acyl chloride of choice (e.g., octanoyl chloride, lauroyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-ribo-phytosphingosine (1 equivalent) in anhydrous THF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified N-acyl-phytosphingosine derivative by NMR and mass spectrometry.
| Derivative | Acyl Chloride | Yield (%) | Purity (HPLC) |
| 3a | Octanoyl chloride | 85 | >98% |
| 3b | Lauroyl chloride | 82 | >97% |
| 3c | Palmitoyl chloride | 78 | >98% |
Table 1: Representative yields and purities for N-acylated this compound derivatives.
Protocol 2: Synthesis starting from Tetraacetylthis compound (TAPS)
A common industrial route to this compound involves the fermentation of the yeast Wickerhamomyces ciferrii (formerly Pichia ciferrii), which produces tetraacetylthis compound (TAPS).[16][17] TAPS can then be hydrolyzed to yield this compound.[18]
Part A: Extraction and Purification of TAPS from Yeast Biomass
-
Biomass Separation: Separate the yeast biomass from the fermentation broth by centrifugation or filtration.[18]
-
Extraction: Extract TAPS from the biomass using an organic solvent such as methanol or ethyl acetate. The addition of a small amount of acetic acid (e.g., 1% w/w) can enhance extraction efficiency.[18]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain crude TAPS.
-
Purification: The crude TAPS can be purified by recrystallization from a suitable solvent like isopropanol or by silica gel column chromatography.[18]
Part B: Deacetylation of TAPS to this compound
-
Hydrolysis: Dissolve the purified TAPS in a solvent such as methanol.[16]
-
Base Addition: Add a solution of potassium hydroxide in methanol. An excess of KOH is required to ensure complete hydrolysis of all four acetyl groups.[16]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC or HPLC.[16]
-
Neutralization and Extraction: Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract the this compound into an organic solvent.[16]
-
Washing and Drying: Wash the organic phase with water to remove salts and dry over an anhydrous salt.
-
Final Product: Evaporate the solvent to yield this compound.
Caption: Workflow for producing PHS from TAPS via fermentation.
Analytical Characterization of Novel this compound Derivatives
Thorough characterization is crucial to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the synthesized compounds.[19] NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the desired modifications and the stereochemical integrity of the molecule.[20]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the derivatives and to gain insights into their fragmentation patterns, which further aids in structure confirmation.[6][19] Techniques like Electrospray Ionization (ESI) are commonly used for these types of molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized derivatives. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, by-products, or isomers.
| Technique | Information Obtained | Key Considerations |
| ¹H and ¹³C NMR | Molecular structure, stereochemistry | Deuterated solvent selection, sample purity |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Ionization method (e.g., ESI, MALDI) |
| HPLC | Purity, quantification | Column chemistry, mobile phase optimization |
Table 2: Key analytical techniques for the characterization of this compound derivatives.
Conclusion and Future Perspectives
The synthesis of novel this compound derivatives represents a vibrant area of research with significant potential for the development of new therapeutics, particularly in dermatology. The methodologies outlined in this application note provide a solid foundation for researchers to design and synthesize new PHS analogs with tailored properties. Future efforts will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of a wider range of functional modifications to further enhance the therapeutic potential of this versatile class of molecules. The continued investigation into the structure-activity relationships of PHS derivatives will undoubtedly lead to the discovery of new and improved treatments for a variety of skin disorders and other diseases.[1][4]
References
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- Bentham Science. (n.d.). Recent Advances in the Synthesis of Sphingosine and this compound, Molecules of Biological Significance.
- Kim, B. H., Lee, J. Y., Choi, H., Lee, Y., Kim, J., Cheon, J., ... & Kim, T. Y. (2014). This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice. Journal of Investigative Dermatology, 134(4), 999-1008.
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- Lee, J. Y., Kim, J. H., Kim, B. H., Lee, J. Y., & Kim, T. Y. (2007). Synthesis of novel this compound derivatives and their preliminary biological evaluation for enhancing radiation therapy. Bioorganic & Medicinal Chemistry Letters, 17(23), 6643–6646.
- Google Patents. (n.d.). Preparation of this compound derivative - EP 0688871 A2.
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- Murakami, T., Furusawa, K., Tamai, T., Yoshikai, K., & Nishikawa, M. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(4), 1115–1119.
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- INCIDecoder. (n.d.). This compound (Explained + Products).
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- Wikipedia. (n.d.). This compound.
- Nugent, T. C., & Hudlicky, T. (1998). Chemoenzymatic Synthesis of All Four Stereoisomers of Sphingosine from Chlorobenzene: Glycosphingolipid Precursors(1)(a). The Journal of Organic Chemistry, 63(3), 510–520.
- D'Andrea, F., & Ghelfi, F. (2011). Asymmetric Synthesis and Cytotoxic Activity of Isomeric this compound Derivatives. Archiv der Pharmazie, 344(12), 801–808.
- Van Veldhoven, P. P., Foglesong, R. J., & Bell, R. M. (1989). A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate. Journal of Lipid Research, 30(4), 611–616.
- ScienceDirect. (2024). Advances in the biosynthesis of tetraacetyl this compound, a key substrate of ceramides.
- Gigg, J., Gigg, R., & Warren, C. D. (1966). A synthesis of phytosphingosines from D-glucosamine. Journal of the Chemical Society C: Organic, 1872.
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- Journal de la Société Chimique de Tunisie. (2009). CHARACTERIZATION OF A COMPLEX MIXTURE OF this compound-TYPE CERAMIDES FROM THE TUNISIAN Reaumuria vermiculata.
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Application of Phytosphingosine in 3D Human Skin Models: Protocols for Assessing Barrier Function, Anti-Inflammatory, and Antimicrobial Efficacy
Here are the detailed Application Notes and Protocols for the application of Phytosphingosine in 3D skin models.
Introduction
The development of three-dimensional (3D) human skin models, such as epidermal equivalents and full-thickness skin models, represents a significant advancement in dermatological and cosmetic research. These models provide a physiologically relevant, organotypic platform for efficacy and safety testing, reducing the reliance on animal experimentation. This compound (PHS), a naturally occurring sphingolipid, is an integral component of the skin's stratum corneum and a precursor to ceramides, which are essential for maintaining skin barrier integrity.[1][2][3] Beyond its structural role, this compound exhibits potent anti-inflammatory and antimicrobial properties, making it a compelling active ingredient for various dermatological applications, including barrier repair, acne treatment, and management of inflammatory skin conditions like eczema.[2][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed protocols for evaluating the multifaceted benefits of this compound using 3D human skin models. The methodologies described herein are designed to be robust and self-validating, enabling a thorough assessment of this compound's efficacy in enhancing skin barrier function, mitigating inflammation, and controlling microbial growth.
Part I: The Scientific Foundation of this compound's Cutaneous Activity
A clear understanding of this compound's mechanisms of action is critical for designing meaningful experiments. Its benefits are primarily derived from three interconnected biological activities.
Reinforcement of the Skin's Lipid Barrier
This compound is a fundamental building block for ceramides, particularly the this compound-based ceramide NP, which is abundant in the stratum corneum.[5][6] By serving as a direct precursor, topical application of this compound can stimulate the biosynthesis of these crucial lipids.[5][7] Studies have shown that PHS treatment in cultured keratinocytes not only increases ceramide NP content but also upregulates the expression of key enzymes in the ceramide synthesis pathway, such as dihydroceramide C4-desaturase (DES2).[5][8] A well-formed lipid barrier is essential for preventing transepidermal water loss (TEWL) and protecting the skin from external irritants and allergens.[4][7]
Caption: this compound as a precursor in the ceramide synthesis pathway.
Modulation of Inflammatory Responses
This compound demonstrates significant anti-inflammatory activity through multiple pathways. It can inhibit protein kinase C (PKC), an enzyme involved in propagating inflammatory signals.[7] Furthermore, it has been shown to act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play a role in reducing cutaneous inflammation.[9] This activity leads to a downstream reduction in the production of pro-inflammatory mediators. For instance, studies have demonstrated that this compound can inhibit the generation of prostaglandin E2 and reduce the release of cytokines like Interleukin-1α (IL-1α) and Interleukin-8 (IL-8) in response to irritants like sodium dodecyl sulphate (SDS).[7][9] This makes it particularly effective for soothing irritated skin and managing inflammatory conditions.[2]
Caption: Anti-inflammatory mechanism of this compound.
Intrinsic Antimicrobial Activity
The skin's surface is a primary defense against microbial colonization. This compound is a component of this natural defense system, exhibiting broad-spectrum antimicrobial activity.[10][11] It is particularly effective against Gram-positive bacteria, including strains relevant to skin health like Staphylococcus aureus and Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium implicated in acne vulgaris.[1][4][12] Its antimicrobial action helps to control the proliferation of pathogenic microbes on the skin, preventing infections and reducing the inflammatory response associated with conditions like acne.[4][13]
Part II: Experimental Protocols for 3D Skin Models
General Considerations
-
Model Selection: For barrier function studies, 3D epidermal equivalents (e.g., EpiDerm™, SkinEthic™ RHE) are suitable. For inflammation and antimicrobial studies where dermal-epidermal communication is important, full-thickness models (e.g., EpiDermFT™, MatTek™) are recommended.
-
This compound Preparation: this compound is a lipid and has poor water solubility. It should be dissolved in a skin-compatible solvent like ethanol or propylene glycol at a high concentration first, and then incorporated into the final formulation (e.g., a cream, serum, or simple vehicle). The final concentration of the solvent in the formulation should be low to avoid irritation. Always include a "vehicle-only" control in your experiments.
-
Dosing: Topical application is the most relevant method for cosmetic and dermatological ingredients. Apply a precise amount of the test formulation (e.g., 2-5 mg/cm²) evenly onto the surface of the 3D model.
Protocol 1: Assessing Skin Barrier Enhancement
Objective: To quantify the effect of this compound on the barrier integrity of a 3D epidermal equivalent model.
Materials:
-
Reconstituted Human Epidermis (RHE) models in 24-well plates.
-
Assay medium provided by the model manufacturer.
-
This compound (PHS) test formulation and vehicle control.
-
TEWL measurement device (e.g., Tewameter®).
-
Phosphate-buffered saline (PBS), Formalin, Paraffin.
-
Antibodies for Loricrin and Filaggrin.
Methodology:
-
Model Acclimation: Upon receipt, place the RHE models in a 24-well plate with 1 mL of pre-warmed assay medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Baseline TEWL: Before treatment, measure the baseline TEWL of each tissue to ensure barrier integrity. Tissues with abnormally high TEWL should be excluded.
-
Topical Application: Apply 20 µL of the PHS formulation or vehicle control to the surface of the epidermis.
-
Incubation: Incubate the treated models for 48-72 hours, changing the medium daily. The extended incubation allows for the biological processes of lipid synthesis and protein expression to occur.
-
Final TEWL Measurement: After the incubation period, carefully remove any excess formulation from the tissue surface with a sterile cotton swab and measure the final TEWL. A decrease in TEWL compared to the vehicle control indicates improved barrier function.
-
Histology: Fix half of the tissues in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and immunohistochemistry (IHC) for key barrier proteins like Loricrin and Filaggrin. Increased expression of these proteins is a positive indicator of enhanced differentiation and barrier integrity.[9]
-
Data Analysis: Calculate the percentage change in TEWL for each group. Analyze IHC images for staining intensity and distribution.
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- 13. Antimicrobial effect of this compound in acrylic resin - PMC [pmc.ncbi.nlm.nih.gov]
Phytosphingosine as a Research Tool in Immunology: Application Notes and Protocols
Introduction: Unveiling Phytosphingosine
This compound (PHS) is a naturally occurring, skin-identical sphingoid base, a class of lipids fundamental to the structure and function of cellular membranes.[1][2] While recognized for its crucial role in forming the epidermal barrier by serving as a precursor to ceramides, PHS is far more than a structural component.[2] It has emerged as a potent, bioactive signaling molecule with significant anti-inflammatory, pro-apoptotic, and antimicrobial properties.[1][3] This unique combination of functions makes PHS a compelling tool for researchers in immunology, dermatology, and oncology to dissect cellular signaling pathways, model disease states, and explore novel therapeutic strategies. This guide provides an in-depth exploration of PHS's mechanisms of action and offers detailed, field-proven protocols for its application in immunological research.
Application Note I: PHS as a Modulator of Inflammatory Signaling
One of the most powerful applications of PHS in research is its ability to suppress inflammatory responses. This is particularly relevant for studying inflammatory skin diseases like atopic dermatitis and psoriasis, where immune dysregulation is a key feature.[4][5] PHS exerts its anti-inflammatory effects by targeting several core signaling cascades.
Core Mechanisms of Anti-Inflammatory Action
-
Inhibition of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs for inflammatory gene expression. Upon stimulation by agents like Lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and mediators like prostaglandin E2 (PGE2).[5][6] PHS has been demonstrated to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB subunits.[6][7] Concurrently, it suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[6][8] This dual inhibition effectively shuts down a major portion of the inflammatory response in immune cells like macrophages and skin keratinocytes.[6]
-
Activation of PPARs: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that act as transcription factors to regulate inflammation and cellular differentiation.[9][10] PHS functions as a PPAR agonist, with a particular ability to increase the transcriptional activity of PPARγ.[11][12] Activation of PPARγ is known to exert potent anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[9][13] This mechanism links PHS's immunomodulatory action directly to the regulation of gene expression.
-
Modulation of Protein Kinase C (PKC): PKC is a family of enzymes critical for signal transduction in numerous cellular processes, including inflammation.[14] Sphingoid bases, including PHS, are known inhibitors of PKC.[15][16] The positively charged amino group on PHS is thought to interact with negatively charged lipids required for PKC activation, thereby preventing the enzyme from functioning.[15][17] By inhibiting PKC, PHS can block downstream signaling events that lead to an inflammatory response.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=10, label="PHS Anti-Inflammatory Signaling Pathways", labelloc=t, width=7.9, height=4.5]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];
// Nodes PHS [label="this compound (PHS)", fillcolor="#FBBC05"]; Stimulus [label="Inflammatory Stimulus\n(e.g., LPS, TNF-α)", shape=cds, fillcolor="#F1F3F4"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335"]; MAPK [label="MAPK Cascade\n(p38, ERK, JNK)", fillcolor="#EA4335"]; IkB [label="IκBα Degradation", fillcolor="#EA4335"]; NFkB [label="NF-κB Nuclear\nTranslocation", fillcolor="#EA4335"]; PPAR [label="PPARγ Activation", fillcolor="#34A853"]; Cytokines [label="Pro-inflammatory\nCytokines & Mediators\n(IL-6, TNF-α, PGE₂)", shape=note, fillcolor="#F1F3F4"];
// Edges PHS -> PKC [label="Inhibits", arrowhead=tee, color="#EA4335"]; PHS -> MAPK [label="Inhibits", arrowhead=tee, color="#EA4335"]; PHS -> IkB [label="Inhibits", arrowhead=tee, color="#EA4335"]; PHS -> PPAR [label="Activates", arrowhead=normal, color="#34A853"];
Stimulus -> PKC [arrowhead=normal]; Stimulus -> MAPK [arrowhead=normal]; Stimulus -> IkB [arrowhead=normal];
PKC -> NFkB [arrowhead=normal, style=dashed]; MAPK -> NFkB [arrowhead=normal, style=dashed]; IkB -> NFkB [label="Permits", style=dashed, arrowhead=normal]; NFkB -> Cytokines [label="Induces Transcription", arrowhead=normal]; PPAR -> NFkB [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"];
{rank=same; Stimulus; PHS} {rank=same; PKC; MAPK; IkB; PPAR} {rank=same; NFkB} {rank=same; Cytokines} } Caption: PHS inhibits inflammation via multiple pathways.
Protocol 1: In Vitro Assay for PHS Anti-Inflammatory Activity
This protocol details a robust method to quantify the anti-inflammatory effects of PHS on cultured cells, a foundational experiment for immunological studies.
Objective: To determine the dose-dependent effect of PHS on the production of pro-inflammatory cytokines in macrophages or keratinocytes.
Rationale: This assay mimics an inflammatory response in a controlled environment. Pre-treating cells with PHS before adding an inflammatory stimulus (like LPS for macrophages or TNF-α/IFN-γ for keratinocytes) allows for the precise measurement of PHS's ability to suppress the subsequent inflammatory cascade. [5][6]
Materials
-
Cells: RAW264.7 (murine macrophages) or HaCaT (human keratinocytes).
-
Reagents: this compound (PHS), Lipopolysaccharide (LPS) for RAW264.7, or TNF-α/IFN-γ for HaCaT.
-
Culture: Appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Analysis: ELISA kits for IL-6 and TNF-α, reagents for Western Blotting (antibodies for p-IκBα, IκBα, β-actin), and protein lysis buffer (e.g., RIPA buffer). [18]
Experimental Workflow
Caption: Experimental workflow for in vitro PHS anti-inflammatory assay.
Step-by-Step Methodology
-
Cell Seeding: Culture cells to ~80% confluency. Seed cells into 6-well plates at a density that will ensure they are ~80-90% confluent at the time of treatment. Allow cells to adhere and recover overnight. [5]2. PHS Pre-treatment: Prepare stock solutions of PHS in a suitable solvent (e.g., DMSO). Dilute PHS in fresh culture medium to final concentrations (e.g., 1, 5, 10 µM). A vehicle control (medium with solvent) is essential. Remove old medium from cells and add the PHS-containing medium. Incubate for 2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus directly to the wells. For RAW264.7 cells, use LPS (e.g., 100 ng/mL). For HaCaT cells, use a combination of TNF-α and IFN-γ (e.g., 10 ng/mL each). [6][19]4. Incubation:
-
For cytokine analysis (ELISA), incubate for 6-24 hours.
-
For signaling pathway analysis (Western Blot), use a shorter incubation of 15-30 minutes, as phosphorylation events are rapid.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for ELISA analysis. Store at -80°C if not used immediately.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Add RIPA buffer with protease and phosphatase inhibitors to lyse the cells. Scrape and collect the lysate for Western Blot analysis. [18]6. Analysis:
-
ELISA: Perform ELISA for IL-6 and TNF-α on the supernatants according to the manufacturer's protocol.
-
Western Blot: Determine protein concentration of lysates, run SDS-PAGE, transfer to a membrane, and probe with primary antibodies for phosphorylated IκBα and total IκBα. Use an antibody for a housekeeping protein like β-actin to ensure equal loading.
-
Application Note II: PHS as a Tool to Induce Apoptosis
PHS is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly in transformed immune cells like T-cell lymphomas. [20][21]This makes it an invaluable tool for studying the mechanisms of cell death and for investigating potential anti-cancer therapies.
Core Mechanisms of Pro-Apoptotic Action
-
Mitochondrial Pathway Activation: PHS-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. [20][22]It triggers the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. [21][23]This disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of key apoptotic factors like cytochrome c into the cytoplasm. [20][22][24]* Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. [20][22]Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for cleaving cellular substrates like Poly(ADP-ribose) polymerase (PARP) and dismantling the cell. [20][21]* Caspase-8 Involvement: Some studies show PHS can also activate caspase-8, typically associated with the extrinsic (death receptor) pathway. [21][23]However, this activation can occur independently of death receptors and may act to amplify the mitochondrial signal. [21] dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10, label="PHS Pro-Apoptotic Signaling Pathway", labelloc=t, width=6.5, height=6]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];
// Nodes PHS [label="this compound (PHS)", fillcolor="#FBBC05"]; Bax [label="Bax Translocation\nto Mitochondria", fillcolor="#4285F4"]; Mito [label="Mitochondrial\nMembrane Potential\n(ΔΨm) Loss", fillcolor="#EA4335", shape=ellipse]; CytC [label="Cytochrome c\nRelease", fillcolor="#4285F4"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#EA4335"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#EA4335"]; PARP [label="PARP Cleavage", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#EA4335", style=dashed];
// Edges PHS -> Bax [arrowhead=normal]; Bax -> Mito [arrowhead=normal]; Mito -> CytC [arrowhead=normal]; CytC -> Casp9 [arrowhead=normal]; Casp9 -> Casp3 [arrowhead=normal]; Casp3 -> PARP [arrowhead=normal]; PARP -> Apoptosis [arrowhead=normal]; PHS -> Casp8 [arrowhead=normal, style=dashed]; Casp8 -> Casp3 [arrowhead=normal, style=dashed, label="Amplifies"];
{rank=same; PHS} {rank=same; Bax; Casp8} {rank=same; Mito} {rank=same; CytC} {rank=same; Casp9} {rank=same; Casp3} {rank=same; PARP} {rank=same; Apoptosis} }
Caption: PHS triggers apoptosis via the mitochondrial pathway.
Protocol 2: Quantifying PHS-Induced Apoptosis with Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of PHS's cell-killing efficacy.
Objective: To quantify the percentage of apoptotic cells in a population (e.g., Jurkat T-cells) after treatment with PHS.
Rationale: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot enter live cells but stains the DNA of cells that have lost membrane integrity (late apoptotic/necrotic cells). [25]This dual staining allows for precise differentiation of cell fate.
Materials
-
Cells: Jurkat (human T-cell lymphoma). [20][21]* Reagents: this compound (PHS).
-
Analysis: Annexin V-FITC / PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer). [25][26]* Equipment: Flow cytometer.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed Jurkat cells in a culture flask or 6-well plate. Treat cells with various concentrations of PHS (e.g., 0, 4, 8 µM) for a specified time (e.g., 6-24 hours). [20]2. Cell Harvesting: Collect all cells, including those floating in the supernatant (as apoptotic cells often detach), by centrifugation. [25]3. Washing: Wash the cells once with cold PBS to remove residual medium. [27]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of approximately 1 x 10⁶ cells/mL. [27]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [26]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [27]7. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis. [27]8. Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
The effective concentration of PHS can vary depending on the cell type and experimental endpoint. The tables below summarize typical concentration ranges and observed effects from published research.
Table 1: Anti-inflammatory and Pro-differentiative Effects of PHS
| Parameter Measured | Cell Type | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| PGE₂ Production | Mononuclear Leukocytes | PHS + TPA | 5 µM | 38% inhibition | [11] |
| PPARγ mRNA Level | HaCaT | PHS (24h) | 5 µM | ~3.5-fold induction | [11] |
| IL-6, IL-8 Production | HaCaT | PHS + TNF-α/IFN-γ | 5 µg/mL | Significant reduction | [6][19] |
| NF-κB Nuclear Translocation | RAW264.7 | PHS + LPS | 5 µg/mL | Significant inhibition | [6][7]|
Table 2: Pro-Apoptotic Effects of PHS
| Parameter Measured | Cell Type | Duration | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Sub-G1 Population | Jurkat | 6h | 8 µM | ~50% of cells | [20] |
| Apoptotic Cells | Jurkat | 24h | 10 µM | ~75% of cells | [21][28] |
| Cell Cycle Arrest | A549 Lung Cancer | 24h | Dose-dependent | Increased G2/M arrest | [29] |
| Bax/Bcl-2 Ratio | A549 Lung Cancer | 24h | Dose-dependent | Increased ratio | [29]|
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- Kyung, S. M., et al. (2024). Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism. Cellular and Molecular Biology. [Link]
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Advanced Techniques for Labeling and Tracking Phytosphingosine in Cellular Systems
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phytosphingosine (PHS) is a critical sphingolipid that functions as both a structural component of cellular membranes and a bioactive signaling molecule involved in apoptosis, cell cycle arrest, and inflammation. Understanding its subcellular localization and dynamic movements is paramount to elucidating its precise roles in cellular physiology and pathology. This guide provides a comprehensive overview of advanced methodologies for labeling and tracking PHS within cells. We will delve into the rationale behind various experimental choices, present detailed, validated protocols, and offer insights gleaned from extensive field experience to ensure reliable and reproducible results.
Introduction: The Significance of this compound Tracking
This compound and its derivatives are not merely static structural lipids; they are dynamic players in a complex network of cellular signaling. The spatial and temporal distribution of PHS can dictate cell fate. For instance, its accumulation in specific membrane microdomains can trigger signaling cascades leading to programmed cell death. Therefore, the ability to visualize and track PHS is not a trivial technical exercise but a fundamental necessity for researchers in sphingolipid biology and drug development.
This document will explore three principal strategies for PHS tracking:
-
Fluorescently Labeled PHS Analogs: Direct visualization using microscopy.
-
Click Chemistry-Based Labeling: A versatile and bioorthogonal approach for both imaging and pull-down applications.
-
Mass Spectrometry-Based Approaches: For quantitative analysis of PHS distribution.
Fluorescently Labeled this compound Analogs: A Direct Visualization Approach
The most direct method to visualize PHS in cells is to introduce a fluorescently tagged version of the molecule. This approach allows for real-time imaging of PHS trafficking and localization using fluorescence microscopy.
2.1. The Principle of Fluorescent Analogs
The core principle involves synthesizing a PHS molecule with a fluorescent dye covalently attached. This analog is then introduced to cells, where it is incorporated into cellular membranes and pathways, ideally mimicking the behavior of the endogenous lipid. The choice of the fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and the spectral properties of the imaging system.
2.2. Common Fluorescent Probes for PHS
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Considerations |
| NBD | 465 | 535 | Environmentally sensitive, good for membrane studies | Susceptible to photobleaching |
| BODIPY | 505 | 511 | Bright, photostable, less sensitive to environment | Can form aggregates at high concentrations |
| TopFluor | 495 | 503 | Excellent photostability and brightness | Can be bulky, potentially altering lipid behavior |
2.3. Protocol: Live-Cell Imaging of PHS using a Fluorescent Analog
This protocol provides a general framework for labeling cells with a fluorescent PHS analog. Optimization will be required for specific cell types and experimental goals.
Materials:
-
Fluorescent PHS analog (e.g., NBD-Phytosphingosine)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Confocal microscope with appropriate filter sets
Step-by-Step Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the fluorescent PHS analog in ethanol or DMSO.
-
On the day of the experiment, prepare a labeling solution by complexing the fluorescent PHS analog with fatty acid-free BSA. A common ratio is 1:1 molar ratio of lipid to BSA. This complexation enhances the solubility of the lipid in aqueous media and facilitates its delivery to cells.
-
-
Cell Labeling:
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the labeling solution to the cells and incubate for a specified time (typically 15-60 minutes) at 37°C. The optimal labeling time and concentration should be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm live-cell imaging buffer to remove any unincorporated probe.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.
-
2.4. Workflow for Fluorescent PHS Analog Labeling
Caption: Workflow for labeling and imaging cells with fluorescent PHS analogs.
Click Chemistry: A Bioorthogonal Approach for PHS Tracking
Click chemistry offers a powerful and versatile alternative to direct fluorescent labeling. This two-step approach involves introducing a PHS analog containing a small, bioorthogonal chemical handle (e.g., an alkyne or azide) into cells. This handle does not react with any native cellular components. In a second step, a fluorescent probe containing the complementary reactive group is added, leading to a specific and covalent "click" reaction that labels the PHS.
3.1. The Rationale Behind Click Chemistry
The key advantage of click chemistry is the small size of the chemical handle on the PHS analog. This minimizes potential perturbations to the lipid's structure and function, leading to more faithful tracking of its biological behavior. Furthermore, the same alkyne- or azide-modified PHS can be used for various downstream applications, including fluorescence imaging, affinity purification, and proteomic studies, simply by changing the reporter molecule.
3.2. Protocol: Click-iT® Labeling of this compound
This protocol outlines the general steps for labeling cells with an alkyne-modified PHS and subsequent detection with a fluorescent azide.
Materials:
-
Alkyne-modified this compound (e.g., C17-alkyne-PHS)
-
Click-iT® reaction cocktail (containing a fluorescent azide, copper(I) catalyst, and a protective ligand)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS)
Step-by-Step Protocol:
-
Metabolic Labeling:
-
Incubate cells with the alkyne-modified PHS. The lipid will be taken up by the cells and incorporated into various metabolic pathways. The optimal concentration and incubation time should be determined empirically.
-
-
Fixation and Permeabilization:
-
After incubation, wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial to allow the Click-iT® reaction cocktail to access the intracellular PHS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the excess reaction components.
-
The cells are now ready for imaging. Counterstaining for nuclei (e.g., with DAPI) or other organelles can be performed if desired.
-
3.3. Click Chemistry Workflow Diagram
Caption: The two-step workflow for click chemistry-based labeling of PHS.
Mass Spectrometry-Based Methods: A Quantitative Approach
While microscopy provides invaluable spatial information, mass spectrometry (MS) offers a powerful tool for the quantitative analysis of PHS and its metabolites in different subcellular compartments.
4.1. The Power of Stable Isotope Labeling
Stable isotope-labeled PHS (e.g., containing ¹³C or ¹⁵N) can be introduced to cells. After a desired incubation period, cells are fractionated into different organelles (e.g., mitochondria, ER, plasma membrane). The lipids are then extracted from each fraction and analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the signal of the labeled PHS to that of the endogenous PHS, one can accurately quantify the amount of exogenous PHS that has trafficked to each compartment.
4.2. Protocol Outline: Subcellular PHS Quantification by LC-MS
-
Cell Culture and Labeling: Culture cells in the presence of a stable isotope-labeled PHS for a defined period.
-
Subcellular Fractionation: Homogenize the cells and perform differential centrifugation or use a commercial kit to isolate different organelles.
-
Lipid Extraction: Perform a lipid extraction (e.g., using the Bligh-Dyer method) from each subcellular fraction.
-
LC-MS Analysis: Analyze the lipid extracts by LC-MS. The use of a high-resolution mass spectrometer is recommended for accurate mass determination.
-
Data Analysis: Quantify the amount of labeled and unlabeled PHS in each fraction by integrating the area under the curve for their respective mass-to-charge ratios.
4.3. Signaling Pathway of this compound
Caption: Simplified signaling pathway involving this compound.
Trustworthiness and Validation
Every protocol described herein should be viewed as a starting point. The following validation steps are crucial for ensuring the trustworthiness of your results:
-
Toxicity Assays: Always perform a dose-response curve to determine the maximum concentration of the PHS analog that can be used without inducing cellular toxicity.
-
Functional Assays: If possible, assess whether the labeled PHS can still elicit a known biological response (e.g., induce apoptosis) to ensure the label does not interfere with its function.
-
Co-localization Studies: When using fluorescent analogs, co-stain with known organelle markers to confirm the subcellular localization of the PHS.
-
MS Validation: For click chemistry experiments, consider performing MS analysis on a sample of labeled cells to confirm the specific labeling of PHS and its metabolites.
By rigorously validating your chosen labeling and tracking method, you can be confident in the biological significance of your findings.
References
- General Principles of Fluorescence Microscopy: "Fluorescence Microscopy" by Olympus. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phytosphingosine Solubility for In Vitro Assays
Welcome to the technical support center for Phytosphingosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the solubility of this compound in in vitro experimental setups. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my cell culture medium. What am I doing wrong?
This is the most common issue researchers face. This compound is a lipid, and like many lipids, it has very low solubility in aqueous solutions like cell culture media.[1][2] Direct addition of powdered this compound to your medium will almost certainly result in precipitation.
The Fundamental Issue: Hydrophobicity
This compound possesses a long hydrocarbon chain, which is intensely hydrophobic (water-repelling). While it also has polar hydroxyl (-OH) and amino (-NH2) groups that can interact with water, the dominant characteristic is its lipid nature.
The Solution: A Two-Step Dissolution Protocol
The key is to first dissolve the this compound in a suitable organic solvent to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous experimental medium.
Troubleshooting Guide: From Stock to Solution
Problem 1: Choosing the Right Organic Solvent for Your Stock Solution
The choice of solvent is critical and depends on the specific requirements of your assay and cell type.
Expert Insight: Not all organic solvents are created equal in terms of their biocompatibility. While a solvent might be excellent for dissolving this compound, it could be toxic to your cells, even at very low final concentrations.
| Solvent | Solubility of this compound | Recommended for in vitro use? | Key Considerations |
| Ethanol | Miscible; up to 2 mg/mL[3][4] | Yes (with caution) | Generally well-tolerated by most cell lines at final concentrations <0.5%. Purge with an inert gas to prevent oxidation.[3] |
| DMSO | ~2 mg/mL[3] | Yes (with caution) | A powerful solvent, but can have biological effects on its own. Keep final concentration <0.1% to minimize off-target effects. |
| Dimethylformamide (DMF) | ~10 mg/mL[3] | Use with extreme caution | Higher toxicity than ethanol or DMSO. Only recommended for specific assays where its use is validated. |
| Chloroform/Methanol Mixtures | High | No | Primarily for extraction and analytical purposes, not for direct use in cell culture.[5] |
Authoritative Grounding: The solubility data presented is corroborated by technical datasheets from leading biochemical suppliers.[3][4]
Step-by-Step Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-adsorption microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 40°C) can aid dissolution, but avoid excessive heat.[5]
-
Inert Gas Purge: To prevent oxidation of the lipid, briefly purge the headspace of the tube with an inert gas like nitrogen or argon.[3]
-
Storage: Store the stock solution at -20°C. Ethanol-based stocks are generally stable for up to one month, while the solid form is stable for at least a year at -20°C.[4][6]
Problem 2: Precipitation Upon Dilution into Aqueous Medium
You've successfully made a stock solution, but upon adding it to your cell culture medium, a cloudy precipitate forms.
Causality: This occurs because the this compound molecules, once forced out of the organic solvent environment and into the aqueous medium, immediately begin to aggregate due to their hydrophobicity. This is a classic example of "crashing out" of solution.
Troubleshooting Workflow: Preventing Precipitation
Caption: A workflow for troubleshooting this compound precipitation in aqueous media.
Method 1: Optimizing the Dilution Technique
-
Rapid Dispersion: Instead of pipetting your stock solution into a static volume of medium, add the stock solution dropwise to the medium while it is being vortexed or stirred vigorously. This promotes rapid dispersal and reduces the local concentration of this compound, minimizing the chance of aggregation.
Method 2: The Power of Carrier Proteins
-
BSA to the Rescue: For particularly sensitive applications or cell types, complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can dramatically improve its solubility and delivery to cells.[5]
Experimental Protocol: Preparing BSA-Phytosphingosine Complexes
-
Prepare Stock: Create a ~1 mM stock solution of this compound in ethanol.
-
Dry Down: In a glass test tube, dispense a small volume of the stock solution and evaporate the solvent under a stream of nitrogen, followed by at least 1 hour in a vacuum desiccator. This leaves a thin lipid film.
-
Resuspend: Redissolve the dried this compound film in a small volume of ethanol (e.g., 200 µl).
-
BSA Solution: Prepare a solution of fatty acid-free BSA in your desired buffer or medium (e.g., 0.34 mg/ml in phosphate buffer, pH 7.4).
-
Complexation: While vortexing the BSA solution, inject the ethanolic this compound solution into it. The BSA will encapsulate the lipid, keeping it in solution.
-
Final Dilution: This BSA-lipid complex can now be added to your cell culture medium.
Authoritative Grounding: This method is adapted from established protocols for solubilizing other challenging lipids for cell culture applications.[5]
Q2: Can I dissolve this compound directly in water?
Generally, this is not recommended due to its poor aqueous solubility.[1] However, specific methods exist, primarily for cosmetic or topical formulations, that can achieve aqueous solutions, though they may not be suitable for all in vitro assays.
The Exception: Heat and Acidification
A patented method describes the solubilization of this compound in water by heating and the addition of lactic acid.[1][2]
Protocol Overview (For informational purposes):
-
A suspension of this compound in distilled water (e.g., 0.1-10% by weight) is heated to approximately 60-90°C with stirring.[1]
-
Lactic acid is added to neutralize the solution's pH and aid in solubilization.[1][2][7]
Caution: The high temperatures and acidic conditions of this protocol may not be suitable for many biological assays and could potentially alter the structure or activity of this compound or other components in your system.
Understanding the Mechanism: this compound's Role in Cellular Signaling
Understanding how this compound functions at a cellular level can inform experimental design and troubleshooting. This compound is not merely a structural lipid; it is a potent signaling molecule involved in processes like apoptosis, cell cycle arrest, and inflammation.[8][9][10]
Key Signaling Pathways:
-
Apoptosis Induction: this compound can induce programmed cell death (apoptosis) by activating the intrinsic mitochondrial pathway.[8] It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.[8]
-
PPAR Activation: It acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate gene expression related to cell differentiation and inflammation.[8][10]
-
PKC Inhibition: Like other sphingolipids, it can inhibit Protein Kinase C (PKC), a key enzyme in many signaling cascades.[9]
Caption: Key signaling pathways modulated by this compound.
Final Checklist for Success
-
High-Purity Solvents: Always use fresh, high-purity solvents to avoid contaminants that could degrade this compound.[6]
-
Low-Adsorption Labware: Lipids like this compound can adsorb to plastic surfaces. Use low-adsorption polypropylene tubes or silanized glassware to minimize loss.[6]
-
Solvent Tolerance: Always perform a vehicle control experiment to ensure that the final concentration of your organic solvent does not affect your experimental outcome.
-
Visual Inspection: Before use, visually inspect your final working solution for any signs of precipitation or cloudiness.
By understanding the chemical nature of this compound and employing these systematic troubleshooting strategies, you can overcome solubility challenges and ensure the integrity and reproducibility of your in vitro assays.
References
- Google Patents. (n.d.). US6403111B1 - Method for preparing aqueous this compound solution.
- Google Patents. (n.d.). KR100343885B1 - A Process For Preparing this compound Aqueous Solution.
- Google Patents. (n.d.). US20070104774A1 - Method for preparing this compound liposome composition.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Phytosphingosine in Experimental Buffers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phytosphingosine (PHS). This resource provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the physicochemical properties of this compound and how they dictate its behavior in aqueous solutions.
Q1: What is this compound and why is its stability a concern?
This compound is a sphingoid base, a class of lipids that are fundamental components of cell membranes and are involved in critical signaling pathways.[1][2] It is an amphipathic molecule, possessing a long hydrophobic hydrocarbon tail and a polar headgroup containing a primary amine and two hydroxyl groups.[3][4]
Its stability is a primary concern due to its very low solubility in aqueous solutions ("practically insoluble") and its tendency to aggregate.[3][5] The key to its behavior lies in the primary amine group, which has a basic pKa predicted to be around 8.9.[3] This means that at physiological pH (~7.4), a significant portion of PHS molecules are protonated (positively charged), while at basic pH, they are deprotonated and neutral. This pH-dependent charge state profoundly impacts its solubility, aggregation, and interaction with other molecules, making buffer selection critical for experimental success.[6]
Q2: How does pH affect the stability and solubility of this compound?
The pH of the experimental buffer is the single most important factor governing PHS stability.
-
Acidic to Neutral pH (pH < 8.0): In this range, the primary amine group of PHS is predominantly protonated (-NH3+), conferring a net positive charge on the molecule. This charge can increase solubility to some extent due to electrostatic repulsion between molecules, which counteracts aggregation.[6] However, PHS is still poorly soluble in purely aqueous buffers.
-
Alkaline pH (pH > 9.0): In this range, the amine group is mostly deprotonated (-NH2), making the molecule neutral. This loss of charge significantly decreases electrostatic repulsion, leading to increased aggregation and precipitation out of solution.[6]
Therefore, maintaining a slightly acidic to neutral pH is generally recommended for keeping PHS in solution, although this is often not sufficient on its own.
Q3: What are the best practices for storing this compound?
Proper storage is crucial to prevent degradation.
-
Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[7][8]
-
Stock Solutions: Stock solutions, typically prepared in organic solvents like ethanol or DMSO, can be stored at -20°C for up to one month.[8][9] It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Biological Samples: For long-term storage of biological samples containing PHS, flash-freezing in liquid nitrogen followed by storage at -80°C is recommended to halt enzymatic degradation.[9]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in experimental buffers.
Issue 1: My this compound precipitated after I added it to my aqueous buffer.
This is the most common issue and is almost always related to solubility limits being exceeded.
Root Causes & Solutions:
-
Direct Addition to Buffer: this compound is practically insoluble in water.[3][5] Directly adding solid PHS to an aqueous buffer will result in immediate precipitation.
-
Corrective Action: Always prepare a concentrated stock solution in a suitable organic solvent first. Ethanol, DMSO, and dimethylformamide are common choices.[7] The PHS should be completely dissolved in the organic solvent before being introduced to the aqueous buffer.
-
-
Incorrect Dilution Method: Injecting a large volume of concentrated organic stock into a small volume of buffer can cause localized high concentrations of PHS, leading to "crashing out."
-
Corrective Action: Introduce the organic stock solution into the aqueous buffer slowly, dropwise, while vortexing or stirring the buffer.[10] This ensures rapid dispersal and minimizes localized concentration gradients. The final concentration of the organic solvent should be kept as low as possible to avoid artifacts in your experimental system.
-
-
Final Concentration is Too High: Even with proper technique, the desired final concentration of PHS in the aqueous buffer may exceed its solubility limit.
-
Corrective Action: Consider using a carrier protein or a detergent. Fatty-acid-free bovine serum albumin (BSA) can be used to create PHS-BSA complexes, which are more soluble in aqueous media.[10] Alternatively, a mild zwitterionic detergent like CHAPS can be used to form micelles that incorporate PHS.[10]
-
Issue 2: My results are highly variable between experiments.
High variability often points to inconsistent sample preparation or degradation of the analyte.
Root Causes & Solutions:
-
Adsorption to Labware: Like many lipids, this compound can adsorb to both plastic and glass surfaces, leading to a significant loss of material, especially at low concentrations.[9]
-
Corrective Action: Use low-adsorption polypropylene tubes or silanized glass vials with PTFE-lined caps.[9] Rinsing pipettes and vials with the working solvent can help ensure complete transfer.
-
-
Inconsistent Solubilization: If the PHS is not fully and consistently solubilized in the stock solution or the final buffer, the actual concentration delivered in each experiment will vary.
-
Corrective Action: Ensure your stock solution is perfectly clear before use. Mild heating (up to 40°C) or brief sonication can aid in dissolving the lipid in the initial organic solvent.[10] Always visually inspect the final buffer for any signs of precipitation or cloudiness before use.
-
-
Degradation During Handling: Although chemically stable under proper storage, PHS can be metabolized by enzymes present in biological samples (e.g., cell lysates).[11][12]
Issue 3: I need to work at a basic pH, but my this compound is not stable.
Working at a pH above the pKa of PHS (~8.9) is challenging due to the loss of charge and subsequent aggregation.
Root Causes & Solutions:
-
Loss of Repulsive Charge: At basic pH, PHS becomes neutral, aggregates, and precipitates.
-
Corrective Action: This scenario requires a solubilizing agent. The use of detergents (e.g., CHAPS, Triton X-100) to form mixed micelles is often the most effective strategy.[14] The detergent concentration should be above its critical micelle concentration (CMC) to ensure the formation of stable micelles that can incorporate the neutral PHS molecules. Another approach for specific applications is the formation of liposomes where PHS is incorporated into a phospholipid bilayer.[15]
-
Section 3: Protocols and Data
Recommended Buffer Systems & Stability Considerations
The choice of buffer depends heavily on the experimental context. The following table provides guidance for common applications.
| Application | Recommended Buffer System | pH Range | Key Considerations & Additives | Citation |
| Cell Culture | Standard media (e.g., DMEM, RPMI) with serum | 7.2 - 7.4 | Serum proteins (like albumin) act as natural carriers, enhancing solubility. Introduce PHS stock (in ethanol or DMSO) slowly to the media. | [10] |
| Enzyme Assays | Phosphate (PBS), HEPES, Tris | 6.5 - 7.5 | For purified enzyme systems, the addition of fatty-acid-free BSA (1:1 molar ratio with PHS) or a mild detergent (e.g., 0.1% Triton X-100) may be necessary. | [10][14] |
| Biophysical Studies (e.g., FTIR) | Acetate Buffer | ~5.0 | Lower pH ensures full protonation and can improve stability for certain structural analyses. | [16] |
| HPLC Analysis | Borate Buffer | ~8.5 | Used specifically for post-extraction derivatization steps (e.g., with OPA) prior to fluorescence detection. The PHS is solubilized in an organic phase until this step. | [9] |
Protocol 1: Preparation of a this compound-BSA Complex Stock Solution
This protocol describes a method to prepare a soluble PHS complex for use in aqueous buffers, adapted from standard lipid handling procedures.[10]
Materials:
-
This compound (solid)
-
Ethanol (200 proof, anhydrous)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile glass test tubes
-
Vortex mixer
Procedure:
-
Prepare PHS Stock: Dissolve this compound in ethanol to create a 1-2 mg/mL stock solution. Ensure it is fully dissolved; gentle warming or brief sonication may be used.
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in PBS to a concentration of ~10 mg/mL.
-
Aliquot PHS: In a glass test tube, dispense a small volume of the ethanolic PHS stock.
-
Evaporate Solvent: Dry the PHS to a thin film on the bottom of the tube under a gentle stream of nitrogen gas. Then, place the tube under a vacuum for at least 30 minutes to remove residual solvent.
-
Complexation: Add the BSA-PBS solution to the dried PHS film. The final molar ratio of PHS to BSA should be approximately 1:1 to 2:1.
-
Incubate: Vortex the tube vigorously for 1-2 minutes. Incubate the mixture at 37°C for 15-30 minutes with intermittent vortexing to facilitate the formation of the PHS-BSA complex.
-
Final Product: The resulting solution should be clear. This complex can now be diluted into your final experimental buffer. Store at 4°C for short-term use or in aliquots at -20°C.
Workflow for Preparing this compound Working Solutions
The following diagram outlines the decision-making process for preparing a stable PHS working solution.
Chemical Stability: pH-Dependent Protonation State
The stability issues of this compound are directly linked to the protonation state of its primary amine group.
References
- Kondo, N., et al. (2017). This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 114(13), E2616-E2623.
- PubMed. (2017). This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. National Center for Biotechnology Information.
- ResearchGate. (2017). This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum | Request PDF.
- PubMed. (2014). Identification of the this compound metabolic pathway leading to odd-numbered fatty acids. National Center for Biotechnology Information.
- Google Patents. (n.d.). US6403111B1 - Method for preparing aqueous this compound solution.
- Google Patents. (n.d.). US20070104774A1 - Method for preparing this compound liposome composition.
- Semantic Scholar. (n.d.). This compound metabolic process.
- ACS Publications. (2022). The Sphingosine and this compound Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir.
- Google Patents. (n.d.). KR100343885B1 - A Process For Preparing this compound Aqueous Solution.
- NIH National Center for Biotechnology Information. (n.d.). pH Dependence of Sphingosine Aggregation. PMC.
- FooDB. (2011). Showing Compound this compound (FDB023381).
- Journal of Lipid Research. (n.d.). This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems.
- eLife. (2019). Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides.
- NIH National Center for Biotechnology Information. (n.d.). Antimicrobial effect of this compound in acrylic resin. PMC.
- MDPI. (n.d.). The Role of Ceramides in Metabolic and Cardiovascular Diseases.
- NIH PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- NIH National Center for Biotechnology Information. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. PMC.
- NIH National Center for Biotechnology Information. (n.d.). Direct chemical evidence for sphingolipid domains in the plasma membranes of fibroblasts. PMC.
- NIH National Center for Biotechnology Information. (n.d.). The effect of this compound and bioactive glass-ceramics in preventing dental enamel erosion. PMC.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ResearchGate. (2025). pH Dependence of Sphingosine Aggregation | Request PDF.
- ResearchGate. (n.d.). Surface Activity and Aggregation Behavior of Polyhydroxylated Fullerenes in Aqueous Solutions.
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Technical Support Center: Overcoming Challenges in Phytosphingosine Quantification
Welcome to the technical support center for Phytosphingosine (PHS) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this critical bioactive sphingolipid. Here, we address common challenges with scientifically grounded explanations and provide actionable troubleshooting strategies to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A: this compound (PHS) is a bioactive sphingolipid that serves as a structural component of cellular membranes and a signaling molecule in various cellular processes.[1] It is a key intermediate in sphingolipid metabolism and is involved in modulating cellular activities such as apoptosis, cell cycle arrest, and stress responses.[1] Accurate quantification of PHS is crucial for understanding its physiological and pathological roles in dermatology, oncology, and metabolic diseases.[2]
Q2: What are the primary methods for PHS quantification?
A: The gold standard for PHS quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and ability to analyze complex biological samples.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it requires a derivatization step to make the non-volatile PHS suitable for analysis.[2] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used, often requiring derivatization to enhance detection.[4]
Q3: How should I properly store PHS standards and biological samples to prevent degradation?
A: Proper storage is paramount to prevent the degradation of PHS. Solid PHS standards are stable for at least one year when stored at -20°C.[5] Stock solutions in ethanol can be kept at -20°C for up to a month.[5] For biological samples, it is recommended to flash-freeze them in liquid nitrogen and then store them at -80°C to minimize enzymatic activity and ensure long-term stability.[5]
Q4: Is derivatization necessary for PHS analysis?
A: It depends on the analytical method. For GC-MS analysis, derivatization is essential to make PHS volatile.[2] When using HPLC with UV-Vis detectors, derivatization is often required because PHS lacks a strong chromophore.[4] However, if you are using a mass spectrometer or a charged aerosol detector, derivatization may not be necessary.[4]
Q5: How do I choose an appropriate internal standard for PHS quantification?
A: The ideal internal standard is a stable isotope-labeled version of the analyte.[6] These standards have nearly identical physical properties to the natural compound, ensuring similar extraction efficiency and correcting for instrumental variability.[6] If a stable isotope-labeled PHS is unavailable, a structural analog with a modified chain length not commonly found in nature (e.g., C17 or C19 sphingoid base) can be a suitable alternative.[6][7] It is crucial that the internal standard's fragmentation pattern is similar to that of the natural PHS.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during PHS quantification.
Problem 1: Low or No PHS Signal in Mass Spectrometry
A weak or absent signal for PHS can be frustrating. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low or no PHS signal.
In-depth Explanation:
-
MS Instrument Parameters: Always begin by verifying the instrument's performance. Proper tuning and calibration are fundamental for sensitivity. The mass spectrometer conditions should be optimized specifically for PHS, including the precursor and product ion pairs.[9]
-
Sample Preparation:
-
Internal Standard: An internal standard is crucial to account for sample loss during extraction and variability in instrument response.[6] Stable isotope-labeled standards are the preferred choice.[6]
-
Extraction Protocol: Not all lipid extraction methods are suitable for all sphingolipids. A single-phase extraction is often effective for recovering PHS.[10][11] For complex sphingolipids, a two-phase organic extraction may be more appropriate.[3]
-
PHS Degradation: PHS is susceptible to degradation from reactive chemicals, extreme pH, and oxidation.[5] Using high-purity, freshly opened solvents is critical to avoid contaminants like peroxides that can degrade sphingolipids.[5]
-
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
An ideal chromatographic peak is sharp and symmetrical. Poor peak shape can compromise resolution and quantification accuracy.
Sources
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- 8. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phytosphingosine Delivery to Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the delivery of Phytosphingosine (PHS) to its target cells. As a naturally occurring sphingolipid, PHS offers significant therapeutic potential due to its anti-inflammatory, antimicrobial, and pro-apoptotic properties.[1][2] However, its lipophilic nature and potential for cytotoxicity at higher concentrations present unique delivery challenges.[3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles and optimize your research outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and foundational knowledge essential for working with this compound.
Q1: What are the primary challenges in delivering this compound to cells in vitro and in vivo?
A1: The primary challenges stem from this compound's physicochemical properties and its biological interactions. Key issues include:
-
Low Aqueous Solubility: PHS is a lipid, making it poorly soluble in aqueous culture media and physiological fluids. This can lead to precipitation, inaccurate dosing, and low bioavailability.[4]
-
Potential for Cytotoxicity: While PHS induces apoptosis in cancer cells, it can also be toxic to healthy cells at high concentrations, necessitating targeted delivery or controlled release.[3][5][6][7]
-
Membrane Interactions: As a lipid, PHS can interact with cell membranes, which can be beneficial for uptake but also lead to non-specific binding and off-target effects.
-
Stability: PHS can be susceptible to degradation, particularly at extreme pH or in the presence of certain enzymes.[8]
Q2: What are the most common solvents for preparing this compound stock solutions?
A2: Ethanol and Dimethyl Sulfoxide (DMSO) are the most frequently used solvents for preparing PHS stock solutions.[9][10][11] It is crucial to prepare a concentrated stock solution and then dilute it in the final aqueous medium to the desired working concentration. The final solvent concentration in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12]
Q3: How can I improve the solubility of this compound in my formulation?
A3: Several strategies can enhance the solubility of PHS:
-
Use of Co-solvents: As mentioned, ethanol or DMSO can be used to initially dissolve PHS.
-
Nanoemulsions: Positively charged oil-in-water nanoemulsions have proven effective as carriers for PHS, improving its solubility and skin permeability.[13][14]
-
Liposomes: Encapsulating PHS within liposomes is a well-established method to improve its stability and delivery.[15][16]
-
pH Adjustment: In some cases, adjusting the pH can improve the solubility of PHS. For instance, lactic acid has been used to dissolve PHS in aqueous solutions for liposome preparation.[15]
Q4: What are the key signaling pathways modulated by this compound that I should consider in my experimental design?
A4: PHS is a potent signaling molecule involved in several key cellular processes.[1][17] Understanding these pathways is crucial for interpreting your results:
-
Apoptosis Induction: PHS can induce apoptosis in cancer cells through caspase-8 activation and Bax translocation to the mitochondria.[5][18]
-
Cell Cycle Arrest: It can cause G2/M phase cell cycle arrest in cancer cells.[5][7][19]
-
Anti-inflammatory Action: PHS exhibits anti-inflammatory properties by inhibiting NF-κB and JAK/STAT signaling pathways.[20]
-
EGFR Signaling Inhibition: In breast cancer cells, PHS has been shown to inhibit the epithelial-mesenchymal transition (EMT) by suppressing EGFR signaling.[21]
Q5: How does this compound contribute to skin barrier function?
A5: this compound is a precursor to ceramides, which are essential lipids in the stratum corneum that maintain the skin's barrier function.[2][20][22] It helps to:
-
Strengthen the Lipid Matrix: By promoting the synthesis of ceramides, PHS reinforces the skin's lipid barrier, reducing transepidermal water loss.[20]
-
Enhance Hydration: PHS stimulates the biosynthesis of filaggrin, a protein that is crucial for the production of Natural Moisturizing Factors (NMFs) in the skin.[23][24]
-
Provide Antimicrobial and Anti-inflammatory Benefits: Its natural antimicrobial and anti-inflammatory properties are beneficial for conditions like acne and eczema.[2]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low Cellular Uptake or Efficacy
Issue: You are not observing the expected biological effect of this compound (e.g., apoptosis, anti-inflammatory response) in your cell-based assays.
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Solubility/Precipitation | 1. Visually inspect your treatment media for any precipitate. 2. Prepare fresh PHS stock solutions in ethanol or DMSO and dilute immediately before use. 3. Consider using a delivery vehicle like a nanoemulsion or liposome.[13][15] | PHS can precipitate out of aqueous solutions, leading to a lower effective concentration. |
| Inadequate Incubation Time | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your cell type and endpoint.[10][11] | The onset of PHS-induced effects can vary between different cell lines and biological processes. |
| Suboptimal Concentration | 1. Conduct a dose-response experiment with a wide range of PHS concentrations (e.g., 1-50 µM) to identify the optimal working concentration.[11] | The effective concentration of PHS can be cell-type dependent. |
| Cell Line Resistance | 1. Research the specific cell line you are using to see if there is any known resistance to sphingolipid-induced apoptosis or other relevant pathways. | Some cell lines may have altered signaling pathways that make them less responsive to PHS. |
| Degradation of PHS | 1. Store PHS stock solutions at -20°C for short-term and -80°C for long-term storage.[8] 2. Avoid repeated freeze-thaw cycles. 3. Use high-purity, fresh solvents for stock solution preparation.[8] | PHS can degrade over time, especially if not stored properly. |
Guide 2: High Variability in Experimental Replicates
Issue: You are observing significant variability between your technical or biological replicates in cell-based assays.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent seeding density across all wells and experiments.[10] | Variations in cell number can lead to inconsistent responses to treatment. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or media to maintain a humidified environment. | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and treatment concentrations. |
| Inaccurate Pipetting | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. | Small inaccuracies in pipetting can lead to significant variations in treatment concentrations. |
| Inconsistent Treatment Application | 1. Add PHS treatment to all wells in the same manner and at a consistent rate. | Variations in how the treatment is introduced can affect its initial distribution and cellular uptake. |
Guide 3: Unexpected Cytotoxicity in Control Groups
Issue: You are observing cell death or reduced viability in your vehicle control (e.g., DMSO or ethanol treated) groups.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Solvent Concentration | 1. Ensure the final concentration of the solvent in your culture medium is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO).[12] 2. Perform a solvent toxicity curve to determine the maximum tolerated concentration. | Solvents like DMSO and ethanol can be toxic to cells at higher concentrations. |
| Solvent Purity | 1. Use high-purity, cell culture grade solvents. | Impurities in the solvent can be cytotoxic. |
| Mycoplasma Contamination | 1. Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can affect cell health and alter their response to treatments. |
Part 3: Experimental Protocols and Workflows
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol is adapted from a patented method for preparing PHS liposomes.[15][16]
Materials:
-
This compound (PHS)
-
Phospholipid (e.g., hydrogenated, refined soybean phospholipid)
-
Lactic Acid
-
Ethanol
-
Distilled Water
-
Ultrasonicator
-
Extruder with 0.1-0.2 µm polycarbonate membranes
Procedure:
-
Aqueous Phase Preparation:
-
Disperse PHS in distilled water (e.g., 4g PHS in 58ml water).
-
Slowly heat the mixture to 70°C while stirring.
-
Add lactic acid (e.g., 1g) to completely dissolve the PHS.[15]
-
-
Organic Phase Preparation:
-
Dissolve the phospholipid in ethanol (e.g., 12g phospholipid in 10g ethanol).[15]
-
-
Liposome Formation:
-
Mix the aqueous and organic phases.
-
Subject the mixture to ultrasonic treatment to form a liposome solution.
-
-
Sizing and Sterilization:
-
Extrude the liposome solution through a 0.1-0.2 µm polycarbonate membrane at least two times to obtain a transparent solution with a uniform particle size.[15]
-
Workflow for Assessing Cellular Uptake of this compound
The following diagram illustrates a typical workflow for quantifying the cellular uptake of PHS.
Caption: Workflow for quantifying cellular uptake of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This diagram outlines the key steps in PHS-induced apoptosis in cancer cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound: Definition, Products, and Uses [healthline.com]
- 3. Advances in the biosynthesis of tetraacetyl this compound, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis and cytotoxic activity of isomeric this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation by damaging DNA in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design of a this compound-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US20070104774A1 - Method for preparing this compound liposome composition - Google Patents [patents.google.com]
- 16. WO2005044217A1 - Method for preparing this compound liposome composition - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. flychem.com [flychem.com]
- 21. This compound exhibits an anti-epithelial–mesenchymal transition function by the inhibition of EGFR signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Techniques for Phytosphingosine Detection
Welcome to the technical support center for the analysis of phytosphingosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust detection and quantification of this critical bioactive sphingolipid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are not only accurate but also self-validating.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during this compound analysis.
Q1: Is derivatization necessary for this compound analysis?
A1: The necessity of derivatization hinges on your detection method. This compound lacks a strong chromophore, rendering direct UV-Vis detection challenging.[1] Therefore, for HPLC-UV or fluorescence detection, derivatization is essential to introduce a UV-active or fluorescent tag. Common agents include 2,4-dinitrophenyl (DNP) for UV detection and o-phthalaldehyde (OPA) for fluorescence.[1][2] Conversely, if you are employing a mass spectrometer (MS) or a Charged Aerosol Detector (CAD), derivatization may not be required for detection itself, as these techniques do not rely on the analyte's optical properties.[1] However, for Gas Chromatography (GC-MS), derivatization (e.g., silylation) is mandatory to increase the volatility of this compound for gas-phase analysis.[3]
Q2: How should I store this compound standards and samples to prevent degradation?
A2: Proper storage is paramount for analytical accuracy. Solid this compound is stable for at least one year when stored at -20°C.[4] Stock solutions prepared in ethanol can be maintained at -20°C for up to one month.[4] For biological samples, it is crucial to minimize enzymatic activity by flash-freezing them in liquid nitrogen and then storing them at -80°C for long-term stability.[4]
Q3: What is the most significant challenge in this compound quantification by LC-MS?
A3: One of the most significant challenges is managing matrix effects, which can lead to ion suppression or enhancement, thereby affecting accuracy and precision.[5] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte. Mitigation strategies are crucial and are discussed in the troubleshooting section.
Q4: Why is an internal standard essential for accurate quantification?
A4: Absolutely. An appropriate internal standard is critical to compensate for analyte loss during the multi-step sample preparation process and to correct for matrix effects during analysis.[4] The gold standard is a stable isotope-labeled this compound (e.g., d7-phytosphingosine), as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] If a stable isotope-labeled standard is not available, a structural analog with a different chain length can be a viable alternative, though this requires more rigorous validation.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound analysis using different analytical platforms.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Peak or Very Small Peak | Improper Sample Preparation | Verify the efficiency of your lipid extraction and hydrolysis steps. For UV or fluorescence detection, ensure derivatization is complete.[1] |
| Incorrect Injection | Check the autosampler for proper function and ensure the correct injection volume is being used.[1] | |
| Detector Issue | Confirm the detector is on and the correct wavelengths (UV/fluorescence) or mass transitions (MS) are set.[1] For MS, ensure you are in the correct ionization mode (positive ESI is common for this compound).[5] | |
| Sample Degradation | Prepare fresh standards and samples. This compound can degrade over time if not stored properly.[1][4] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Adding a small amount of an acid like formic acid can significantly improve the peak shape of basic compounds like this compound by minimizing interactions with residual silanols on the column.[1] |
| Column Contamination | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1] | |
| Secondary Interactions | Interactions between the amine group of this compound and the silica backbone of the column can cause tailing. Ensure you are using a well-endcapped column.[1] | |
| Column Overload | Dilute your sample and inject a smaller volume to see if peak shape improves.[1] | |
| Unstable Baseline or High Background Noise | Contaminated Mobile Phase | Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. Filtering the mobile phase before use is also recommended.[1] |
| Air Bubbles in the System | Thoroughly degas the mobile phases and purge the pump to remove any trapped air bubbles.[1] | |
| System Contamination | Flush the entire HPLC system with a strong, appropriate solvent to remove any contaminants.[1] | |
| Variable Retention Times | Fluctuating Mobile Phase Composition | If using a gradient, ensure the pump is mixing solvents accurately. You can verify this by adding a UV-active tracer to one of the mobile phase components.[6] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can significantly impact retention times.[7] | |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Peak or Low Signal | Incomplete Derivatization | The derivatization step is critical for making this compound volatile. Ensure the reaction has gone to completion by optimizing reaction time and temperature. The sample must be completely dry as moisture can interfere with the derivatization reaction.[3] |
| Inefficient Extraction/Hydrolysis | Verify the efficiency of your lipid extraction and subsequent hydrolysis to release free this compound.[3] | |
| Adsorption in the Inlet or Column | Active sites in the GC inlet or on the column can lead to analyte loss. Ensure the inlet liner is clean and consider using a deactivated liner. | |
| Peak Tailing | Active Sites in the GC System | As mentioned above, active sites can cause peak tailing. Regular maintenance of the GC inlet, including cleaning or replacing the liner and septum, is crucial. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column. | |
| Poor Reproducibility | Inconsistent Derivatization | The derivatization reaction must be highly reproducible. Ensure precise measurement of reagents and consistent reaction conditions for all samples and standards. |
| Sample Carryover | High-boiling point analytes like derivatized this compound can be prone to carryover. Implement a sufficient bake-out time at the end of each run to clean the column. |
Section 3: Experimental Workflows & Protocols
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimizing Storage Conditions for Long-Term Phytosphingosine Stability
Introduction
Phytosphingosine (PHS) is a naturally occurring sphingolipid that plays a critical role as a structural component of cell membranes and as a precursor to essential lipids like ceramides, particularly in the stratum corneum of the skin.[1][2] Its functions in maintaining skin barrier homeostasis and modulating cellular processes such as apoptosis and cell cycle arrest make it a molecule of significant interest in dermatological and pharmaceutical research.[3][4]
The integrity of experimental data derived from studies involving this compound is fundamentally dependent on its stability. As a bioactive lipid, PHS is susceptible to degradation, which can alter its biological activity and lead to inconsistent or erroneous results. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of their this compound samples through optimized storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid (powder) this compound should be stored in a tightly sealed container at -20°C . To prevent degradation from atmospheric moisture and oxidation, it is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. Protect the compound from light exposure by using an amber vial or by storing the container in a dark place.
Q2: How should I store this compound once it is in solution?
Once dissolved in a solvent, this compound is more susceptible to degradation. Prepare stock solutions in a suitable organic solvent, such as ethanol or a chloroform:methanol mixture.[5][6] Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, preferably, -80°C for extended stability. Ensure the vials are tightly capped to prevent solvent evaporation.
Q3: What is the expected shelf-life of this compound and how often should it be re-tested?
The retest date for a solid drug substance is the point at which it should be re-examined to ensure it still meets specifications.[7] While the manufacturer provides an initial retest date, the actual shelf-life depends heavily on storage conditions. For solid PHS stored optimally at -20°C, a re-test is recommended every 12 months. For solutions stored at -80°C, a stability check should be performed after 3-6 months. Regulatory guidelines suggest a testing frequency of every three months for the first year, every six months for the second, and annually thereafter for long-term stability studies.[8][9]
Q4: What are the visual or physical signs of this compound degradation?
Visible signs of degradation in solid this compound can include a change in color (e.g., yellowing) or texture (e.g., clumping due to moisture absorption). For solutions, signs of instability may include discoloration, the formation of precipitates (indicating reduced solubility of degradation products), or a cloudy appearance.
Q5: Can I use this compound after the manufacturer's retest date?
Using a compound past its retest date is possible but requires verification. The material must be re-analyzed to confirm that its purity and identity meet the required specifications for your experiment.[7] This can be done using a stability-indicating analytical method like HPLC or LC-MS.[10] Without re-testing, you risk using a degraded product, which can compromise your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to potential stability problems.
Issue 1: My experimental results show high variability or a loss of biological effect.
-
Potential Cause: This is a classic sign of compound degradation. The active concentration of this compound in your sample may be lower than expected, or degradation products could be interfering with the assay.
-
Suggested Solutions:
-
Verify Storage: Double-check that both your solid material and stock solutions have been stored under the recommended conditions (temperature, light, moisture).
-
Use a Fresh Aliquot: If using a stock solution that has undergone multiple freeze-thaw cycles, discard it and use a fresh, single-use aliquot.
-
Perform a Purity Check: If possible, analyze the purity of your this compound stock using an appropriate analytical technique like HPLC or LC-MS. Compare the results to a fresh standard or the manufacturer's Certificate of Analysis.[11]
-
Prepare Fresh Stock: When in doubt, prepare a fresh stock solution from the solid compound. If the solid has been stored for an extended period, consider using a newer batch.
-
Issue 2: My this compound solution appears cloudy or has formed a precipitate.
-
Potential Cause: This could be due to several factors:
-
Degradation: this compound degradation can yield products with different solubility profiles, causing them to precipitate out of solution.
-
Solvent Evaporation: If the container was not sealed properly, solvent may have evaporated, increasing the compound's concentration beyond its solubility limit.
-
Temperature Effects: The compound may be precipitating upon thawing.
-
-
Suggested Solutions:
-
Gentle Warming & Vortexing: Warm the solution to room temperature and vortex gently to see if the precipitate redissolves. Do not use excessive heat, as this can accelerate degradation.
-
Solvent Check: Ensure the solvent used is appropriate and has not degraded. For example, Tris buffer used in some protocols can support microbial growth if not sterile.[6]
-
Filtration (Use with Caution): While you can filter the solution to remove the precipitate, this will lower the concentration of your compound. If you choose this route, the final concentration must be re-determined. This is generally not recommended.
-
Prepare Fresh Solution: The most reliable solution is to discard the cloudy solution and prepare a new one from solid stock, ensuring proper dissolution.
-
Issue 3: I am observing unexpected peaks in my HPLC/LC-MS chromatogram.
-
Potential Cause: The appearance of new peaks that are not present in the reference chromatogram is a strong indicator of chemical degradation or the presence of impurities.
-
Suggested Solutions:
-
Analyze a Standard: Run a freshly prepared sample from a new or validated batch of this compound to confirm the retention time of the parent compound and to use as a reference.
-
Review Degradation Pathways: The extra peaks may correspond to degradation products. The primary degradation pathway for this compound involves oxidation.[12][13]
-
Improve Sample Cleanup: If matrix effects are suspected in complex samples, enhance your sample cleanup procedure to remove interfering components.[5]
-
Check for Instrument Carryover: Inject a blank solvent sample after your sample to ensure that the unexpected peaks are not due to carryover from a previous injection.[5]
-
Data Presentation & Protocols
Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Container | Light | Key Considerations |
| Solid (Powder) | -20°C | Inert Gas (Argon/Nitrogen) & Desiccated | Tightly-sealed glass vial | Protect from light (Amber vial) | Avoid moisture and oxygen exposure. |
| Solution (in Organic Solvent) | -20°C (short-term) or -80°C (long-term) | N/A | Tightly-sealed glass vial with PTFE-lined cap | Protect from light (Amber vial) | Aliquot into single-use volumes to prevent freeze-thaw cycles and solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in ethanol.
-
Acclimatization: Allow the sealed vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound powder using an analytical balance. Example: For 1 mL of a 10 mM solution, weigh 3.179 mg (Molar Mass ≈ 317.9 g/mol ).
-
Dissolution: Transfer the powder to a sterile glass vial. Add the required volume of absolute ethanol (e.g., 1 mL).
-
Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquoting & Storage: Dispense the solution into single-use, amber glass vials with PTFE-lined caps. Purge the headspace with an inert gas like argon before sealing. Label clearly and store immediately at -80°C.
Protocol 2: Routine Stability Assessment by HPLC
This protocol provides a general workflow for monitoring the purity of this compound over time. Method optimization may be required for your specific instrument.
-
Sample Preparation:
-
Retrieve a stored aliquot of this compound solution and a vial of solid PHS to prepare a fresh reference sample.
-
Allow both to equilibrate to room temperature.
-
Prepare the reference sample as described in Protocol 1.
-
Dilute both the stored (test) sample and the fresh (reference) sample to a working concentration (e.g., 1 mM) with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water, potentially with a modifier like formic acid for better peak shape in MS.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~210 nm (note: PHS has a weak chromophore) or ESI-MS in positive ion mode monitoring the precursor ion [M+H]+ at m/z 318.3.[3]
-
Analysis:
-
Inject the reference sample to determine the retention time and peak area of pure this compound.
-
Inject the test sample.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the test sample relative to the reference.
-
-
Evaluation:
-
Calculate the purity of the test sample by dividing the peak area of this compound by the total area of all peaks.
-
A significant decrease in purity (e.g., >5%) or the presence of major degradation peaks indicates that the sample is no longer suitable for use.
-
Mandatory Visualizations
This compound Degradation Pathway
The primary metabolic degradation of this compound in biological systems occurs via a fatty acid α-oxidation pathway in the endoplasmic reticulum.[12][13] This process involves phosphorylation, cleavage, and a series of oxidation reactions. Understanding this pathway helps in identifying potential degradation products in analytical studies.
Caption: Metabolic degradation pathway of this compound.[12][13]
Experimental Workflow for Stability Assessment
This diagram outlines the logical steps for performing a routine stability check on a stored sample of this compound.
Caption: Workflow for analytical stability testing of this compound.
References
- Title: this compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][12][13]
- Title: An overview of sphingolipid metabolism: from synthesis to breakdown Source: PubMed Central URL:[Link][14]
- Title: Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases Source: PubMed Central URL:[Link][15]
- Title: GUIDELINE FOR STABILITY DATA Source: National Pharmaceutical Regul
- Title: Stability Storage Conditions In Pharma Industry Source: GMP Insiders URL:[Link][16]
- Title: Expiration Dating and Stability Testing for Human Drug Products Source: FDA URL:[Link][9]
- Title: Analytical Techniques In Stability Testing Source: Separ
- Title: Considering this compound-Based Ceramide Formulations for Atopic Skin Care Source: MDPI URL:[Link][2][4]
- Title: Antimicrobial effect of this compound in acrylic resin Source: PubMed Central URL:[Link][6]
- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chrom
- Title: Stability Guidelines for Stock Remedies Source: DALRRD URL:[Link][17]
- Title: Manufacture, Retest and Expiry Date Revisited Source: RhoTauPharma URL:[Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial effect of this compound in acrylic resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rhotaupharma.com [rhotaupharma.com]
- 8. npra.gov.my [npra.gov.my]
- 9. fda.gov [fda.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Experimental Integrity of Phytosphingosine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for ensuring the stability and integrity of Phytosphingosine (PHS) in your experimental work. As a foundational sphingolipid in cellular signaling, skin barrier function, and therapeutic development, the accuracy of your results depends on preventing its degradation.[1][2][3] This guide provides field-proven insights, troubleshooting protocols, and a deeper understanding of the chemistry involved to help you maintain the viability of PHS from storage to analysis.
Part 1: Frequently Asked Questions (FAQs) - The Essentials of PHS Handling
This section addresses the most common initial queries regarding the day-to-day handling and storage of this compound.
Q1: What are the definitive storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. The state of the PHS dictates the required conditions. As a solid, this compound is stable for at least one year, with some suppliers indicating stability for up to four years, when stored at -20°C in a tightly sealed container, protected from light and moisture.[4][5][6] For solutions, stability is more limited. Stock solutions prepared in ethanol can be reliably stored at -20°C for up to one month.[2][4][7] For maximum reproducibility, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: I'm preparing a stock solution. Which solvents are recommended and are there any to avoid?
A2: this compound is a hydrophobic molecule and is practically insoluble in water.[8] The solvents of choice are organic. Ethanol is commonly used, with solubility up to 2 mg/mL.[2][4][7] It is also soluble in DMSO (approx. 2 mg/mL) and dimethylformamide (approx. 10 mg/mL).[6] When preparing stock solutions, ensure the solvent is of high purity (HPLC-grade or higher) and purged with an inert gas like nitrogen or argon to remove dissolved oxygen, a key contributor to oxidative degradation. Avoid using solvents that may contain reactive impurities, such as peroxides in aged ethers or phosgene in chloroform.[5]
Q3: What are the primary chemical culprits behind PHS degradation during an experiment?
A3: The main causes of PHS degradation are oxidation, extreme pH, and prolonged exposure to high temperatures.[5] The PHS molecule contains both hydroxyl (-OH) and amino (-NH2) groups, which are susceptible to oxidation.[5] Its metabolic degradation pathway in biological systems involves a series of enzymatic oxidation reactions.[9][10] In a non-enzymatic context, exposure to atmospheric oxygen, reactive oxygen species (ROS) generated in cell culture, or contaminants in solvents can trigger this degradation.[5][11] Additionally, extreme pH conditions (strong acids or bases) should be avoided unless part of a validated hydrolysis protocol.[5]
Q4: I'm working with low concentrations of PHS and suspect I'm losing my analyte. Could it be adsorbing to my labware?
A4: Yes, this is a very common and often overlooked issue. Like many lipids, this compound can adsorb to both plastic and glass surfaces, leading to significant analyte loss, particularly at low concentrations.[5] To mitigate this, we strongly recommend using low-adsorption polypropylene tubes or silanized glass vials with Polytetrafluoroethylene (PTFE)-lined caps.[5] When transferring solutions, rinsing the original container with the solvent can help recover any adsorbed material.
Part 2: Troubleshooting Guide for Specific Applications
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem: My cell culture experiments with PHS are yielding inconsistent results.
-
Potential Cause 1: Degradation in Culture Media. PHS can be metabolized by cells.[9][12] Furthermore, the aqueous, oxygen-rich environment of cell culture media at 37°C can promote non-enzymatic oxidation. PHS has been shown to induce cell death and generate ROS in some cell lines, which could further contribute to its degradation.[11][13]
-
Solution:
-
Time-Course Experiments: Perform a time-course study to determine the stability of PHS in your specific cell culture media and conditions.
-
Fresh Preparation: Prepare fresh PHS-containing media for each experiment from a recently thawed aliquot of your stock solution.
-
Vehicle Control: Ensure your vehicle control (e.g., ethanol) is used at the same final concentration as in the PHS-treated samples and does not contribute to the observed effects.
-
Problem: Analyte recovery is low during my lipid extraction protocol.
-
Potential Cause 1: Inefficient Extraction. The choice of extraction solvent system is critical for quantitative recovery of sphingolipids.
-
Solution:
-
Solvent System: Employ a robust lipid extraction method, such as the Bligh-Dyer or Folch method, which uses a chloroform/methanol mixture to efficiently extract lipids of varying polarities.[14]
-
Internal Standard: The use of an appropriate internal standard is non-negotiable for accurate quantification.[5] Add a known amount of a stable isotope-labeled PHS (e.g., d7-phytosphingosine) or a structural analog not present in the sample at the very beginning of the extraction process.[5][14] This will account for any loss during sample preparation.
-
-
Potential Cause 2: Adsorption to Surfaces. As mentioned in the FAQs, significant loss can occur due to adsorption to labware.[5]
-
Solution:
-
Use Proper Labware: Switch to low-adsorption polypropylene or PTFE-lined glass vials.[5]
-
Minimize Transfers: Design your workflow to minimize the number of transfer steps.
-
Problem: I'm seeing a weak, inconsistent, or absent signal for PHS in my LC-MS/MS analysis.
-
Potential Cause 1: Poor Ionization. The choice of ionization source and mode is crucial for detecting PHS.
-
Solution:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for sphingolipids like PHS.[15] It is a soft ionization technique that readily forms protonated molecules ([M+H]⁺) in positive ion mode.[15]
-
Mobile Phase Additives: Include additives in your mobile phase to promote ionization. Formic acid (typically 0.1%) is commonly used to provide a source of protons.
-
-
Potential Cause 2: Suboptimal MRM Transitions. For tandem mass spectrometry, incorrect selection of precursor and product ions will result in poor sensitivity.
-
Solution:
-
Optimize Transitions: While common transitions exist (e.g., precursor ion m/z 318.4), these should be optimized on your specific instrument.[15] Infuse a standard solution of PHS directly into the mass spectrometer to determine the most intense and stable precursor and product ions. Common product ions include m/z 300.3 and 282.2.[15]
-
Part 3: Protocols & Methodologies
Following standardized protocols is key to reproducible research. Here are validated starting points for your work.
Protocol 1: Preparation of Stable this compound Stock Solutions
This protocol details the steps for preparing a 1 mg/mL stock solution in ethanol.
-
Preparation: Work in a well-ventilated area or a chemical fume hood.[16] Wear appropriate personal protective equipment (gloves, safety glasses).
-
Weighing: Accurately weigh the desired amount of solid this compound (e.g., 5 mg) using an analytical balance. Use glass or polypropylene weigh boats to minimize static and adsorption.
-
Solvent Preparation: Use HPLC-grade ethanol. To minimize oxidation, purge the ethanol by bubbling nitrogen or argon gas through it for 5-10 minutes.
-
Dissolution: Add the purged ethanol to the vial containing the solid PHS to achieve the final concentration of 1 mg/mL (e.g., 5 mL for 5 mg). Cap the vial tightly with a PTFE-lined cap.
-
Solubilization: Vortex thoroughly. If needed, gentle warming in a water bath (not exceeding 30-35°C) can aid dissolution.
-
Aliquoting & Storage: Once fully dissolved, immediately aliquot the stock solution into smaller volumes in low-adsorption polypropylene or amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month.[2][4][7]
Protocol 2: Recommended Workflow for PHS Quantification
This diagram outlines a validated workflow from sample collection to data analysis, emphasizing points where degradation can be prevented.
Caption: Metabolic degradation pathway of this compound. [9][10] To prevent this in your experiments, always use high-purity solvents, consider adding antioxidants like BHT (butylated hydroxytoluene) to organic solvents if compatible with your downstream analysis, and minimize the sample's exposure to air, especially during heating or evaporation steps. [5]
Part 5: Data Summary Tables
For quick reference, these tables summarize key quantitative parameters.
Table 1: Storage Conditions and Stability
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 1 Year | Keep container tightly sealed, protect from light. [4][6] |
| Solution (in Ethanol) | -20°C | ≤ 1 Month | Use purged solvent; aliquot to avoid freeze-thaw cycles. [2][4] |
| Biological Samples | -80°C | Long-term | Flash-freeze in liquid nitrogen prior to storage. [5] |
Table 2: Solvent Compatibility
| Solvent | Solubility | Recommended Use |
| Ethanol | ~2 mg/mL | Stock solutions. [4][6] |
| DMSO | ~2 mg/mL | Stock solutions. [6] |
| Dimethylformamide | ~10 mg/mL | Stock solutions. [6] |
| Chloroform/Methanol | Soluble in mixtures | Lipid extraction. [14] |
| Water | Practically Insoluble | Not suitable for stock solutions. [8] |
References
- Kihara, A., et al. (2017). This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 114(13), E2616-E2623. [Link]
- PubMed. (2017). This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum.
- FooDB. (2020). Showing Compound this compound (FDB023381).
- Semantic Scholar. (n.d.). This compound metabolic process.
- Snider, A. J., et al. (2013). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 991, 1-16. [Link]
- Gault, C. R., et al. (2010). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Journal of lipids, 2010, 581059. [Link]
- de Lacerda, J. T., et al. (2021). Antimicrobial effect of this compound in acrylic resin. Brazilian Dental Journal, 32(1), 72-79. [Link]
- ResearchGate. (2003).
- Peer, W. A., et al. (2020). This compound induces systemic acquired resistance through activation of sphingosine kinase. Plant, Cell & Environment, 43(8), 1986-2001. [Link]
- ResearchGate. (2015). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. [Link]
- PubMed. (2005). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection.
- INCIDecoder. (n.d.). This compound (Explained + Products).
- ResearchGate. (2024).
- PubMed. (2023). This compound inhibits cell proliferation by damaging DNA in human cell lines.
- Clinikally. (2023). This compound: Unveiling the Unsung Superstar of Skincare. [Link]
- PubMed. (2006). Influence of this compound-type ceramides on the structure of DMPC membrane.
- PubMed. (2010). Design of a this compound-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides.
- PubMed Central. (2017). This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum.
- ResearchGate. (2019).
- MDPI. (2023). Identification of this compound-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. [Link]
- MDPI. (2024).
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- 9. pnas.org [pnas.org]
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- 11. This compound induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing HPLC Separation of Phytosphingosine and its Metabolites
Welcome to the technical support center dedicated to the robust analysis of phytosphingosine (PHS) and its related metabolites by High-Performance Liquid Chromatography (HPLC). As a key bioactive sphingolipid involved in critical cellular processes like apoptosis and cell cycle arrest, its accurate quantification is paramount in both fundamental research and drug development.[1] This guide is structured to provide you with foundational knowledge, detailed experimental protocols, and a systematic approach to troubleshooting common analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing an HPLC method for this compound.
Q1: What is the most effective HPLC method for separating this compound? A1: Reversed-phase HPLC (RP-HPLC) is the most widely adopted and effective method for analyzing this compound.[2] This technique separates compounds based on their hydrophobicity. As a lipid, this compound interacts strongly with the non-polar stationary phase of an RP-HPLC column, allowing for excellent separation from more polar matrix components.[2]
Q2: Is chemical derivatization necessary for this compound analysis? A2: The need for derivatization is entirely dependent on your detection system.[2]
-
For UV-Vis or Fluorescence Detectors: Yes, derivatization is essential. This compound lacks a native chromophore or fluorophore, making it virtually invisible to these detectors.[2] Common derivatizing agents include o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) for highly sensitive fluorescence detection, or 2,4-dinitrophenyl (DNP) for UV detection.[2][3][4][5]
-
For Mass Spectrometry (MS) or Charged Aerosol Detectors (CAD): No, derivatization is typically not required.[2] These detectors are mass-based and do not require the analyte to have specific optical properties. Direct analysis by LC-MS is the preferred method for its high sensitivity and specificity.
Q3: Which HPLC column provides the best performance for this compound separation? A3: C18 columns are the industry standard and most recommended stationary phase for the reversed-phase separation of this compound and other sphingolipids.[2] These columns, packed with silica particles bonded with 18-carbon alkyl chains, offer the necessary hydrophobicity to retain and resolve PHS and its metabolites effectively. For complex biological samples, using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly improve resolution and reduce run times.[6]
Q4: What are the recommended mobile phase compositions for this analysis? A4: A gradient elution using a mixture of an organic solvent and an aqueous solution is standard.
-
Organic Solvents: Acetonitrile or methanol are the most common choices.[2][7] Acetonitrile often provides sharper peaks and lower backpressure.[8]
-
Aqueous Phase: HPLC-grade water.
-
Additives: The addition of a small amount of acid, such as formic acid (typically 0.1-0.2%), to the mobile phase is critical, especially for LC-MS analysis.[2][6][9] This serves two purposes: it protonates the amine group on this compound, leading to improved peak shape (less tailing), and it enhances ionization efficiency in the mass spectrometer source, resulting in a stronger signal.[10] Ammonium formate or acetate can also be used as a buffer to stabilize pH and improve reproducibility.[7][11]
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Extraction of this compound from Biological Matrices (e.g., Plasma, Cells)
Rationale: This protocol employs a protein precipitation and liquid-liquid extraction to efficiently isolate lipids, including this compound, from complex biological samples while removing interfering proteins and salts.[1] Using an ice-cold solvent enhances the precipitation of proteins.[1]
Materials:
-
Biological sample (e.g., 50 µL plasma, 10^6 pelleted cells)
-
Internal Standard (IS): d7-sphinganine or a similar stable isotope-labeled analog
-
Extraction Solvent: Ice-cold methanol containing the internal standard (e.g., 25 ng/mL)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >12,000 x g at 4°C
Procedure:
-
Sample Aliquoting: Thaw samples on ice. Pipette a 20-50 µL aliquot of the sample (e.g., plasma) into a clean microcentrifuge tube.[1]
-
Protein Precipitation & Lipid Extraction: Add 200 µL of the ice-cold extraction solvent (methanol with IS) to the sample.[1]
-
Vortexing: Vortex the mixture vigorously for at least 1 minute. This ensures thorough mixing and denaturation of proteins.[1]
-
Incubation: Incubate the mixture on ice for 30 minutes to maximize protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 12,000-20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the extracted lipids, to a clean autosampler vial for immediate LC-MS/MS analysis.
Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Protocol 2: Reversed-Phase HPLC-MS/MS Method
Rationale: This method uses a C18 column for hydrophobic separation and a gradient elution to resolve a range of sphingolipids. The triple quadrupole mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring the transition from the precursor ion to a specific product ion.
Instrumentation & Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Mass Spectrometer: Triple quadrupole MS with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode. ESI is the preferred technique for polar, ionizable compounds like this compound, readily forming protonated molecules ([M+H]⁺).[10]
HPLC Parameters Table
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50-100 mm, <3 µm | Provides excellent retention and resolution for hydrophobic sphingolipids.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic phase for eluting hydrophobic analytes. |
| Gradient | Start at 30-40% B, ramp to 95-100% B | A gradient is necessary to elute both less retained metabolites and the more hydrophobic PHS.[7] |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for 2.1 mm ID columns to ensure optimal separation efficiency. |
| Column Temp. | 30 - 40 °C | Reduces mobile phase viscosity and can improve peak symmetry.[12] |
| Injection Vol. | 2 - 10 µL | Should be optimized to avoid column overload. |
Mass Spectrometry Parameters Table
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Notes |
|---|---|---|---|---|
| This compound | 318.3 | 300.3 | 15-25 | Quantifier ion, corresponds to loss of H₂O.[1] |
| This compound | 318.3 | 282.3 | 20-30 | Qualifier ion, corresponds to further loss of H₂O.[13] |
| d7-Sphinganine (IS) | 308.3 | 290.3 | 15-25 | Adjust based on your specific internal standard. |
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.
Troubleshooting Workflow Diagram
Caption: A logical approach to troubleshooting common HPLC issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Improper Sample Preparation: Inefficient lipid extraction or incomplete hydrolysis can lead to low analyte recovery.[2] | Action: Re-evaluate your extraction protocol. Ensure solvents are high-purity and that vortexing and centrifugation steps are adequate. Prepare fresh standards to confirm system performance.[2] |
| Incorrect Detector Settings: For MS, incorrect MRM transitions will result in no signal. For UV/Fluorescence, the detector may be off or set to the wrong wavelength.[2] | Action: Double-check that the mass spectrometer is monitoring the correct precursor and product ions for this compound (e.g., m/z 318.3 → 300.3).[1] Confirm detector is on and settings are correct. | |
| System or Injection Failure: An issue with the autosampler, a clogged line, or a leak can prevent the sample from reaching the column.[14] | Action: Perform a system check. Check for leaks and ensure the autosampler is picking up and injecting the correct volume. | |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic amine group of this compound can interact with residual acidic silanol groups on the silica-based column, causing peak tailing.[2] | Action: Ensure your mobile phase is acidified (e.g., with 0.1% formic acid). This protonates the amine, minimizing unwanted secondary interactions. Using a well-endcapped column is also crucial.[2] |
| Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can severely affect peak shape.[2] | Action: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may be at the end of its life and should be replaced.[2] | |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[2] | Action: Dilute the sample and re-inject. If peak shape improves, overload was the issue. | |
| Unstable Baseline or High Noise | Contaminated Mobile Phase: Impurities in solvents or water, or microbial growth in old aqueous phases, are common sources of baseline noise.[2][14] | Action: Always use high-purity, HPLC-grade solvents. Prepare fresh aqueous mobile phase daily and filter it before use.[2] |
| Air Bubbles in the System: Trapped air in the pump or detector flow cell will cause pressure fluctuations and baseline instability.[2][15] | Action: Thoroughly degas your mobile phases using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.[2] | |
| System Contamination: Carryover from previous injections or a contaminated flow path can elevate the baseline. | Action: Flush the entire system, including the injector and all tubing, with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then reverse). | |
| Retention Time Shifting | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can cause retention times to shift between runs.[15] | Action: Prepare mobile phases in large, single batches to ensure consistency. Use a calibrated pH meter for any pH adjustments. |
| Inadequate Column Equilibration: If the column is not fully equilibrated to the initial mobile phase conditions before injection, retention times will be unstable for the first few runs.[15] | Action: Ensure your method includes a sufficient equilibration period (at least 5-10 column volumes) before each injection. | |
| Pump Malfunction: Inaccurate or fluctuating flow from the pump will directly impact retention times.[15] | Action: Check the pump pressure for stability. If it's fluctuating, service the pump's check valves and seals. |
References
- Technical Support Center: Optimizing HPLC Separ
- Application Note: Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.
- Application Note: Quantitative Analysis of this compound (2-Aminooctadecane-1,3,4-triol)
- Technical Support Center: Mass Spectrometry Analysis of Sphingolipids - Benchchem.
- Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed.
- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS.
- Technical Support Center: this compound Analysis by Mass Spectrometry - Benchchem.
- Identification of this compound-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier - MDPI.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Alwsci.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube.
- This compound | C18H39NO3 | CID 122121 - PubChem.
- Analysis of Lipids by HPLC-CAD - Thermo Fisher Scientific.
- A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed.
- An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and - AIR Unimi.
- Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA)
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Alwsci.
- Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ioniz
- A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC - NIH.
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Technical Support Center: Improving the Bioavailability of Phytosphingosine in Animal Models
Here is the technical support center for improving the bioavailability of Phytosphingosine in animal models.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (PHS). This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome the common challenges associated with the bioavailability of PHS in pre-clinical animal models. Our focus is on the causality behind experimental choices to empower you to design robust and successful studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when beginning work with this compound.
Question 1: What is this compound (PHS) and what are its primary therapeutic interests?
This compound is a naturally occurring lipid, a sphingoid base that is a fundamental component of ceramides in the skin's stratum corneum.[1][2] It is not just a structural molecule; PHS is a bioactive compound with potent anti-inflammatory and antimicrobial properties.[2][3][4] Its therapeutic potential is being explored for a range of applications, including:
-
Dermatology: Treating inflammatory skin conditions like atopic dermatitis (eczema) and acne vulgaris by reinforcing the skin barrier and reducing microbial load.[2][3][5]
-
Oncology: Studies have shown it can induce apoptosis and cell cycle arrest in cancer cells, with recent in vivo data demonstrating tumor growth inhibition in lung cancer models.[6]
-
Oral Health: Laboratory research indicates PHS may prevent tooth erosion and biofilm-related disorders like caries and gingivitis.[7][8]
Question 2: What are the core challenges affecting the bioavailability of this compound?
The primary obstacle is its physicochemical nature. PHS is a highly lipophilic (hydrophobic) molecule with poor aqueous solubility.[9][10] This characteristic leads to several downstream challenges depending on the desired route of administration:
-
Oral Bioavailability: Low solubility in the gastrointestinal fluids leads to poor dissolution, which is often the rate-limiting step for absorption.[10] This results in low and highly variable plasma concentrations.
-
Parenteral Administration: Direct injection of PHS in aqueous media is not feasible due to its inability to dissolve, which can cause precipitation and potential for embolism.
-
Topical Delivery: The stratum corneum, the skin's outermost layer, is an effective lipid barrier that PHS must penetrate to reach its target sites in the epidermis and dermis.[11]
Question 3: What are the most effective strategies to improve PHS bioavailability?
Overwhelmingly, the most successful approach is the use of Lipid-Based Drug Delivery Systems (LBDDS) .[10] These formulations work by encapsulating the lipophilic PHS within a lipid matrix, thereby improving its solubility, stability, and ability to be absorbed.[12][13] The most common and effective LBDDS for a compound like PHS include:
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes (typically <200 nm) that can be used for topical, oral, or parenteral routes.[9][14]
-
Liposomes: Vesicles composed of one or more lipid bilayers enclosing an aqueous core. Hydrophobic drugs like PHS are entrapped within the lipid bilayer itself.[13][15]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles with a solid matrix.[11][12] NLCs, which incorporate both solid and liquid lipids, create a less-ordered structure that can improve drug loading and stability.[11]
Question 4: How do I choose the right animal model for my PHS study?
The choice of animal model is dictated by your research question.
-
Rats and Mice: These are the most common models for both pharmacokinetic (PK) and efficacy studies due to their well-characterized physiology, availability, and cost-effectiveness. Studies have successfully detected PHS and its metabolites in rat liver, kidney, and intestine.[16][17][18] For inflammatory skin models, hairless mice are often used to study topical formulations.[3]
-
Pigs: Porcine skin is structurally and functionally very similar to human skin, making it an excellent model for in vitro and in vivo topical penetration studies.[19]
Question 5: Which administration routes should I consider for PHS?
-
Topical: Ideal for dermatological applications. The goal is localized delivery into the skin layers.
-
Oral: Desirable for systemic effects (e.g., anti-inflammatory, anti-cancer) due to ease of administration. The primary challenge is overcoming poor absorption from the gut.
-
Parenteral (e.g., Intravenous): Used when precise dosing and 100% initial bioavailability are required, typically in early PK or efficacy studies to establish a baseline. This route requires the most sophisticated formulation to ensure safety.
Section 2: Formulation Strategies & Troubleshooting
The cornerstone of improving PHS bioavailability is advanced formulation. This section details the primary LBDDS platforms and provides solutions for common issues.
Overview of Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS enhance the bioavailability of lipophilic drugs like PHS through several mechanisms: increasing dissolution, protecting the drug from degradation, and facilitating absorption via intestinal lymphatic pathways, which can bypass first-pass metabolism in the liver.[10]
Table 1: Comparison of Common LBDDS for this compound Delivery
| Delivery System | Description | Advantages for PHS | Key Challenges |
| Nanoemulsions | Oil-in-water dispersion stabilized by surfactants; droplet size 20-200 nm.[9] | High loading capacity for lipophilic drugs; enhances skin penetration; suitable for oral and IV routes.[9][14] | Physical instability (creaming, coalescence); requires high-energy homogenization.[14] |
| Liposomes | Spherical vesicles with a lipid bilayer. PHS is incorporated into the bilayer.[15] | Biocompatible and biodegradable; can encapsulate both hydrophilic and hydrophobic drugs; well-established for parenteral use.[12][13] | Lower drug loading for PHS compared to other systems; potential for drug leakage; manufacturing scalability. |
| SLNs & NLCs | Nanoparticles with a solid lipid core. NLCs are a modified version with a blend of solid and liquid lipids.[11] | Controlled/sustained release profile; occlusive properties on the skin enhance hydration and penetration; good physical stability.[11][12] | Potential for drug expulsion during storage (especially SLNs); lower drug loading compared to nanoemulsions. |
Formulation Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency / Drug Loading | PHS has poor solubility in the selected lipid matrix. Drug precipitation during formulation. | Screen various lipids (triglycerides, phospholipids) to find one with higher PHS solubility.[9] For nanoemulsions, adding a co-solvent or using a lipid like Lipoid E-80 can increase solubility.[9] Optimize the drug-to-lipid ratio. |
| Particle Aggregation / Flocculation | Insufficient surfactant/stabilizer concentration. Inappropriate Zeta Potential (surface charge). High ionic strength of the dispersion medium. | Increase the concentration of the stabilizer (e.g., Tween 80, Poloxamers). For nanoemulsions, PHS itself can impart a positive charge, which aids stability.[9] If needed, add a cationic lipid. Use a low-ionic-strength buffer for dispersion. |
| Physical Instability During Storage (e.g., Creaming, Phase Separation) | Ostwald ripening (in emulsions). Polymorphic transitions of the lipid matrix (in SLNs). Fusion of vesicles (in liposomes). | Use a combination of a hydrophilic and a lipophilic surfactant to stabilize the interface.[9] Formulate as NLCs instead of SLNs to create a less-ordered lipid matrix that reduces drug expulsion. For liposomes, include cholesterol to stabilize the bilayer.[15] |
| Inconsistent Particle Size | Suboptimal processing parameters (homogenization pressure, temperature, cycles).[9] | Systematically optimize homogenization conditions. For example, a study found 8 cycles at 500 bar and 50°C to be optimal for a PHS nanoemulsion.[9] |
Section 3: Administration Route-Specific Guides & Protocols
This section provides detailed guidance for overcoming the unique challenges of each administration route.
Oral Administration Guide
Primary Challenge: Ensuring PHS dissolves in the GI tract and is absorbed before being eliminated. The high lipophilicity makes it a Biopharmaceutics Classification System (BCS) Class II compound (poor solubility, high permeability).[10]
Recommended Strategy: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). SNEDDS are anhydrous mixtures of oil, surfactants, and the drug (PHS) that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media (i.e., in the stomach).[10] This in-situ emulsion formation presents the PHS in solubilized nanodroplets with a large surface area, maximizing absorption.
Caption: Workflow for developing and testing an oral SNEDDS formulation for PHS.
Oral Administration Troubleshooting
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Animal Variability in Plasma Levels | Formulation is not robust to dilution in different GI conditions (pH, enzymes). Food effects (fed vs. fasted state). | Test the SNEDDS formulation's stability in simulated gastric and intestinal fluids. Adjust surfactant/co-surfactant ratios for better stability. Standardize the feeding state of the animals (typically fasted overnight) for all PK studies. |
| Low Cmax and AUC (Poor Absorption) | The formed emulsion droplets are too large. PHS precipitates out of the emulsion in the GI tract. Significant first-pass metabolism. | Optimize the SNEDDS formulation for smaller droplet size (<100 nm is ideal).[10] Ensure the chosen oil phase has high solubilizing capacity for PHS to prevent precipitation upon dilution. LBDDS can promote lymphatic uptake, bypassing the liver. Analyze for metabolites to understand the extent of first-pass effect.[17] |
Topical Administration Guide
Primary Challenge: Overcoming the skin's barrier function, primarily the stratum corneum, to deliver PHS to viable epidermal and dermal layers.[5][11]
Recommended Strategy: Positively-charged oil-in-water (o/w) nanoemulsions. The small droplet size enhances the surface area for contact with the skin, and lipids in the formulation can act as penetration enhancers by transiently disrupting the stratum corneum lipids.[11][14] PHS itself can provide the positive charge, which improves stability and may enhance interaction with the negatively charged skin surface.[9]
This protocol is adapted from the methodology described by Yilmaz et al. (2005).[9]
-
Prepare the Oil Phase:
-
Dissolve this compound (PHS) and any other lipophilic components (e.g., ceramides, cholesterol) in the chosen oil phase (e.g., octyldodecanol).
-
Add a lipophilic surfactant (e.g., Lipoid E-80) and warm gently (e.g., 50-60°C) to ensure complete dissolution.
-
-
Prepare the Aqueous Phase:
-
Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.
-
Add any water-soluble excipients (e.g., glycerol as a humectant). Heat to the same temperature as the oil phase.
-
-
Create the Pre-emulsion:
-
Add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Process the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a set pressure (e.g., 500 bar) and temperature (e.g., 50°C) for a specific number of cycles (e.g., 8 cycles).[9] The number of cycles is critical; too few may result in large particles, while too many can lead to particle agglomeration.
-
-
Characterization:
-
Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). (Target: < 200 nm, PDI < 0.3).
-
Measure the Zeta Potential to confirm surface charge and predict stability. (Target: > +30 mV for electrostatic stabilization).
-
Assess physical stability by storing samples at different temperatures (e.g., 4°C, 25°C, 40°C) and monitoring for changes in droplet size or signs of separation over time.
-
Parenteral Administration Guide
Primary Challenge: The formulation must be sterile, non-toxic, and have a particle size small enough (<200 nm) to prevent embolism, while keeping the highly insoluble PHS in solution.
Recommended Strategy: Liposomal formulations. Liposomes are clinically established for parenteral delivery of hydrophobic drugs.[13][15] PHS would be incorporated directly into the phospholipid bilayer.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation Upon Dilution or Injection | The formulation is not stable in physiological fluids (e.g., interaction with plasma proteins). Drug has leaked from the liposomes. | Use PEGylated lipids (e.g., DSPE-PEG) to create a "stealth" liposome that reduces interaction with serum proteins and prolongs circulation time.[15] Include cholesterol in the formulation to increase bilayer rigidity and reduce drug leakage. |
| Rapid Clearance from Circulation (Low Half-life) | Uptake by the reticuloendothelial system (RES) in the liver and spleen.[15] | Use stealth (PEGylated) liposomes.[15] Ensure particle size is consistently below 150 nm, as larger particles are cleared more rapidly by the RES. |
| Toxicity or Hemolysis | Cationic lipids used for stabilization can be toxic. Surfactants used in some nanoformulations can cause hemolysis. | For parenteral use, favor neutral or anionic liposomes unless targeting is required.[15] Avoid harsh surfactants. Screen all excipients for biocompatibility and hemocompatibility in vitro before in vivo use. |
Section 4: Bioanalytical Methods & Troubleshooting
Accurate quantification of PHS in biological matrices is critical for any bioavailability study.
Recommended Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers the highest sensitivity and specificity for quantifying lipids like PHS in complex matrices like plasma or tissue homogenates.[20][21][22]
Protocol: Quantification of PHS in Plasma by LC-MS/MS
-
Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.[21]
-
To 50 µL of plasma, add a known amount of an internal standard (IS), such as a stable isotope-labeled PHS or a structural analog like d7-sphinganine.[20][21] The IS is crucial to correct for extraction losses and matrix effects.
-
Perform a protein precipitation and liquid-liquid extraction by adding a solvent mixture like chloroform/methanol.[20][21] Vortex vigorously.
-
Centrifuge to separate the layers. Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate PHS from other lipids.[20]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Monitor the specific precursor-to-product ion transition for PHS (e.g., m/z 318.3 -> specific product ions) and for the internal standard.[20]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of PHS standard spiked into a blank matrix (e.g., control plasma).
-
Calculate the PHS concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[20]
-
Bioanalytical Troubleshooting
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor Analyte Recovery | Inefficient lipid extraction from the plasma matrix. | Optimize the extraction solvent system. Ensure vigorous mixing and proper phase separation. The internal standard should correct for this; if IS recovery is also low, the extraction method is the problem. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous lipids or salts from the plasma interfere with the ionization of PHS in the MS source. | Improve chromatographic separation to resolve PHS from interfering compounds. Use a stable isotope-labeled internal standard, as it will experience the same matrix effects as the analyte, providing the most accurate correction.[20] Dilute the sample extract if suppression is severe. |
| Low Sensitivity / Cannot Detect PHS | PHS concentration is below the method's limit of quantification (LOQ). Inefficient ionization. | Concentrate the sample extract by reconstituting in a smaller volume. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with ESI+ (e.g., contains a small amount of formic acid).[21] |
Section 5: In-Vivo Study Troubleshooting
When unexpected results arise from animal studies, a systematic approach is needed to identify the root cause.
Caption: A decision tree for troubleshooting unexpected efficacy results in vivo.
References
- Lipid-Based Drug Delivery Systems: Formulation and Applications. (n.d.). ResearchGate.
- Yilmaz, E., & Borchert, H. H. (2005). Design of a this compound-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides. European Journal of Pharmaceutics and Biopharmaceutics, 60(1), 91-98. [Link]
- The future of lipid-based drug delivery systems. (2025). CAS.org. [Link]
- LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. (n.d.). CIBTech. [Link]
- Lipid-based Delivery Systems. (n.d.). University of British Columbia. [Link]
- Spada, F., et al. (2024).
- Pouton, C. W., & Porter, C. J. (2022).
- Cutignano, A., et al. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples.
- A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. (2005).
- This compound. (n.d.). UL Prospector. [Link]
- de Bellefonds, C. (2020). What the Heck is this compound and What Is It Doing In My Skin Care Products?. Healthline. [Link]
- Crossman, M. W., & Morrison, W. R. (1975). Biosynthesis of this compound by the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 380(3), 397-406. [Link]
- Nădăban, A., et al. (2021). This compound ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Journal of Lipid Research, 62, 100067. [Link]
- Spada, F., et al. (2024). Considering this compound-Based Ceramide Formulations for Atopic Skin Care.
- Butter, J. J., et al. (2005). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection.
- Penetration results of this compound in formulation with different... (n.d.).
- Yilmaz, E., & Borchert, H. H. (2005). Design of a this compound-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides.
- This compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Species differences in metabolism and pharmacokinetics of a sphingosine-1-phosphate receptor agonist in rats and dogs: Formation of a unique glutathione adduct in the rat. (2016).
- Nădăban, A., et al. (2022). Effect of sphingosine and this compound ceramide ratio on lipid arrangement and barrier function in skin lipid models. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(5), 183880. [Link]
- Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. (2020). PMC - NIH. [Link]
- [this compound, a new ingredient for oral care products?]. (2024). PubMed. [Link]
- Li, Y., et al. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemical Biology & Drug Design, 103(1), e14439. [Link]
- Bouhours, D., & Glickman, R. M. (1984). This compound in Intestinal Glycolipids of the Rat Fetus. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 794(1), 169-171. [Link]
- Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. International Journal of Cosmetic Science, 29(3), 181-190. [Link]
- van der Mei, H. C., et al. (2018). This compound Prevents the Formation of Young Salivary Biofilms in vitro. Journal of Dental Research, 97(2), 213-219. [Link]
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Technical Support Center: Addressing Artifacts in Cell Viability Assays with Phytosphingosine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable data is the bedrock of scientific discovery. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and validated protocols for using Phytosphingosine (PHS) in cell viability assays. We will explore the mechanistic basis of PHS-induced artifacts and equip you with the tools to generate accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering unexpected results with this compound.
Q1: What is this compound (PHS) and what is its primary mechanism of action on cells?
This compound is a bioactive sphingolipid, a class of lipids that act as signaling molecules in a variety of cellular processes.[1] In experimental biology, PHS is primarily investigated for its potent ability to induce apoptosis (programmed cell death) in various cell lines.[2][3] Its mechanism is complex, but it largely converges on the mitochondria. PHS can directly and indirectly perturb the mitochondrial membrane, leading to a loss of membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade (specifically caspase-9 and the effector caspase-3), which executes the apoptotic program.[2][4][5] Some studies also report involvement of caspase-8 activation and translocation of the pro-apoptotic protein Bax to the mitochondria.[3][6]
Q2: My MTT assay results are highly variable and show poor dose-response with PHS. What is the most likely cause?
This is a classic sign of assay interference. The most probable cause is that this compound is chemically reacting with and directly reducing the tetrazolium salt (MTT, MTS, XTT) into its colored formazan product.[7][8] This reaction is independent of cellular metabolic activity. Consequently, the absorbance signal you measure is a combination of true cell viability and this chemical artifact, making the compound appear less cytotoxic than it truly is and leading to high variability.[9] The definitive way to confirm this is to run a cell-free control, as detailed in Section 3.
Q3: I observe a precipitate in my culture wells after adding this compound. How does this affect my assay?
This compound is a lipophilic molecule with poor solubility in aqueous solutions like cell culture media.[10] Precipitation is a common issue if it is not properly solubilized or if it interacts with components in the media. This precipitate can interfere with your results in two ways:
-
Optical Interference: The solid particles can scatter light, leading to artificially high absorbance readings in colorimetric assays.[9]
-
Inconsistent Dosing: The effective concentration of PHS delivered to the cells becomes unknown and non-uniform across the plate, causing high variability between replicate wells.[11] Proper solubilization techniques are critical and are outlined in Protocol 3.1.
Q4: How can I confidently distinguish between true PHS-induced cytotoxicity and an experimental artifact?
Distinguishing true biological effects from artifacts requires a systematic approach with proper controls. The gold standard is a multi-pronged validation strategy:
-
Run a Cell-Free Control: Incubate PHS with your assay reagent in media without cells. A color change here is definitive proof of direct chemical interference.[7][9]
-
Use an Orthogonal Assay: Validate your findings using an assay with a completely different detection principle that is less prone to chemical reduction artifacts. ATP-based luminescence assays (e.g., CellTiter-Glo®) are widely considered the most robust alternative.[12][13]
-
Visual Confirmation: Use microscopy to visually inspect cell morphology. PHS-treated cells undergoing apoptosis will exhibit characteristic changes like membrane blebbing, cell shrinkage, and detachment, which can corroborate your quantitative data.
Section 2: Core Troubleshooting Guide
Use this table to diagnose and resolve specific issues encountered during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution & Rationale |
| Artificially High Viability (Compound appears non-toxic or even proliferative at high concentrations) | Direct Chemical Reduction of Assay Reagent: PHS may have intrinsic reducing potential that converts tetrazolium salts (MTT, XTT) or resazurin to their colored forms.[7][8] | 1. Perform a Cell-Free Control (Protocol 3.2): This is non-negotiable. It will definitively prove if PHS is reacting with the assay reagent.2. Switch to an Orthogonal Assay: Use an ATP-based luminescence assay (Protocol 3.3). ATP levels are a direct measure of metabolic health and are not subject to redox interference.[13] |
| High Variability Between Replicates | 1. PHS Precipitation: Poor solubility leads to uneven compound distribution.[10]2. Inconsistent Pipetting/Seeding: General errors in assay execution.[14] | 1. Optimize PHS Solubilization (Protocol 3.1): Ensure a clear, homogenous stock solution and proper dilution into pre-warmed media.2. Review Cell Culture Practices: Ensure uniform cell seeding density and meticulous pipetting technique.[11] Use multichannel pipettes for reagent addition where possible. |
| Inconsistent Dose-Response Curve (Curve is flat, non-sigmoidal, or shifts between experiments) | Combination of Artifact and Cytotoxicity: The measured signal is a mix of decreasing viability (biological) and increasing interference (chemical), creating a confounding curve. | This strongly indicates an artifact. Immediately implement the solutions for "Artificially High Viability." The goal is to switch to an assay method that measures only the biological response. |
| Discrepancy Between Assays (e.g., MTT shows high viability, but microscopy shows widespread cell death) | Assay-Specific Interference: The MTT assay is compromised, while the visual assessment is revealing the true cytotoxic effect. | Trust your microscopy and switch assays. This is a clear indication that your primary quantitative assay is not reliable for this compound. Validate with an ATP-based assay (Protocol 3.3) or a direct counting method like Trypan Blue exclusion.[12] |
Section 3: Recommended Protocols & Workflows
Adherence to validated protocols is the most effective way to prevent artifacts.
Protocol 3.1: Proper Solubilization and Handling of this compound
Rationale: PHS is a lipid and will precipitate if not handled correctly. This protocol ensures a stable, monomeric solution for consistent cell treatment.
-
Solvent Selection: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) of PHS in either 100% Ethanol or Dimethyl Sulfoxide (DMSO).[15] Vortex thoroughly until the solid is completely dissolved. Store this stock at -20°C.
-
Working Stock Preparation: Create an intermediate working stock by diluting the primary stock in 100% Ethanol or DMSO. Avoid diluting directly into aqueous buffers or media at this stage.
-
Dosing the Cells: Pre-warm your cell culture media to 37°C. While gently vortexing or swirling the tube of media, add the PHS working stock dropwise to the desired final concentration. The final solvent concentration (e.g., DMSO) should be kept to a minimum, typically <0.5%, and a vehicle control (media with the same final solvent concentration) must be included in every experiment.
-
Verification: After dilution into media, hold the solution up to a light source to ensure no precipitate has formed. If the solution appears cloudy or contains visible particles, the concentration is too high for the chosen solvent/media system.
Protocol 3.2: Cell-Free Interference Control Assay
Rationale: This essential control isolates the chemical interaction between PHS and the assay reagent from any biological activity.[7][9]
-
Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your cellular experiment to each well. Do not add cells.
-
Compound Addition: Prepare serial dilutions of PHS in the cell-free wells, mirroring the concentrations used in your main experiment. Include a "media only" blank and a vehicle control (e.g., DMSO).
-
Reagent Addition: Add your viability reagent (e.g., MTT, XTT, Resazurin) to all wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours).
-
Readout: If using MTT, add the solubilization solution (e.g., SDS or DMSO). Measure the absorbance or fluorescence on a plate reader.
-
Interpretation: If the absorbance/fluorescence in the PHS-containing wells is significantly higher than the vehicle control, you have confirmed direct assay interference. The assay is not suitable for this compound under these conditions.
Protocol 3.3: Recommended Alternative Workflow - ATP-Based Luminescence Assay
Rationale: ATP is the primary energy currency of the cell and is rapidly depleted upon cell death. Assays measuring ATP are a direct indicator of metabolically active, viable cells and are not based on redox chemistry, making them far less susceptible to compound interference.[13]
-
Plate Seeding: Seed cells in an opaque-walled 96-well plate (to minimize luminescent signal crosstalk) and allow them to attach overnight.
-
Cell Treatment: Treat cells with your serial dilutions of PHS (prepared as in Protocol 3.1) and a vehicle control. Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for ~30 minutes.
-
Assay Execution:
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. This single addition both lyses the cells and provides the substrates for the luciferase reaction.
-
Place the plate on an orbital shaker for 2 minutes to ensure complete lysis and mixing.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The resulting signal is directly proportional to the number of viable cells.
Section 4: Understanding the Mechanism
This compound's Pro-Apoptotic Signaling Pathway
PHS initiates cell death primarily by targeting the mitochondria, which serve as a central hub for apoptotic signaling. The process involves both direct action on the mitochondria and indirect signaling through other cellular pathways.[2][4]
Caption: PHS-induced apoptotic signaling pathways.
Troubleshooting Workflow for Assay Artifacts
Caption: Decision-tree workflow for troubleshooting PHS assay artifacts.
References
- Nagahara, Y., et al. (2005). This compound induced mitochondria‐involved apoptosis. FEBS Letters, 579(1), 47-52. [Link]
- Uchida, Y., et al. (2005). This compound induced mitochondria-involved apoptosis. PubMed, 15620689. [Link]
- Park, M. T., et al. (2003). This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885. [Link]
- Park, M. T., et al. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. American Association for Cancer Research, 9(2), 878-885. [Link]
- Saddoughi, S. A., & Ogretmen, B. (2013). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 25-34. [Link]
- Zhang, Y., et al. (2022).
- Wang, J., et al. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. PubMed, 38183861. [Link]
- Zhang, Y., et al. (2022).
- Kim, J. S., et al. (2010). Cytotoxic effects of novel this compound derivatives, including N,N-dimethylthis compound and N-monomethylthis compound, in human leukemia cell line HL60. Leukemia & Lymphoma, 51(1), 137-145. [Link]
- Sun, C., et al. (2023). This compound inhibits cell proliferation by damaging DNA in human cell lines.
- Sun, C., et al. (2023). This compound inhibits cell proliferation by damaging DNA in human cell lines. Ecotoxicology and Environmental Safety, 256, 114840. [Link]
- Zhang, Y., et al. (2022). This compound-induced cell apoptosis via a mitochondrially mediated pathway.
- Lee, J. Y., et al. (2019). This compound exhibits an anti-epithelial–mesenchymal transition function by the inhibition of EGFR signaling in human breast cancer cells. Oncology Letters, 18(5), 4587-4595. [Link]
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- 4B - Alojamiento Web UVa (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. [Link]
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- ResearchGate (2016). MTT assay result variation/alternative to MTT assay for checking Cell Viability?.
- ResearchGate (2015). What is a good alternative for MTT assay to determine cell viability?.
- ResearchGate (2023). How to solve the problem from cell viability test?.
- Consensus (2023). This compound inhibits cell proliferation by damaging DNA in human cell lines. Consensus. [Link]
- ResearchGate (2021). Can we use Spray dried solid lipid nanoparticles for MTT assay?.
- Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448. [Link]
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- 4. This compound induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clyte.tech [clyte.tech]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Phytosphingosine-Protein Binding Assays
Welcome to the technical support center for Phytosphingosine-protein binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. My goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and overcome common hurdles in studying this important lipid-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and handle a this compound stock solution?
A1: Proper preparation and handling of your this compound (PHS) stock is critical for reproducible results. PHS is a crystalline solid with limited aqueous solubility.[1][2]
-
Solvent Choice: PHS is soluble in organic solvents like ethanol (up to 2 mg/ml), DMSO (approx. 2 mg/ml), and dimethylformamide (approx. 10 mg/ml).[1][2] Ethanol is often a good starting point as it is readily evaporated and generally well-tolerated in small final concentrations in aqueous buffers.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) in your chosen organic solvent. This minimizes the amount of solvent transferred to your final assay buffer, reducing potential artifacts.
-
Storage: Store the solid PHS at -20°C for long-term stability (stable for at least a year).[1][2][3] Once in solution, for instance in ethanol, it can be stored at -20°C for up to one month.[1] To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Handling: Before use, allow the stock solution to completely thaw and equilibrate to room temperature. Vortex gently before taking an aliquot to ensure homogeneity.
Q2: How do I choose the optimal buffer pH for my this compound-protein binding assay?
A2: The choice of buffer pH is a critical parameter that can significantly impact the binding interaction. It influences the charge of both your protein and the this compound, as well as the overall protein stability.
-
Protein Stability and Activity: The primary consideration is the pH at which your target protein is stable and functionally active.[4] Significant deviations from the optimal pH can lead to protein unfolding, aggregation, or loss of function, all of which will compromise your binding data.[4] If the optimal pH for your protein is unknown, you may need to perform stability screens.
-
This compound Charge: this compound has a primary amine group, giving it a positive charge at physiological pH. The pKa of the amine group is predicted to be around 11.9.[1] Therefore, at neutral pH, PHS will be positively charged. Consider how this positive charge might influence electrostatic interactions with your protein.
-
Buffer pKa: A fundamental rule of thumb is to select a buffer with a pKa value within one pH unit of your desired experimental pH.[4][5] This ensures adequate buffering capacity to resist fluctuations in pH during the experiment.[6]
Q3: My protein is prone to aggregation. How can I mitigate this in my binding assay?
A3: Protein aggregation can be a significant source of artifacts in binding assays. Here are several strategies to address this:
-
Optimize Buffer Conditions: As discussed, ensure the pH is optimal for your protein's stability.[4] Additionally, consider the ionic strength of your buffer. Salt concentrations, typically NaCl at 150 mM, can help mimic physiological conditions and prevent non-specific aggregation by shielding surface charges.[5]
-
Include Additives: In some cases, small amounts of non-ionic detergents (below their Critical Micelle Concentration) or stabilizing osmolytes like glycerol can help maintain protein solubility.
-
Reducing Agents: If your protein has exposed cysteine residues that could form disulfide bonds and lead to aggregation, consider including a reducing agent like DTT or TCEP in your buffer.[5] TCEP is generally more stable over time.[5]
-
Protein Quality Control: Always start with a high-quality, monodisperse protein preparation. Use techniques like size-exclusion chromatography to remove any pre-existing aggregates before starting your binding assay.
Troubleshooting Guide
Problem 1: High background or non-specific binding.
High background can mask your specific binding signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Hydrophobic Interactions with Assay Surface | Increase the detergent concentration (e.g., Tween-20) in your wash buffers.[7] Include a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffer.[8] | Detergents help to block hydrophobic surfaces and reduce non-specific sticking of proteins and lipids. Blocking proteins occupy non-specific binding sites on the assay surface, preventing your protein of interest from binding non-specifically.[8] |
| Electrostatic Interactions | Adjust the ionic strength of your buffer by increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM).[5] | Higher salt concentrations can disrupt weak, non-specific electrostatic interactions between your protein, this compound, and the assay surface.[9] |
| Protein Aggregation | Centrifuge your protein stock at high speed immediately before use. Perform size-exclusion chromatography to purify the monomeric fraction. | Aggregates can bind non-specifically and lead to high background. Removing them is crucial for clean data. |
| Promiscuous Lipid Binding | If using a membrane-based assay (e.g., lipid strips), ensure your blocking step is sufficient and consider alternative blocking agents.[10] Validate findings with a secondary, solution-based assay. | Some proteins can exhibit promiscuous binding to lipids on membranes, which may not represent their native binding specificity.[10][11] |
Problem 2: No or very weak binding signal.
A lack of signal can be disheartening, but a systematic approach can often identify the issue.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inactive Protein | Verify protein activity using a functional assay if available. Check for proper folding and stability using techniques like circular dichroism or thermal shift assays. | The protein may be misfolded or denatured, rendering it incapable of binding. |
| Incorrect Buffer Conditions | Screen a range of pH values and salt concentrations.[4][5] | The chosen buffer may not be optimal for the binding interaction. Both pH and ionic strength can significantly influence binding affinity.[4][12] |
| This compound Availability | Ensure the final concentration of the organic solvent from your PHS stock is low (typically <1-2%) and does not affect protein structure. Consider using a mild, non-ionic detergent to aid in PHS solubilization if necessary. | High concentrations of organic solvents can denature proteins. PHS may not be properly solubilized in the aqueous buffer, leading to a lower effective concentration available for binding. |
| Detection Method Sensitivity | If using a label-free method like Surface Plasmon Resonance (SPR), ensure sufficient protein is immobilized and that the this compound concentration is appropriate. For fluorescence-based assays, check the quantum yield of your fluorophore in the assay buffer. | The chosen detection method may not be sensitive enough to detect a weak interaction. |
| Low Affinity Interaction | Increase the concentration of one or both binding partners. | For low-affinity interactions, higher concentrations are needed to drive the binding equilibrium towards complex formation. |
Experimental Workflows & Diagrams
General this compound-Protein Binding Assay Workflow
The following diagram outlines a general workflow for a typical binding assay. Specific steps will vary depending on the chosen detection method (e.g., SPR, fluorescence polarization, ITC).
Caption: General workflow for a this compound-protein binding assay.
Troubleshooting Decision Tree for No Binding Signal
This decision tree can help guide your troubleshooting process when you observe no binding signal.
Sources
- 1. 554-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. tebubio.com [tebubio.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Phytosphingosine vs. Sphingosine: A Comparative Analysis of Their Cellular Effects
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine and sphingosine are bioactive sphingoid bases that are integral components of cellular membranes and key signaling molecules involved in a myriad of cellular processes.[1][2] While they share a similar structural backbone, a subtle yet significant difference—the presence of a hydroxyl group at the C4 position of this compound—gives rise to distinct biological activities.[1][3] This guide provides a comprehensive, objective comparison of the cellular effects of this compound and sphingosine, supported by experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways they modulate. Understanding these differences is paramount for researchers and drug development professionals aiming to therapeutically target sphingolipid metabolism and signaling.
Structural Differences
The fundamental distinction between this compound and sphingosine lies in their chemical structure. Sphingosine possesses a double bond between C4 and C5 of the sphingoid backbone, whereas this compound has a hydroxyl group at the C4 position and is saturated.[3][4][5][6] This seemingly minor alteration has profound implications for their physicochemical properties, including their ability to form hydrogen bonds and their packing within lipid membranes, which in turn influences their biological functions.[3][7]
Comparative Analysis of Cellular Effects
This compound and sphingosine exert distinct and sometimes opposing effects on critical cellular processes, including apoptosis, inflammation, antimicrobial activity, and skin barrier function.
Apoptosis: Orchestrating Programmed Cell Death
Both this compound and sphingosine are potent inducers of apoptosis, a crucial process for tissue homeostasis and a key target in cancer therapy.[1][8][9][10] However, the molecular mechanisms they employ can differ.
-
This compound has been demonstrated to induce apoptosis through both caspase-dependent and -independent pathways.[1] It can directly activate caspase-8, an initiator caspase, leading to the subsequent activation of executioner caspases like caspase-3. Furthermore, this compound can trigger the mitochondrial pathway of apoptosis by promoting the translocation of the pro-apoptotic protein Bax to the mitochondria, resulting in the release of cytochrome c.[1][11]
-
Sphingosine is also a well-established pro-apoptotic molecule.[8] Its mechanism often involves the activation of caspase-dependent pathways, leading to the cleavage of Bid, release of mitochondrial cytochrome c, and activation of caspases.[1] Sphingosine can also influence the balance of Bcl-2 family proteins, downregulating anti-apoptotic members.[1][10]
Inflammation: A Dichotomous Role
One of the most striking differences between these two sphingoid bases lies in their opposing roles in inflammation.
-
This compound generally exhibits anti-inflammatory properties.[1] It has been shown to inhibit the generation of pro-inflammatory mediators.
-
Sphingosine , in contrast, is considered pro-inflammatory , primarily through its conversion to sphingosine-1-phosphate (S1P), a potent signaling molecule in inflammatory responses.[1][12][13]
Antimicrobial Activity: A Shared Defense Mechanism
Both this compound and sphingosine are recognized as important components of the skin's innate antimicrobial barrier.[2][14][15] They exhibit broad-spectrum activity against various bacteria and fungi.[16][14][17][18] Their efficacy can vary depending on the specific microbial species. The proposed mechanism of action involves the disruption of the microbial cell membrane.[14]
Skin Barrier Function: Structural and Signaling Roles
Ceramides, which are formed from the acylation of sphingoid bases, are crucial for the skin's barrier function. The type of sphingoid base, whether this compound or sphingosine, influences the properties of the resulting ceramide and the overall barrier integrity.[3][7][19]
-
This compound-based ceramides (Phytoceramides) contribute to the formation of highly thermostable domains and strong hydrogen bond networks within the stratum corneum.[3][7] However, they can also increase the permeability of model lipid membranes compared to sphingosine-based ceramides.[3][7]
-
Sphingosine-based ceramides are also essential for skin barrier function. Alterations in the ratio of sphingosine- to this compound-based ceramides have been observed in inflammatory skin diseases, suggesting a delicate balance is necessary for a healthy skin barrier.[19][20]
Quantitative Data Summary
| Cellular Process | This compound | Sphingosine |
| Apoptosis | Pro-apoptotic; activates caspase-8 and the mitochondrial pathway.[1] | Pro-apoptotic; activates caspase-dependent pathways and modulates Bcl-2 family proteins.[1][8] |
| Inflammation | Anti-inflammatory; inhibits pro-inflammatory mediators.[1] | Pro-inflammatory; precursor to the pro-inflammatory mediator S1P.[1][12] |
| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi.[2] | Broad-spectrum activity against bacteria and fungi.[14][17][18] |
| Skin Barrier | Forms highly stable domains; can increase membrane permeability.[7] | Essential for barrier integrity; altered ratios linked to skin diseases.[19][20] |
Signaling Pathways
The distinct cellular effects of this compound and sphingosine are a direct consequence of the signaling pathways they modulate.
Caption: this compound-mediated signaling pathways leading to apoptosis and anti-inflammatory effects.
Caption: Sphingosine signaling pathways leading to pro-inflammatory responses and apoptosis.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments used to compare the cellular effects of this compound and sphingosine.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To quantify the dose-dependent effects of this compound and sphingosine on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound and sphingosine in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between apoptotic, necrotic, and live cells after treatment with this compound and sphingosine.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, sphingosine, or a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and sphingosine against various microorganisms.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound and sphingosine in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without treatment) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing the cellular effects of this compound and sphingosine.
Conclusion
This compound and sphingosine, while structurally similar, exhibit distinct and often contrasting effects on fundamental cellular processes. Both are potent inducers of apoptosis, making them intriguing molecules in the context of cancer research. However, their divergent roles in inflammation, with this compound being anti-inflammatory and sphingosine pro-inflammatory, highlight the nuanced control that sphingolipids exert over cellular signaling. Their shared antimicrobial properties underscore their importance in innate immunity. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design of therapeutic strategies that target sphingolipid metabolism and signaling pathways to treat a range of diseases, from cancer to inflammatory and infectious conditions.
References
- This compound vs. Sphingosine: A Comparative Guide to Their Cellular Effects - Benchchem.
- This compound, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics | Request PDF - ResearchG
- Chemical structures of (A) sphingosine, (B) this compound (PHS), and (C) sphinganine.
- Antimicrobial activity of sphingosines - PubMed. [Link]
- A Comparative Analysis of the Biological Activities of this compound and Sphingosine - Benchchem.
- Effect of sphingosine and this compound ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC - PubMed Central. [Link]
- This compound, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics - PubMed. [Link]
- Antibacterial activity of ceramide and ceramide analogs against p
- Sphingolipids in inflammation: pathological implications and potential therapeutic targets - PMC - NIH. [Link]
- Antibacterial activity of ceramide and ceramide analogs against p
- Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflamm
- A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell de
- Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling | Journal of Cell Science | The Company of Biologists. [Link]
- The Role of Ceramides in Metabolic and Cardiovascular Diseases - MDPI. [Link]
- Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - MDPI. [Link]
- Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associ
- Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC - NIH. [Link]
- Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”)
- The Sphingosine and this compound Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study | Langmuir - ACS Public
- Sphingolipids and mitochondrial apoptosis - PMC - NIH. [Link]
- The Impact of Dietary Sphingolipids on Intestinal Microbiota and Gastrointestinal Immune Homeostasis - Frontiers. [Link]
- The Anti-Infectious Role of Sphingosine in Microbial Diseases - PMC - NIH. [Link]
- Sphingolipids in neutrophil function and inflammatory responses: mechanisms and implications for intestinal immunity and inflammation in ulcerative colitis - PMC - PubMed Central. [Link]
- Contents of this compound (PHS) and this compound‐1‐phosphate...
- Antimicrobial Activity of Host-Derived Lipids - PubMed. [Link]
- Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC. [Link]
- Synthetic sphingolipid analogs and anti-cancer drugs synergistically induced human colon and pancreatic cancer cell death through inhibiting ceramide metabolism | bioRxiv. [Link]
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- 6. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Validation of Phytosphingosine as a Therapeutic Target
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Phytosphingosine as a potential therapeutic target. We will delve into the biological rationale, present a comparative analysis of therapeutic strategies, and provide detailed experimental protocols to rigorously assess its potential. Our approach emphasizes scientific integrity, ensuring that every protocol is a self-validating system, grounded in established methodologies and authoritative literature.
The Biological Rationale: this compound as a Fulcrum of Cell Fate
This compound is a bioactive sphingolipid, a class of lipids that are not merely structural components of cell membranes but also critical signaling molecules.[1][2] Sphingolipids, including this compound, ceramide, and sphingosine-1-phosphate (S1P), form a complex, interconnected metabolic network that governs fundamental cellular processes like proliferation, differentiation, and apoptosis (programmed cell death).[3][4]
The therapeutic potential of targeting this pathway hinges on the concept of the "sphingolipid rheostat".[5] This model posits that the intracellular balance between pro-apoptotic sphingolipids (like ceramide and this compound) and pro-survival sphingolipids (like S1P) determines a cell's fate.[4][5] In many cancers, this balance is skewed towards survival, often through the overexpression of enzymes like sphingosine kinase (SphK), which converts pro-apoptotic sphingosine into pro-survival S1P.[4]
This compound exerts its potent pro-apoptotic effects through multiple, interconnected signaling pathways:
-
Mitochondrial (Intrinsic) Apoptosis Pathway: this compound can directly perturb the mitochondrial membrane, leading to a decrease in membrane potential (ΔΨm).[6][7] It promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, which in turn facilitates the release of cytochrome c into the cytoplasm.[8] This event triggers the activation of a cascade of executioner enzymes, primarily caspase-9 and the effector caspase-3, leading to the systematic dismantling of the cell.[6][7]
-
Caspase-8 Activation: Studies have shown that this compound can activate caspase-8, a key initiator caspase typically associated with the death receptor (extrinsic) pathway, in a death receptor-independent manner.[6][8] This activation further amplifies the apoptotic signal.
-
Inhibition of Pro-Survival Signaling: this compound has been shown to dephosphorylate and inactivate Akt, a critical kinase in pro-survival signaling pathways.[7] By inhibiting this pathway, this compound removes a key brake on apoptosis.
These mechanisms make this compound a compelling target for therapeutic intervention, particularly in oncology, where inducing apoptosis in cancer cells is a primary goal.
Caption: this compound-induced apoptotic signaling pathway.
A Comparative Framework for Therapeutic Strategies
Validating this compound as a target requires comparing different therapeutic approaches. The primary strategies involve either directly administering this compound-like molecules or modulating the enzymes that control its intracellular concentration.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Challenges | Key Enzymes Targeted | Example Compounds |
| Direct Agonism | Administration of this compound or synthetic ceramide analogs to directly increase pro-apoptotic signals.[9][10] | Direct, potent induction of apoptosis. May bypass resistance mechanisms upstream in the pathway. | Poor bioavailability and pharmacokinetics of lipid molecules. Potential for off-target effects. | N/A (Directly targets downstream effectors) | Safingol, Ceramide Nanoliposomes[11][12] |
| Metabolic Modulation (Inhibition) | Inhibit enzymes that catabolize pro-apoptotic sphingolipids or synthesize pro-survival sphingolipids. | More "drug-like" small molecules. Can be highly specific. Leverages endogenous synthesis pathways. | Potential for metabolic feedback loops. Efficacy depends on the baseline metabolic state of the tumor. | Sphingosine Kinase (SphK1/2)[4] | FTY720 (Fingolimod), ABC294640[5][11] |
| Metabolic Modulation (Activation) | Activate enzymes that synthesize pro-apoptotic sphingolipids. | Potentially more subtle and controlled modulation of the sphingolipid rheostat. | Developing small molecule activators is often more challenging than inhibitors. | Ceramide Synthases (CerS)[13][14] | (Currently fewer in clinical development) |
This comparison highlights a critical decision point in drug development: whether to pursue a direct-acting lipid therapeutic or a small molecule modulator of its metabolism. Both have distinct and compelling rationales that must be tested experimentally.
The Experimental Validation Workflow
A rigorous, multi-phased approach is essential to validate this compound as a therapeutic target. This workflow progresses from foundational in vitro assays to more complex in vivo models.[15][16][17]
Caption: A multi-phase workflow for target validation.
Phase 1: In Vitro Validation
The initial phase uses cancer cell lines to confirm the biological activity and mechanism of action.
Protocol 1: Cell Viability & Cytotoxicity Assay (Resazurin Reduction Method)
This assay measures the metabolic activity of living cells, providing a robust readout of cell viability.[18][19]
-
Objective: To determine the concentration-dependent effect of a this compound-modulating compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom black plates
-
Test compound (e.g., a synthetic ceramide analog) and vehicle control (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Seeding density is critical; too few cells lead to high variability, while too many can lead to contact inhibition and altered metabolic states, confounding the results.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours. Causality: The incubation time should be sufficient to observe the compound's effect on cell proliferation and viability, often corresponding to 2-3 cell doubling times.
-
Assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C. Causality: Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The fluorescence intensity is directly proportional to the number of viable cells.[18]
-
Data Acquisition: Measure fluorescence at Ex/Em 560/590 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Apoptosis Quantification (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells, confirming the mechanism of cell death.[20]
-
Objective: To verify that the reduction in cell viability observed in Protocol 1 is due to the induction of apoptosis.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes. Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Protocol 3: Sphingolipid Profiling by LC-MS/MS
This is a critical mechanistic step to confirm that the test compound indeed modulates the target pathway.[21][22]
-
Objective: To quantify changes in the intracellular levels of this compound, ceramide, and S1P following compound treatment.
-
Methodology:
-
Cell Treatment & Harvesting: Treat cells in a 10 cm dish with the test compound as in Protocol 2. Harvest cells and record the cell number for normalization.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. Spike the sample with internal standards (isotopically labeled versions of the lipids of interest) before extraction to control for extraction efficiency and instrument variability.[23]
-
LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Causality: LC separates the complex lipid mixture, while MS/MS provides high specificity and sensitivity for quantifying individual lipid species based on their unique mass-to-charge ratios and fragmentation patterns.[22]
-
Data Analysis: Normalize the abundance of each endogenous lipid to its corresponding internal standard and the cell number. Compare the lipid profiles of treated versus control cells.
-
Phase 2: Comparative Analysis
Here, we benchmark the performance of our lead compound against established alternatives.
Comparative In Vitro Efficacy Data (Hypothetical)
| Compound | Target/Mechanism | Cell Line: MCF-7 IC₅₀ (µM) | Cell Line: A549 (Lung) IC₅₀ (µM) | Notes |
| PHS-Analog-01 | This compound Agonist | 5.2 | 8.1 | Potent induction of apoptosis confirmed by Annexin V. |
| ABC294640 | Sphingosine Kinase 2 Inhibitor[11] | 15.5 | 22.0 | Shifts rheostat towards ceramide; cytostatic at lower doses. |
| Cisplatin | Standard Chemotherapy (DNA cross-linking) | 12.8 | 18.5 | Known cytotoxic agent; serves as a positive control and benchmark. |
This table allows for an objective comparison of potency across different cell lines and against different mechanisms of action.
Phase 3: In Vivo Model Validation
The final preclinical step is to validate the findings in a living organism, typically a mouse model.[16]
Protocol 4: Tumor Xenograft Mouse Model Study
-
Objective: To assess the anti-tumor efficacy and tolerability of the test compound in an in vivo setting.
-
Methodology:
-
Model Establishment: Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice (e.g., NSG mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, PHS-Analog-01, Cisplatin). Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a pre-determined schedule.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Causality: Tumor volume is the primary efficacy endpoint. Body weight is a key indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis (e.g., histology, or lipidomics to confirm target engagement in vivo).
-
Conclusion
The validation of this compound as a therapeutic target is a multi-faceted process that requires a logical and rigorous experimental cascade. The evidence strongly suggests that modulating the this compound pathway is a viable strategy for inducing cancer cell death.[7][8] By systematically progressing through in vitro characterization, comparative analysis, and in vivo efficacy studies, researchers can build a robust data package to support the clinical development of novel therapeutics targeting this fundamental signaling pathway. The protocols and frameworks provided in this guide offer a comprehensive roadmap for navigating this complex but promising area of drug discovery.
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A Comparative Guide to the Anti-Cancer Effects of Phytosphingosine Across Diverse Cell Lines
Introduction: Re-evaluating Phytosphingosine as a Potent Anti-Neoplastic Agent
This compound (PHS), a naturally occurring sphingolipid, has long been recognized for its integral role in maintaining the structural integrity of cellular membranes. However, a growing body of evidence has illuminated its function as a critical signaling molecule with potent anti-cancer properties.[1] Unlike conventional chemotherapeutic agents that often exhibit significant off-target toxicities, PHS leverages the cell's own signaling networks to induce apoptosis, trigger cell cycle arrest, and inhibit metastatic processes. This guide provides a comprehensive comparative analysis of the effects of this compound across various cancer cell lines, offering researchers and drug development professionals a detailed understanding of its differential mechanisms of action. We will delve into the causality behind its cytotoxic and cytostatic effects, present supporting experimental data, and provide detailed protocols for the key assays utilized in this field of study.
Comparative Cytotoxicity of this compound: A Quantitative Overview
The efficacy of any potential anti-cancer agent is fundamentally determined by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. While direct comparative studies across a wide range of cancer cell lines under identical experimental conditions are limited, the existing literature provides valuable insights into the differential sensitivity of various cancer types to this compound.[2]
| Cancer Type | Cell Line | IC50 / Effective Concentration | Key Findings | Reference(s) |
| Leukemia | HL-60 | Not explicitly defined, but derivatives show high efficacy. | N,N-dimethylthis compound (DMPH), a PHS derivative, demonstrates potent antileukemic activity. | [3] |
| Nasopharyngeal Carcinoma | CNE2 | Most sensitive among eight human cell lines tested. | PHS induces DNA damage and S-phase cell cycle arrest. | [4] |
| Lung Adenocarcinoma | A549 | Dose-dependent inhibition of growth. | Induces G2/M phase arrest and apoptosis via the mitochondrial pathway. | [5] |
| Breast Cancer | MDA-MB-231, BT549 | Effective at micromolar concentrations. | Inhibits epithelial-mesenchymal transition (EMT) and cancer stem cell-like properties. | [6] |
| Colon Cancer | HCT-116, SW480 | Induces apoptosis. | Sphingoid bases, including PHS, trigger apoptosis and G2/M cell cycle arrest. | [7] |
Expert Insight: The variability in IC50 values across different cell lines underscores the importance of the distinct molecular landscapes of each cancer type. Factors such as the expression levels of key signaling proteins, the status of tumor suppressor genes like p53, and the activity of drug efflux pumps can all contribute to the differential sensitivity to this compound.
Mechanisms of Action: A Comparative Analysis of Signaling Pathways
This compound's anti-cancer effects are not mediated by a single, universal mechanism. Instead, it modulates a complex network of intracellular signaling pathways, often with cell-type specific nuances.
Induction of Apoptosis: A Multi-pronged Attack
A consistent finding across numerous studies is the potent pro-apoptotic activity of this compound.[8] However, the precise signaling cascades activated can vary.
-
Caspase Activation: PHS has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In many cancer cell lines, PHS triggers the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to the cleavage of key cellular substrates and ultimately, cell death.[8] For instance, in human leukemia HL-60 cells, a derivative of PHS was found to induce apoptosis via the activation of caspase-8, -9, and -3.[3]
-
Mitochondrial Pathway: A central mechanism of PHS-induced apoptosis involves the mitochondria. PHS can induce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[8] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent formation of the apoptosome and activation of caspase-9.[5] This mitochondrial-dependent pathway has been well-documented in lung adenocarcinoma cells.[5]
-
Bcl-2 Family Modulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining a cell's susceptibility to apoptosis. PHS has been shown to shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic members and downregulating anti-apoptotic ones.[3]
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces apoptosis through multiple pathways.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing cell death, this compound can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.
-
G2/M Phase Arrest: A common effect of PHS treatment is the accumulation of cells in the G2/M phase of the cell cycle. This has been observed in lung adenocarcinoma and colon cancer cell lines.[5][7] This arrest prevents cells from entering mitosis, thereby halting their proliferation.
-
S Phase Arrest: In nasopharyngeal carcinoma cells, PHS was found to induce S-phase arrest, indicating an interference with DNA replication.[4] This was accompanied by an increase in the expression of DNA damage-related proteins, suggesting that PHS's genotoxic effects may trigger this checkpoint.[4]
Inhibition of Pro-Survival and Metastatic Signaling
This compound's anti-cancer activity extends beyond the direct induction of cell death and cell cycle arrest. It also targets key signaling pathways that promote cancer cell survival, proliferation, and metastasis.
-
EGFR/JAK1/STAT3 Pathway: In breast cancer cells, PHS has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in metastasis, by downregulating the EGFR/JAK1/STAT3 signaling axis.[6] This pathway is often hyperactivated in various cancers and is a key driver of tumor progression.
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another critical pro-survival pathway that is often dysregulated in cancer. A derivative of PHS was found to decrease the phosphorylation of ERK in leukemia cells, thereby inhibiting this pro-survival signal.[3]
Signaling Pathway: PHS Inhibition of Pro-Survival Pathways
Caption: PHS inhibits key pro-survival and metastatic pathways.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research into the anti-cancer effects of this compound, we provide detailed, step-by-step protocols for the key assays discussed in this guide.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PHS-containing medium or vehicle control to each well. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PHS concentration to determine the IC50 value.
Workflow: MTT Assay
Caption: A streamlined workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: This assay utilizes Annexin V, a protein that has a high affinity for phosphatidylserine (PS), and propidium iodide (PI), a fluorescent nucleic acid stain. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. PI is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Protein Analysis
Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Following treatment with PHS, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
This compound has emerged as a promising multi-targeted anti-cancer agent with a favorable safety profile. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival and metastatic signaling pathways in a variety of cancer cell lines highlights its therapeutic potential. The differential effects observed across various cancer types underscore the importance of a personalized medicine approach, where the molecular characteristics of a patient's tumor could predict their response to this compound-based therapies.
Future research should focus on conducting comprehensive, head-to-head comparative studies of this compound's efficacy across a broader panel of cancer cell lines under standardized conditions. Furthermore, in vivo studies in animal models are crucial to validate the in vitro findings and to assess the pharmacokinetics and potential toxicity of this compound. The development of novel this compound derivatives with improved potency and bioavailability also represents a promising avenue for future drug development. By continuing to unravel the intricate mechanisms of action of this fascinating sphingolipid, we can pave the way for its successful translation into the clinical setting.
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A Senior Application Scientist's Guide to Analyzing Differential Gene Expression in Response to Phytosphingosine
Introduction to Phytosphingosine: A Multifaceted Sphingolipid
This compound (PHS) is a naturally occurring bioactive lipid, a fundamental component of ceramides that are crucial for maintaining the skin's protective barrier.[1][2][3] Beyond its structural role, PHS functions as a potent signaling molecule, influencing a multitude of cellular processes including cell growth, differentiation, apoptosis (programmed cell death), and inflammatory responses.[4][5] Its ability to modulate these pathways has made it a significant area of research, particularly in dermatology and oncology.[2][4] This guide provides an in-depth, technical comparison of methodologies to analyze the differential gene expression in response to PHS, offering insights for researchers, scientists, and drug development professionals.
Core Biological Activities of this compound
This compound exerts its effects through various mechanisms:
-
Anti-inflammatory Properties: PHS has been shown to reduce skin inflammation by inhibiting key inflammatory pathways such as NF-κB and JAK/STAT.[1][6][7][8] It can also suppress the production of pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and TNF-α.[4][8]
-
Antimicrobial Effects: PHS demonstrates antimicrobial activity against various pathogens, including the acne-causing bacterium Propionibacterium acnes.[1][9]
-
Induction of Apoptosis and Cell Cycle Arrest: In several cancer cell lines, PHS and its derivatives have been shown to induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase.[10][11][12][13] This is often mediated through the intrinsic mitochondrial pathway, involving the Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[12][14]
-
Regulation of Keratinocyte Differentiation: PHS can stimulate the differentiation of human keratinocytes, which is essential for the formation of the skin barrier.[5] This is partly achieved through the activation of peroxisome proliferator-activated receptors (PPARs).[5][15]
Comparative Methodologies for Analyzing Differential Gene Expression
The two primary technologies for large-scale gene expression analysis are RNA Sequencing (RNA-Seq) and DNA Microarrays .[16][17] While both aim to quantify transcript levels, they differ significantly in their approach, resolution, and the scope of their findings.
| Feature | RNA Sequencing (RNA-Seq) | DNA Microarray |
| Principle | High-throughput sequencing of cDNA derived from RNA. | Hybridization of labeled cDNA to pre-designed probes on a solid surface.[18][19] |
| Discovery Potential | Can identify novel transcripts, isoforms, and non-coding RNAs. | Limited to the genes represented by the probes on the array.[18] |
| Dynamic Range | Wider dynamic range for quantifying gene expression levels. | More limited dynamic range due to background noise and signal saturation. |
| Specificity | Higher specificity and sensitivity, with lower background noise. | Prone to cross-hybridization, which can lead to less accurate measurements. |
| Data Analysis | More complex data analysis pipeline.[20][21] | Relatively more established and straightforward analysis workflows.[19][22] |
| Cost | Historically more expensive, but costs are decreasing. | Generally more cost-effective for large-scale studies.[18] |
Experimental Workflow: From Cell Culture to Data Interpretation
This section outlines a comprehensive, self-validating protocol for analyzing the differential gene expression in a human keratinocyte cell line (e.g., HaCaT) in response to this compound treatment.
Part 1: Experimental Design and Cell Treatment
A robust experimental design is paramount for obtaining reliable and reproducible results.
1.1. Cell Culture and this compound Treatment:
-
Cell Line: Human keratinocyte cell line (HaCaT) is a suitable model for studying the effects of PHS on skin cells.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[2] The concentration and duration should be optimized based on preliminary dose-response and time-course experiments to identify a point where significant biological effects are observed without causing excessive cell death.
-
Replicates: Use a minimum of three biological replicates for each condition (control and PHS-treated) to ensure statistical power.[23]
1.2. Alternative/Comparative Molecules: To provide a comparative context, consider including other bioactive sphingolipids in the experimental design:
-
Sphingosine: A structurally related sphingoid base known to have distinct biological activities.[24]
-
Ceramides: As PHS is a precursor to phytoceramides, including a ceramide (e.g., C2-ceramide) can help dissect the specific effects of PHS.[25][26]
-
Sphingosine-1-Phosphate (S1P): The phosphorylated form of sphingosine, which often has opposing effects to sphingosine and PHS (e.g., pro-survival vs. pro-apoptotic).[24][27]
Part 2: RNA Extraction and Quality Control
The quality of the starting RNA is critical for the success of downstream applications.
2.1. RNA Isolation:
-
After treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.[4]
-
Incorporate a DNase treatment step to remove any contaminating genomic DNA.
2.2. RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be > 8 for high-quality RNA.
Part 3: Library Preparation and Sequencing (for RNA-Seq)
3.1. Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library via PCR.
3.2. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth (number of reads per sample) should be sufficient to detect genes with low expression levels.
Part 4: Microarray Hybridization and Scanning
4.1. cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA.
-
Incorporate a fluorescent dye (e.g., Cy3 or Cy5) during cDNA synthesis to label the samples.
4.2. Hybridization and Washing:
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
After hybridization, wash the arrays to remove any non-specifically bound cDNA.
4.3. Scanning:
-
Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each probe. The intensity is proportional to the amount of hybridized cDNA, and therefore, the expression level of the corresponding gene.
Data Analysis Pipeline
The analysis of high-throughput gene expression data requires specialized bioinformatics tools and statistical methods.[19][20]
RNA-Seq Data Analysis
Workflow for RNA-Seq Data Analysis
Caption: A typical bioinformatics workflow for RNA-Seq data analysis.
Key Steps:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads that map to each gene.[28]
-
Normalization: Adjust the raw counts to account for differences in library size and RNA composition between samples.[28]
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between the PHS-treated and control groups.[16][20]
-
Functional Enrichment Analysis: Use tools like DAVID or Metascape to identify biological pathways and gene ontology (GO) terms that are over-represented in the list of differentially expressed genes.
Microarray Data Analysis
Workflow for Microarray Data Analysis
Caption: A standard workflow for analyzing microarray gene expression data.
Key Steps:
-
Feature Extraction and Quality Control: Extract the raw intensity data and perform quality control checks.[22]
-
Background Correction and Normalization: Correct for background noise and normalize the intensity values across arrays to make them comparable.[22]
-
Differential Expression Analysis: Use statistical methods, such as those implemented in the limma package, to identify differentially expressed genes.
-
Biological Interpretation: Perform functional enrichment analysis to understand the biological implications of the gene expression changes.[22]
Interpreting the Results: A Hypothetical Case Study
Following treatment of HaCaT cells with this compound, a differential gene expression analysis might reveal the following:
Table 1: Hypothetical Differentially Expressed Genes in Response to this compound
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Putative Function |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.5 | < 0.001 | Cell cycle arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.1 | < 0.001 | Pro-apoptotic |
| CERS3 | Ceramide Synthase 3 | 1.8 | < 0.01 | Ceramide synthesis |
| IVL | Involucrin | 3.0 | < 0.001 | Keratinocyte differentiation |
| SPHK1 | Sphingosine Kinase 1 | -1.5 | < 0.01 | Pro-survival signaling |
| Downregulated Genes | ||||
| CCNB1 | Cyclin B1 | -2.0 | < 0.001 | Cell cycle progression (G2/M) |
| BCL2 | BCL2 Apoptosis Regulator | -1.7 | < 0.01 | Anti-apoptotic |
| IL6 | Interleukin 6 | -2.2 | < 0.001 | Pro-inflammatory cytokine |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.9 | < 0.01 | Pro-inflammatory signaling |
Interpretation:
-
The upregulation of CDKN1A (p21) and downregulation of CCNB1 are consistent with the known role of PHS in inducing G2/M cell cycle arrest.[10][11]
-
The increased expression of the pro-apoptotic gene BAX and decreased expression of the anti-apoptotic gene BCL2 support the pro-apoptotic activity of PHS.[10][12]
-
The upregulation of CERS3 suggests that PHS may stimulate the synthesis of ceramides, which are important for skin barrier function.[2]
-
The increased expression of IVL indicates an induction of keratinocyte differentiation.
-
The downregulation of IL6 and NFKB1 provides evidence for the anti-inflammatory properties of PHS at the transcriptional level.[1][6]
-
The downregulation of SPHK1, which produces the pro-survival molecule S1P, further supports a shift towards a pro-apoptotic cellular state.[29]
This compound Signaling Pathways
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A Senior Application Scientist's Guide to the In Vivo Validation of Phytosphingosine's Anti-Inflammatory Properties
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of methodologies for validating the anti-inflammatory efficacy of Phytosphingosine (PHS) in vivo. Moving beyond a simple recitation of protocols, we will explore the causal rationale behind experimental design choices, ensuring that each step contributes to a robust, self-validating study. This compound, a naturally occurring sphingolipid found within the stratum corneum, is integral to skin barrier function and is emerging as a potent modulator of cutaneous inflammation.[1][2] This document synthesizes data from key studies to provide a comparative framework for your research and development programs.
The Scientific Rationale: Why Investigate this compound?
This compound is not merely a structural component of ceramides; it is a bioactive signaling molecule.[3] Its investigation for inflammatory skin conditions is grounded in several key observations:
-
Endogenous Presence: PHS is naturally present in the mammalian epidermis, suggesting a high degree of biocompatibility.[4][5]
-
Barrier Homeostasis: As a precursor to a major fraction of ceramides, it is fundamentally linked to the skin's permeability barrier.[2][6] Conditions like atopic dermatitis and psoriasis are often characterized by both barrier defects and inflammation, where PHS levels may be altered.[7][8]
-
Multi-Modal Action: Evidence indicates that PHS exerts its effects not through a single mechanism, but by modulating multiple, core inflammatory signaling cascades.[1]
Core Anti-Inflammatory Mechanisms: A Multi-Pronged Attack on Inflammation
Understanding the molecular pathways PHS influences is critical for designing targeted in vivo studies and selecting appropriate biomarkers for efficacy. PHS has been shown to suppress inflammation by intervening in at least three major signaling pathways.
-
Inhibition of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs for inflammatory gene expression.[1] Inflammatory stimuli, such as lipopolysaccharides (LPS) or phorbol esters (TPA), trigger these cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6).[1][9] PHS has been demonstrated to inhibit the degradation of IκBα, the natural inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription.[9] It also suppresses the phosphorylation of key MAPK proteins like p38, ERK, and JNK.[9]
-
Suppression of JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial in the pathogenesis of chronic inflammatory skin diseases like psoriasis.[10] Cytokines such as Interleukin-23 (IL-23) activate this pathway, leading to the production of further pro-inflammatory cytokines, including IL-17 and IL-22.[1][11] Derivatives of PHS have been shown to effectively ameliorate skin inflammation by inhibiting this pathway, reducing the expression of these key psoriatic mediators.[4][11][12]
-
Activation of PPARs: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate epidermal cell growth, differentiation, and inflammatory responses.[1][5] PHS has been shown to activate PPARs, which contributes to its therapeutic effects by stimulating keratinocyte differentiation and inhibiting the hyperproliferation characteristic of conditions like psoriasis.[3][5]
Comparative Efficacy: A Quantitative Look at the Data
Objective comparison requires quantifiable data. The following table summarizes key findings from in vivo studies, demonstrating the efficacy of this compound relative to controls.
| Model | Test Article | Key Parameter | Result | Reference |
| TPA-Induced Mouse Skin Inflammation | This compound (PS) | Epidermal Thickness | ~50% reduction in TPA-induced epidermal thickening compared to TPA-only group. | [5] |
| TPA-Induced Mouse Skin Inflammation | This compound (PS) | Inflammatory Cell Infiltration | Marked reduction in the number of inflammatory cells in the dermis. | [5] |
| TPA-Induced Mouse Skin Inflammation | This compound (PS) | Prostaglandin E2 (PGE2) Production | 38% inhibition of TPA-induced PGE2 production at 5 µM. | [5] |
| IL-23-Induced Psoriasiform Dermatitis | fYG-II-6 (PHS Derivative) | Ear Swelling | Significant suppression of ear swelling and psoriasiform dermatitis. | [4][12] |
| IL-23-Induced Psoriasiform Dermatitis | fYG-II-6 (PHS Derivative) | Pro-inflammatory mRNA levels | Suppression of Th17 cytokines (IL-17A, IL-22) and other mediators (TNF-α, IL-1β, IL-6). | [11] |
Detailed Experimental Protocols
Trustworthy data comes from meticulously executed, self-validating protocols. The inclusion of both vehicle and positive controls is non-negotiable for interpreting results accurately.
Protocol 1: TPA-Induced Ear Edema in Hairless Mice
-
Objective: To assess the in vivo anti-inflammatory effects of topically applied this compound in a model of irritant contact dermatitis. [1][5]* Materials:
-
Male hairless mice (e.g., HR-1, 7-8 weeks old).
-
This compound (PHS) solution (e.g., 1% w/v in a 7:3 acetone:olive oil vehicle).
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 10 nmol in 20 µL acetone).
-
Vehicle control (e.g., 7:3 acetone:olive oil).
-
Positive control (e.g., Dexamethasone solution).
-
Digital calipers, precision to 0.01 mm.
-
-
Methodology:
-
Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).
-
Grouping: Randomly assign mice to experimental groups (n=5-8 per group):
-
Group 1: Naive (No treatment).
-
Group 2: Vehicle Control (TPA + Vehicle).
-
Group 3: PHS Treatment (TPA + PHS solution).
-
Group 4: Positive Control (TPA + Dexamethasone).
-
-
Baseline Measurement: Measure the initial thickness of the right ear of each mouse using digital calipers.
-
Inflammation Induction: Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear.
-
Treatment: 30 minutes after TPA application, topically apply 20 µL of the corresponding test article (Vehicle, PHS, or Dexamethasone) to the right ear.
-
Data Collection: Re-measure ear thickness at 6, 24, and 48 hours post-TPA application. The degree of edema is calculated as the difference between the thickness at each time point and the baseline measurement.
-
Tissue Harvest: At 48 hours, euthanize the mice. Excise the ears. One portion can be fixed in 10% neutral buffered formalin for histology, and another can be snap-frozen in liquid nitrogen for molecular analysis.
-
Analysis:
-
Histology: Process formalin-fixed tissue for paraffin embedding, sectioning (5 µm), and H&E staining. Measure epidermal thickness using imaging software.
-
Molecular: Homogenize frozen tissue to extract RNA or protein for qPCR or ELISA analysis of inflammatory markers.
-
-
Conclusion and Future Directions
The body of evidence strongly supports the anti-inflammatory properties of this compound, validated in vivo through well-established models of skin inflammation. Its ability to modulate multiple key pathways, including NF-κB, MAPK, and JAK/STAT, makes it a compelling candidate for therapeutic development in dermatology.
Future research should focus on direct, head-to-head comparative studies against current standards of care in these models. Furthermore, exploring novel delivery systems to enhance the bioavailability of PHS in the epidermis could unlock even greater therapeutic potential. For drug development professionals, PHS and its derivatives represent a promising class of compounds that combine a strong safety profile with multi-modal efficacy for treating complex inflammatory skin diseases.
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A Senior Application Scientist's Guide to Validating Phytosphingosine's Role in Cellular Signaling
This guide offers researchers, scientists, and drug development professionals a robust framework for investigating and validating the functional roles of Phytosphingosine (PHS) in specific cellular signaling pathways. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, ensuring that each step provides a self-validating system for generating trustworthy and publishable data.
Introduction to this compound: Beyond a Structural Lipid
This compound (PHS) is a bioactive sphingolipid, an essential component of cellular membranes, and a critical signaling molecule.[1] Abundant in plants, fungi, and mammalian epidermis, its structure is distinguished by a hydroxyl group at the C-4 position, setting it apart from the more commonly known sphingosine, which has a double bond in that location.[2][3][4] While vital for the skin's barrier function as a precursor to phytoceramides, PHS's role as a signaling molecule is of increasing interest.[1][5][6] It is a potent modulator of fundamental cellular processes including apoptosis, inflammation, and cell proliferation, making it a compelling subject of study for therapeutic development.[1][7][8][9]
This guide provides the experimental logic and detailed methodologies to dissect PHS's mechanism of action, focusing on two of its most well-documented functions: the induction of apoptosis and the regulation of inflammatory signaling.
Core Signaling Networks Modulated by this compound
Understanding the established signaling cascades influenced by PHS is the first step in designing validation experiments. PHS has been shown to exert its effects through multiple, sometimes intersecting, pathways.
The Pro-Apoptotic Cascade
In numerous cancer cell lines, PHS is a potent inducer of apoptosis.[1] Its mechanism is multifaceted, engaging both intrinsic and extrinsic cell death pathways. The core events include:
-
Caspase Activation: PHS treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[10][11]
-
Mitochondrial Disruption: It promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[8][10][11] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, a key step in activating the intrinsic apoptotic pathway.[10][12][[“]]
-
Inhibition of Survival Signaling: PHS has been shown to suppress pro-survival pathways, including the PI3K/Akt and ERK/MAPK pathways, further tipping the cellular balance toward apoptosis.[12][14]
Regulation of Inflammatory Pathways
PHS and its derivatives exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades.[7][9]
-
NF-κB Inhibition: PHS can prevent the degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB complex in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of inflammatory genes.[15]
-
MAPK and JAK/STAT Modulation: Studies have shown that PHS can inhibit the phosphorylation and activation of kinases within the MAPK (p38, ERK, JNK) and JAK/STAT pathways, which are central to the inflammatory response.[7][9][15]
A Step-by-Step Experimental Framework for Validation
A logical, multi-faceted approach is required to validate the role of PHS in these pathways. The causality is crucial: we are not just observing an effect, but proving that the effect is a direct result of PHS modulating a specific molecular pathway.
Step 1: Foundational Assays - Dose and Time Dependence
Expertise: Before any mechanistic study, you must define the optimal experimental conditions. The cellular response to PHS can vary significantly with concentration and time. A low dose might have no effect, while a very high dose could induce non-specific toxicity, confounding your results.[7] Establishing a clear dose-response curve is a prerequisite for all subsequent experiments.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate your cells of interest (e.g., Jurkat T-cell lymphoma for apoptosis studies, HaCaT keratinocytes for inflammation) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
PHS Treatment: Prepare serial dilutions of PHS (e.g., 0, 1, 5, 10, 20, 50 µM) in culture medium. Replace the existing medium with the PHS-containing medium. Include a vehicle control (the solvent used to dissolve PHS, e.g., DMSO) at the highest concentration used.[1]
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. The IC50 (the concentration that inhibits 50% of cell viability) can then be calculated.
Data Presentation: Expected Dose-Response of PHS on Cancer Cells
| PHS Concentration (µM) | Cell Viability at 24h (%) | Cell Viability at 48h (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 98 | 95 |
| 5 | 85 | 75 |
| 10 | 60 | 45 |
| 20 | 40 | 25 |
| 50 | 15 | 5 |
For subsequent mechanistic studies, select a concentration around the IC50 (e.g., 10-20 µM) and a time point where a significant, but not complete, loss of viability is observed.
Step 2: Confirming the Apoptotic Phenotype
Trustworthiness: Observing cell death is not enough; you must prove it is apoptosis. This requires demonstrating the activation of the specific enzymatic machinery responsible for programmed cell death—the caspases.
Method A: Caspase Activity Assay
Expertise: This biochemical assay provides quantitative data on the activation of key executioner caspases, such as caspase-3 and -7. It relies on a synthetic substrate that, when cleaved by an active caspase, releases a fluorescent molecule.[16][17] The resulting fluorescence is directly proportional to the amount of active caspase in the cell lysate.[16]
Protocol: Fluorometric Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells in culture plates with PHS (at the predetermined optimal concentration and time) and a vehicle control. Include a positive control (e.g., Staurosporine).
-
Cell Lysis: Harvest and lyse the cells using a chilled lysis buffer.[17]
-
Lysate Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each sample. Prepare a reaction mixture containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.[17][18]
-
Incubation: Add the reaction mix to each sample and incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[17]
-
Analysis: Quantify the fold-increase in caspase activity relative to the vehicle control.
Method B: Western Blot for Apoptotic Markers
Expertise: While a caspase activity assay is quantitative, Western blotting provides crucial qualitative data. It allows you to visualize the proteolytic cleavage that signifies protein activation (e.g., Caspase-3) or inactivation (e.g., PARP). It also lets you examine changes in the levels of upstream regulators like Bax and Bcl-2.
Protocol: Western Blotting
-
Sample Preparation: Treat, harvest, and lyse cells as in the caspase assay. Determine protein concentration.[19]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[20]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[19][20]
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19][21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for your targets (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-Actin).[19][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]
-
Detection: Wash the membrane again and add an ECL substrate.[21] Visualize the protein bands using an imaging system.
Data Presentation: Expected Protein Changes Following PHS Treatment
| Target Protein | Expected Change with PHS | Rationale |
| Cleaved Caspase-3 | Increase | Indicates activation of executioner caspase. |
| Cleaved PARP | Increase | A key substrate of Caspase-3; cleavage indicates apoptotic activity. |
| Bax | Translocation to mitochondria | Pro-apoptotic protein moves to mitochondria to initiate cytochrome c release.[8][10] |
| Bcl-2 | No change or decrease | Anti-apoptotic protein; a decrease shifts the Bax/Bcl-2 ratio to favor apoptosis. |
| p-Akt / p-ERK | Decrease | Indicates inhibition of pro-survival signaling pathways.[12][14] |
| β-Actin | No change | Loading control to ensure equal protein amounts were analyzed. |
Step 3: Pinpointing and Validating the Pathway
Trustworthiness: You've shown that PHS causes apoptosis. Now, you must prove it does so by modulating the specific pathways you've hypothesized. This is achieved by using genetic tools to remove a key component of the pathway and observing if the effect of PHS is diminished.
Method: siRNA-Mediated Gene Knockdown
Expertise: Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of a specific gene at the mRNA level.[22][23] If PHS requires a specific protein (e.g., Caspase-8) to induce apoptosis, then removing that protein with siRNA should make the cells resistant to PHS treatment. This provides strong evidence for a causal link.[24][25]
Protocol: siRNA Validation Workflow
-
siRNA Transfection: Transfect cells with siRNA specifically targeting a key pathway component (e.g., siCaspase-8) or a non-targeting control siRNA (siControl). Use a suitable transfection reagent.
-
Incubation: Allow 24-48 hours for the siRNA to take effect and for the target protein levels to decrease.
-
Validation of Knockdown (Western Blot): Harvest a subset of the cells to confirm successful knockdown of the target protein (e.g., Caspase-8) via Western blot. Compare protein levels in siControl vs. siTarget-transfected cells. This step is critical for validating the tool itself.
-
PHS Treatment: Treat the remaining siControl and siTarget cells with PHS or a vehicle control.
-
Phenotypic Analysis: Perform a functional readout assay, such as the Caspase-3/7 activity assay or a cell viability assay.
-
Analysis: Compare the effect of PHS in the control cells versus the knockdown cells. If the knockdown of the target protein significantly reduces the apoptotic effect of PHS, it validates the role of that protein in the PHS-mediated pathway.
Comparative Analysis: PHS vs. Alternative Signaling Modulators
To provide context, it is useful to compare PHS with other well-known sphingolipids and a general apoptosis inducer. This helps in understanding its unique properties and potential advantages.
| Compound | Primary Target(s) / Mechanism | Typical Working Conc. | Key Functional Outcomes |
| This compound (PHS) | Caspase-8, Bax, inhibits Akt/ERK, inhibits NF-κB.[7][10][14] | 5-20 µM | Apoptosis, Anti-inflammatory. |
| Ceramide (short-chain) | Activates PP2A, stress-activated protein kinases.[26][27] | 20-100 µM | Apoptosis, cell cycle arrest.[28] |
| Sphingosine | Inhibits Protein Kinase C (PKC), inhibits MAPK.[1][28] | 5-15 µM | Apoptosis, anti-proliferative. |
| Staurosporine | Broad-spectrum protein kinase inhibitor. | 0.1-1 µM | Potent inducer of apoptosis. |
Conclusion and Future Directions
This guide outlines a comprehensive and self-validating workflow to confirm the role of this compound in specific signaling pathways. By progressing from foundational dose-response studies to quantitative enzymatic assays, qualitative protein analysis, and finally to targeted genetic validation, researchers can build a compelling, evidence-based narrative of PHS's mechanism of action.
Future investigations should focus on identifying the direct molecular binding partners of PHS using techniques like affinity purification coupled with mass spectrometry.[29] Elucidating these primary interactions will provide a deeper understanding of how PHS initiates the signaling cascades described here and will further unlock its potential as a therapeutic agent for diseases ranging from cancer to chronic inflammatory conditions.
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A Comparative Guide to Synthetic vs. Natural Phytosphingosine for Dermatological Research and Development
For researchers, scientists, and drug development professionals in dermatology, the choice between synthetic and natural sources of active ingredients is a critical decision point. Phytosphingosine (PHS), a bioactive lipid integral to skin health, is a prime example where the origin of the molecule can have significant implications for its biological activity and therapeutic potential. This guide provides an in-depth, objective comparison of synthetic versus natural this compound, supported by experimental data and detailed methodologies, to empower informed decision-making in your research.
Introduction: The Significance of this compound and Its Sources
This compound is a naturally occurring sphingoid base that is a fundamental component of the skin's stratum corneum.[1][2][3] It serves as a precursor to ceramides, which are essential for maintaining the skin's barrier function, and also exhibits intrinsic anti-inflammatory and antimicrobial properties.[4][5][6][7][8] The burgeoning interest in PHS for treating inflammatory skin conditions like acne and eczema has led to its production via two primary routes: extraction from natural sources and chemical synthesis.[5][9] Understanding the nuances between these sources is paramount for predicting and optimizing therapeutic outcomes.
This guide will dissect the key differences, from the molecular level of stereochemistry to the functional consequences on skin biology.
Source and Production: A Tale of Two Origins
The method of production is the primary determinant of the final product's characteristics, including its stereochemical identity and impurity profile.
Natural this compound: The Fermentation Route
Natural this compound is predominantly produced through the fermentation of the yeast Wickerhamomyces ciferrii (formerly Pichia ciferrii).[9] This microorganism is unique in its ability to naturally secrete a precursor, tetraacetylthis compound (TAPS).[9] The TAPS is then extracted and hydrolyzed to yield this compound.[10][11]
The general workflow is as follows:
Caption: Workflow for Natural this compound Production.
This biotechnological process yields this compound with a specific stereochemistry, dictated by the yeast's enzymatic machinery.
Synthetic this compound: The Chemical Approach
Chemical synthesis offers the advantage of producing this compound with high purity and the ability to create various stereoisomers.[12][13][14] Synthetic routes are often complex, involving multiple steps of stereocontrolled reactions to build the chiral centers of the molecule.[13][15] These methods provide access to all eight possible stereoisomers of this compound, allowing for detailed structure-activity relationship studies.[12]
A generalized synthetic workflow can be illustrated as:
Caption: Generalized Workflow for Synthetic this compound.
The key distinction lies in the absolute control over the final molecular structure, which is a powerful tool for research and development.
Stereochemistry and Purity: The Molecular Fingerprint
The most critical difference between natural and synthetic this compound lies in their stereochemistry. Natural PHS from yeast has the D-ribo configuration ((2S,3S,4R)-2-amino-1,3,4-octadecanetriol).[11][13] In contrast, chemical synthesis can produce this natural isomer as well as its seven other stereoisomers.[12][16] This is not a trivial distinction, as biological systems are exquisitely sensitive to stereochemistry. The efficacy of this compound derivatives has been shown to be dependent on their stereoisomeric form.[16]
In terms of purity, synthetic PHS can often achieve higher levels of chemical purity (>96%) with well-defined potential impurities from the synthesis process.[8] Natural PHS, while also highly purified, may contain trace amounts of other lipids or fermentation byproducts. The nature of these "impurities" can be a double-edged sword: they may be inert, or they could contribute synergistically to the overall biological effect.
Comparative Biological Efficacy: A Functional Showdown
While direct, head-to-head comparative studies are scarce, we can infer the functional differences based on the known activities of naturally-derived PHS and studies on various synthetic stereoisomers.
Skin Barrier Function
This compound strengthens the skin barrier by promoting the production of ceramides and enhancing the expression of key differentiation markers.[4][17]
| Biological Effect | Natural PHS (D-ribo) | Synthetic PHS (Other Stereoisomers) |
| Ceramide Production | Increases phytoceramide content in keratinocytes.[17] | Activity is likely stereoisomer-dependent. |
| Keratinocyte Differentiation | Upregulates involucrin and transglutaminase 1 expression.[17] | Some synthetic analogues have shown cytotoxic activity at low concentrations, suggesting an impact on cell differentiation and viability.[16] |
| Moisture Retention | Enhances filaggrin metabolism, leading to increased Natural Moisturizing Factor (NMF) and skin hydration.[17] | Data not widely available. |
Experimental Protocol: In Vitro Skin Barrier Function Assay
-
Model: Use 3D reconstructed human epidermis (RHE) models.
-
Treatment: Topically apply formulations containing either natural or a specific synthetic isomer of PHS.
-
Barrier Disruption (Optional): Induce barrier damage using sodium dodecyl sulfate (SDS) or tape stripping.
-
Analysis:
Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways.[1][3][19]
Natural PHS has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade.[19][20] It suppresses the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., IL-6, IL-8).[19][20] More recent studies have also implicated the JAK/STAT pathway in the anti-inflammatory action of PHS derivatives.[1][21]
Caption: Anti-inflammatory Signaling Pathways Modulated by this compound.
While the anti-inflammatory activity of the natural D-ribo isomer is well-documented, the effects of other synthetic stereoisomers are less characterized and may differ significantly. This presents an opportunity for researchers to explore novel anti-inflammatory agents by screening different synthetic isomers.
Antimicrobial Properties
This compound is a key component of the skin's innate antimicrobial defense.[2][22] It exhibits broad-spectrum activity against various bacteria and yeasts.[4][22][23]
| Microorganism | Natural PHS (MIC/MBC in µg/mL) | Reference |
| Staphylococcus aureus | MIC: 1-1024 | [22][24] |
| Cutibacterium acnes | Effective in reducing colonization. | [2] |
| Gram-positive bacteria | MBC: 3.3 - 62.5 | [23] |
| Gram-negative bacteria | MIC: 8 - 1024 | [22] |
| Candida albicans | MIC: 8 - 512 | [22] |
The antimicrobial efficacy of synthetic stereoisomers is an area ripe for investigation. It is plausible that certain isomers may exhibit enhanced activity against specific pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) to the mid-logarithmic phase and dilute to a standardized cell density (e.g., 0.5 McFarland standard).[25][26]
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound (natural or synthetic PHS) in a suitable broth medium in a 96-well plate.[26][27]
-
Inoculation: Add the standardized bacterial suspension to each well.[26] Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[27]
-
Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[25][28]
Conclusion and Recommendations for Researchers
The choice between synthetic and natural this compound is not merely a matter of sourcing but a fundamental experimental variable.
-
Natural this compound (D-ribo isomer): This is the physiologically relevant form and should be the benchmark for studies aiming to mimic or supplement the skin's natural processes. Its biological activities in barrier repair, inflammation, and antimicrobial defense are well-established.
-
Synthetic this compound: The power of synthetic PHS lies in its versatility. It provides access to the natural D-ribo isomer with high purity and, more importantly, to other stereoisomers. This opens the door for:
-
Structure-Activity Relationship (SAR) Studies: To determine which stereochemical features are critical for specific biological effects.
-
Discovery of Novel Therapeutics: A non-natural isomer might exhibit superior activity or a more favorable safety profile for a specific application. For example, a study on isomeric this compound derivatives found that some synthetic primary amines were more cytotoxic to melanoma cells than natural this compound.[16]
-
Recommendation: For foundational research on skin barrier and inflammation, natural PHS or a synthetic D-ribo equivalent is the logical starting point. For drug discovery and the development of novel therapeutics with potentially enhanced or different activities, a screening approach using a library of synthetic stereoisomers is highly recommended.
By understanding the distinct properties of synthetic and natural this compound, researchers can make more strategic experimental choices, leading to more robust and translatable findings in the field of dermatology.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Methods for Phytosphingosine Quantification
Abstract
Phytosphingosine (PHS) is a bioactive sphingolipid that serves not only as a structural component of cellular membranes but also as a critical signaling molecule in a myriad of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[1] Its accurate quantification in diverse biological matrices is paramount for advancing our understanding of its physiological and pathological significance. This guide provides an in-depth comparison of the primary analytical methodologies employed for this compound quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detection, and the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles, present detailed experimental protocols, and offer a cross-validation perspective based on performance metrics such as sensitivity, specificity, accuracy, and precision. This document is intended for researchers, scientists, and drug development professionals seeking to select and implement the most appropriate analytical strategy for their specific research needs.
Introduction: The Biological Imperative for Accurate this compound Quantification
This compound is a key intermediate in the sphingolipid metabolic pathway.[1] It can be phosphorylated by sphingosine kinase to form this compound-1-phosphate (PHS1P), a potent signaling molecule that modulates fundamental cellular activities.[1] Given its central role, the ability to precisely measure PHS concentrations in samples ranging from cell lysates to plasma is a critical requirement for research in dermatology, oncology, and metabolic diseases. The choice of quantification method can profoundly impact experimental outcomes, necessitating a thorough understanding of each technique's capabilities and limitations. This guide aims to provide the necessary framework for making an informed decision.
Methodologies for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive method for the quantification of sphingolipids due to its unparalleled sensitivity and specificity.[2] The technique offers a three-dimensional separation and identification strategy based on retention time, precursor mass, and fragment ion mass, which effectively minimizes interferences from complex biological matrices.[3]
The fundamental principle involves the chromatographic separation of the analyte of interest, in this case, this compound, from other sample components. The separated analyte is then ionized, typically using Electrospray Ionization (ESI), and introduced into a tandem mass spectrometer. In the mass spectrometer, the PHS precursor ion is selected, fragmented, and specific fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification.[4] The use of a stable isotope-labeled internal standard, such as d7-sphinganine, is crucial for correcting for variability in sample extraction and ionization efficiency, thereby ensuring accurate quantification.[1][3]
The successful implementation of an LC-MS/MS method for this compound quantification hinges on meticulous sample preparation and optimized instrumental parameters.
Caption: General experimental workflow for this compound analysis by LC-MS/MS.[5]
Detailed Protocol: Quantification of PHS in Human Plasma
-
Materials and Reagents:
-
Sample Preparation (Lipid Extraction):
-
A single-phase extraction using a methanol/chloroform mixture (2:1, v/v) is often effective.[6]
-
To 50 µL of plasma, add 500 µL of the extraction solvent containing the internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 5 cm) is commonly used for separating sphingolipids.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
-
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
LC-MS/MS methods for sphingolipid analysis demonstrate excellent performance:
-
Sensitivity: Lower limits of quantification (LLOQ) are typically in the low ng/mL to high pg/mL range.[6]
-
Linearity: The method shows good linearity with correlation coefficients (r²) often exceeding 0.99.[6]
-
Accuracy & Precision: Accuracy is generally within 80-120%, with a coefficient of variation (CV) for precision of less than 15%.[6]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Prior to the widespread adoption of LC-MS/MS, HPLC with UV or fluorescence detection was a common method for the analysis of sphingolipids. While less sensitive and specific than mass spectrometry, it remains a viable option in certain contexts.
This compound lacks a strong native chromophore or fluorophore, making its direct detection by UV or fluorescence detectors challenging.[7] Therefore, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag to the molecule.[7] Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection and 2,4-dinitrophenyl (DNP) for UV detection.[7] The separation is typically achieved using reversed-phase HPLC.[7]
The workflow for HPLC-based analysis includes an additional crucial step of derivatization.
Caption: General experimental workflow for HPLC analysis of this compound.[7]
Detailed Protocol: Quantification of PHS with Fluorescence Detection
-
Materials and Reagents:
-
This compound standard.
-
o-phthalaldehyde (OPA) derivatizing reagent.
-
Reagents for lipid extraction and hydrolysis.
-
HPLC-grade solvents.
-
-
Sample Preparation:
-
Lipid Extraction: Perform a lipid extraction as described in the LC-MS/MS protocol.
-
Hydrolysis: An alkaline hydrolysis step may be required to release free this compound from more complex sphingolipids.[7]
-
Derivatization:
-
Mix the extracted and hydrolyzed sample with the OPA reagent.
-
Incubate to ensure the derivatization reaction is complete.[7]
-
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantification is performed by comparing the peak area of the derivatized this compound in the sample to a calibration curve prepared from derivatized standards.
-
While robust, HPLC methods with derivatization generally have higher limits of detection compared to LC-MS/MS. For a similar sphingolipid, sphingosine-1-phosphate, a validated HPLC method with fluorescence detection had a limit of quantification of 100 ng/mL.[8][9] Precision and accuracy are generally acceptable, with intra- and inter-day variations of less than 15%.[8][9]
Cross-Validation and Method Comparison
The selection of an appropriate analytical method is contingent on the specific requirements of the study. A direct comparison of the key performance attributes is essential for an informed decision.
| Feature | LC-MS/MS | HPLC-UV/Fluorescence |
| Specificity | Very High (based on mass) | Moderate (based on retention time) |
| Sensitivity (LOQ) | Very High (pg/mL to low ng/mL) | Moderate (ng/mL range)[8][9] |
| Sample Throughput | High | Moderate |
| Need for Derivatization | No[7] | Yes[7] |
| Complexity | High | Moderate |
| Cost (Instrument) | High | Moderate |
| Robustness | High | High |
Causality Behind Method Choice:
-
For high-sensitivity, high-specificity, and high-throughput applications , such as in clinical biomarker discovery or detailed metabolic studies, LC-MS/MS is the unequivocal method of choice . Its ability to distinguish between structurally similar sphingolipids and quantify them at very low concentrations is a significant advantage.[3][4]
-
For laboratories with limited access to mass spectrometry instrumentation or for applications where the expected concentrations of this compound are relatively high , HPLC with UV or fluorescence detection can be a cost-effective and reliable alternative . The primary trade-offs are lower sensitivity and the additional sample preparation step of derivatization.
Conclusion
The accurate quantification of this compound is a critical aspect of sphingolipid research. While both LC-MS/MS and HPLC-based methods can provide reliable quantitative data, they differ significantly in their performance characteristics. LC-MS/MS stands out as the superior technique, offering exceptional sensitivity and specificity. However, HPLC with derivatization remains a valuable tool in certain research contexts. The ultimate choice of method should be guided by a thorough evaluation of the study's specific requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge to navigate this decision-making process, ensuring the generation of high-quality, reproducible data in the fascinating field of sphingolipidomics.
References
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- Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PubMed Central.
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- Analytical methods in sphingolipidomics: Quantitative and profiling approaches in food analysis. ResearchGate.
- Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. PubMed Central.
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A Comparative Analysis of Phytosphingosine's Effects in Plant and Animal Models: A Guide for Researchers
Introduction: Phytosphingosine, a Bioactive Sphingolipid Across Kingdoms
This compound (PHS) is a naturally occurring, bioactive sphingolipid that plays critical, albeit distinct, roles in the physiology of both plants and animals.[1][2][3] As a fundamental component of ceramides and other complex sphingolipids, PHS is integral to cellular structure and signaling.[4][5] While abundant in plants, fungi, and the mammalian epidermis, its functional significance diverges significantly between these kingdoms, presenting both unique therapeutic opportunities and distinct research challenges.[1][2][6] This guide provides a comparative analysis of PHS's effects in plant and animal models, offering insights into its conserved and divergent mechanisms of action, and presenting robust experimental protocols for its study.
The structural backbone of PHS, a long-chain amino alcohol, is conserved, yet its downstream metabolism and signaling cascades are tailored to the specific needs of each organism.[7][8] In animals, PHS is a key regulator of skin barrier homeostasis, inflammation, and cell fate.[9][10][11][12] In plants, it is a pivotal signaling molecule in defense responses against pathogens and abiotic stress.[2][13][14][15] Understanding these differences and similarities is crucial for drug development professionals exploring PHS as a therapeutic agent and for plant scientists aiming to enhance crop resilience.
This compound in Animal Models: A Guardian of Epidermal Integrity and a Modulator of Cell Fate
In animal systems, particularly in mammals, this compound is most prominently recognized for its essential role in maintaining the integrity and function of the skin barrier.[3][16] It is a natural component of the stratum corneum, the outermost layer of the epidermis, where it serves as a precursor for the synthesis of ceramides, the primary lipid constituents responsible for preventing water loss and protecting against external insults.[4][16]
Key Effects and Mechanisms of Action in Animals:
-
Skin Barrier Enhancement: PHS stimulates the differentiation of human keratinocytes, the primary cells of the epidermis.[12] This is achieved, in part, through the activation of peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in epidermal differentiation, such as involucrin, loricrin, and keratin 1.[9] By promoting the formation of the cornified envelope, PHS strengthens the physical barrier of the skin.[9]
-
Anti-inflammatory Properties: PHS exhibits potent anti-inflammatory effects in various animal models of skin inflammation.[1][11][12][17] It effectively suppresses inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB), JAK/STAT, and Mitogen-Activated Protein Kinase (MAPK).[1][11][17][18] This leads to a reduction in the production of pro-inflammatory cytokines and mediators like IL-1α, IL-1β, IL-6, TNF-α, and prostaglandin E2.[11][12][19]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond its role in the skin, PHS has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[6][10][20][21] The mechanism often involves the mitochondria, with PHS triggering the release of cytochrome c and the activation of caspases.[10][20][21] It can also induce mitochondrial translocation of Bax, a pro-apoptotic protein.[6][21][22]
Signaling Pathway in Animal Cells
The following diagram illustrates the anti-inflammatory signaling cascade initiated by this compound in animal keratinocytes.
Caption: this compound's anti-inflammatory action in animal cells.
This compound in Plant Models: A Sentinel in Stress Response and Immunity
In the plant kingdom, this compound and its phosphorylated derivative, this compound-1-phosphate (PHS-1-P), are crucial signaling molecules involved in mediating responses to a wide array of biotic and abiotic stresses.[2][23][24] Unlike in animals where sphingosine is a major long-chain base, PHS is a predominant long-chain base in many plant species.[2][7][25]
Key Effects and Mechanisms of Action in Plants:
-
Plant Defense and Immunity: PHS accumulation is an early event following pathogen attack and is implicated in the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[2][13][14] Exogenous application of PHS can induce defense responses, including the production of reactive oxygen species (ROS) and ethylene, and can enhance resistance to pathogens.[2]
-
Programmed Cell Death (PCD): Sphingolipids, including PHS, are key regulators of PCD in plants.[2][13][14] The accumulation of long-chain bases is often a trigger for PCD, highlighting the delicate balance of sphingolipid metabolism in maintaining cell viability.[14]
-
Abiotic Stress Responses: PHS and PHS-1-P are involved in signaling pathways that respond to abiotic stresses such as chilling.[24][25] PHS-1-P has been shown to regulate stomatal aperture, a critical process for controlling water loss during drought and other environmental challenges.[7][23][26][27][28] This regulation is often mediated through G-protein signaling and can be influenced by the plant hormone abscisic acid (ABA).[2][7][23]
-
Metabolism to PHS-1-P: A key step in PHS signaling in plants is its phosphorylation to PHS-1-P by sphingosine kinase (SphK).[2][23][27] PHS-1-P then acts as a second messenger to modulate downstream cellular responses.[2][7][23][26]
Signaling Pathway in Plant Cells
The following diagram illustrates the role of this compound in the plant defense response.
Caption: this compound signaling in plant stress response.
Comparative Analysis: Divergent Functions from a Conserved Molecule
| Feature | Animal Models | Plant Models |
| Primary Role | Structural component of skin barrier, anti-inflammatory, pro-apoptotic in cancer cells | Signaling molecule in stress response and immunity |
| Key Location of Action | Epidermis (stratum corneum), various cell types in vitro | Whole plant, particularly at sites of stress or infection |
| Metabolism | Precursor to ceramides, metabolized to odd-numbered fatty acids.[4][29] | Phosphorylated to PHS-1-P by SphK to act as a second messenger.[2][23] |
| Signaling Pathways | Inhibition of NF-κB, MAPK, JAK/STAT; Activation of PPARs.[1][9][11][17] | G-protein coupled signaling, ABA-mediated pathways, ROS and ethylene signaling.[2][7][23] |
| Physiological Outcomes | Enhanced skin barrier, reduced inflammation, cancer cell death.[9][12][20] | Pathogen resistance, programmed cell death, stomatal closure, stress adaptation.[2][13][23] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Anti-Inflammatory Effects in a Mouse Model of Irritant Contact Dermatitis
Objective: To evaluate the efficacy of topically applied this compound in reducing inflammation in a chemically-induced model of skin irritation.
Causality: This protocol is designed to mimic inflammatory skin conditions and assess the ability of PHS to suppress the key inflammatory markers and histological changes associated with such conditions. The use of a potent irritant like TPA ensures a robust and reproducible inflammatory response.
Methodology:
-
Animal Model: Use hairless mice (e.g., SKH-1) to avoid the need for shaving and potential confounding irritation.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into three groups (n=7 per group):
-
Group 1: Vehicle control (e.g., acetone)
-
Group 2: TPA + Vehicle
-
Group 3: TPA + this compound (e.g., 1% in vehicle)
-
-
Induction of Inflammation: Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) (10 nmoles in acetone) to the dorsal skin of mice in Groups 2 and 3.[9][12]
-
Treatment: Immediately after TPA application, topically apply the vehicle or this compound solution to the respective groups.
-
Endpoint Measurement (24-48 hours post-treatment):
-
Ear Thickness: Measure ear thickness using a digital caliper as an indicator of edema.
-
Histology: Euthanize mice and collect skin tissue samples. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal hyperplasia and inflammatory cell infiltration.[9][18]
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Self-Validation: The inclusion of both a vehicle control and a TPA + vehicle group allows for the differentiation of the effects of the vehicle from the anti-inflammatory action of PHS. A statistically significant reduction in ear thickness, epidermal hyperplasia, and pro-inflammatory cytokine levels in the PHS-treated group compared to the TPA + vehicle group would validate the efficacy of PHS.
Protocol 2: Analysis of this compound-Induced Defense Response in Arabidopsis thaliana
Objective: To investigate the role of exogenously applied this compound in inducing defense-related responses in a model plant system.
Causality: This protocol aims to determine if PHS can act as a signaling molecule to trigger the plant's innate immune system. The measurement of ROS and ethylene production, along with the expression of defense-related genes, provides a multi-faceted view of the induced defense response.
Methodology:
-
Plant Material: Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) medium for 10-14 days.
-
Treatment:
-
Prepare a solution of this compound (e.g., 10 µM in 0.1% ethanol).
-
Prepare a vehicle control solution (0.1% ethanol).
-
Transfer seedlings to a 24-well plate containing liquid MS medium and allow them to acclimate.
-
Replace the medium with the PHS solution or vehicle control.
-
-
Endpoint Measurements:
-
ROS Production (30-60 minutes post-treatment): Use a luminol-based assay to measure the production of reactive oxygen species.
-
Ethylene Production (1-4 hours post-treatment): Place treated seedlings in sealed vials. After incubation, collect the headspace gas and measure ethylene concentration using gas chromatography.[2]
-
Gene Expression Analysis (1-6 hours post-treatment): Harvest seedlings, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes (e.g., PR1, PDF1.2).
-
Self-Validation: The use of a vehicle control is essential to ensure that the observed responses are due to PHS and not the solvent. A significant and time-dependent increase in ROS and ethylene production, as well as the upregulation of defense gene expression in PHS-treated seedlings compared to the control, will validate the role of PHS as an elicitor of plant defense.
Protocol 3: Quantification of this compound in Biological Samples by HPLC
Objective: To accurately measure the concentration of this compound in plant and animal tissues.
Causality: This protocol provides a reliable method for quantifying endogenous or exogenously applied PHS, which is crucial for correlating its concentration with observed biological effects. Derivatization is often necessary due to the lack of a strong chromophore in the PHS molecule.
Methodology:
-
Lipid Extraction:
-
Homogenize the tissue sample (e.g., mouse skin, Arabidopsis leaves) in a chloroform/methanol solvent system to extract total lipids.
-
-
Alkaline Hydrolysis:
-
Perform alkaline hydrolysis to release free this compound from complex sphingolipids.[30]
-
-
Derivatization:
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of PHS in the samples by comparing their peak areas to the standard curve.
-
Self-Validation: The use of an internal standard (a structurally similar lipid not present in the sample) during the extraction process can account for any sample loss. The linearity of the standard curve and the reproducibility of replicate measurements will validate the accuracy and precision of the method.
Conclusion
This compound stands as a fascinating example of molecular conservation and functional divergence across biological kingdoms. In animal models, its role as a structural and signaling molecule in the epidermis offers significant potential for dermatological and cosmetic applications. In plants, its function as a key mediator of stress responses provides a promising avenue for developing strategies to enhance crop resilience. The comparative analysis and experimental protocols presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to further explore the multifaceted roles of this ubiquitous and vital sphingolipid.
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- Cyberlipid. (n.d.). Ceramides. Cyberlipid. [Link]
- Lee, J. Y., et al. (2004). HPLC Analysis of this compound and Its Metabolites in Mammalian Cells with TCPO-H2O2 Chemiluminescence Reaction.
- Lee, S., et al. (2021). Identification of this compound-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 22(16), 8568. [Link]
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A Senior Application Scientist's Guide to Validating the Specificity of Phytosphingosine's Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of sphingolipid signaling, the subtle structural distinctions between bioactive lipids can lead to profoundly different cellular outcomes. Phytosphingosine (PHS), a naturally occurring sphingoid base, has garnered significant attention for its potent anti-inflammatory, anti-microbial, and pro-apoptotic properties. However, to harness its therapeutic potential, it is imperative to validate that its observed biological activities are specific to its unique molecular structure and not a result of generic lipotoxicity or off-target effects. This guide provides a comparative framework for assessing the specificity of this compound's actions against its close structural analogs, Sphingosine (SPH) and Dihydrosphingosine (DHS or Sphinganine).
The Imperative of Specificity in Sphingolipid Research
Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules that govern a spectrum of cellular processes, from proliferation and differentiation to apoptosis and inflammation.[1] The so-called "sphingolipid rheostat" posits that the balance between pro-apoptotic lipids like ceramide and sphingosine, and pro-survival lipids like sphingosine-1-phosphate (S1P), dictates cell fate. This compound adds another layer of complexity to this paradigm. Its structural similarity to sphingosine—differing primarily by the presence of a hydroxyl group at the C4 position instead of a trans double bond—necessitates rigorous comparative studies to delineate its specific signaling pathways.[2]
This guide will navigate the experimental strategies required to dissect the specific contributions of this compound to cellular function, focusing on two of its most well-documented activities: the induction of apoptosis and the modulation of inflammatory responses.
Comparative Analysis of Pro-Apoptotic Activity
Both this compound and Sphingosine are recognized as potent inducers of programmed cell death, making them intriguing candidates for cancer research.[1] Dihydrosphingosine also exhibits pro-apoptotic effects.[3] However, the specificity of their actions can be elucidated by comparing their potency and the signaling pathways they activate.
Quantitative Comparison of Apoptotic Induction
A primary method for assessing pro-apoptotic activity is to determine the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines.
| Sphingoid Base | Cell Line | Assay | IC50 Value (µM) | Reference(s) |
| This compound | MDA-MB-231 (Breast Cancer) | MTT Assay | 39.79 | [4] |
| MCF-7 (Breast Cancer) | MTT Assay | 23.74 | [4] | |
| Sphingosine | SK-N-BE (Neuroblastoma) | Viability Assay | ~10 (toxic concentration) | [5] |
| Dihydrosphingosine | Jurkat T cells | Apoptosis Assay | Pro-apoptotic effects observed | [3] |
Note: Direct comparative IC50 values across multiple studies are challenging due to variations in cell lines, assay conditions, and treatment durations. The data presented provides a snapshot of reported potencies.
Mechanistic Differences in Apoptosis Induction
The specificity of this compound's pro-apoptotic action is further underscored by the distinct signaling pathways it engages compared to its analogs.
This compound:
-
Induces apoptosis through both caspase-dependent and -independent pathways.[1]
-
Can directly activate caspase-8 in a death receptor-independent manner, leading to the activation of downstream executioner caspases like caspase-3 and -9.[1]
-
Triggers the mitochondrial pathway by promoting the translocation of the pro-apoptotic protein Bax, leading to the loss of mitochondrial membrane potential and cytochrome c release.[1]
-
Activates p38 MAPK, which is critically involved in mediating Bax translocation and mitochondrial apoptosis.[6]
Sphingosine:
-
Primarily acts through caspase-dependent pathways.[1]
-
Its pro-apoptotic effects are often linked to its role as a precursor to ceramide, another potent pro-apoptotic sphingolipid.[7]
-
Can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), which is anti-apoptotic, highlighting the importance of the sphingolipid rheostat.[8]
Dihydrosphingosine (Sphinganine):
-
Also induces apoptosis, and its effects can be linked to its role in the de novo synthesis of ceramides.[3]
-
Crucially, specific stereoisomers of DHS have been shown to be inactive, providing a powerful tool for demonstrating the stereospecificity of sphingolipid-induced apoptosis.
Experimental Workflow: Validating Pro-Apoptotic Specificity
To experimentally validate the specificity of this compound-induced apoptosis, a multi-pronged approach is essential. This workflow is designed to provide a self-validating system, where each step builds upon the last to create a robust body of evidence.
Caption: Workflow for validating the specificity of this compound-induced apoptosis.
Comparative Analysis of Anti-Inflammatory Activity
A key differentiator for this compound is its pronounced anti-inflammatory activity, contrasting with the often pro-inflammatory role of the Sphingosine/S1P axis.
Quantitative Comparison of Inflammatory Response Inhibition
The anti-inflammatory potential of these sphingoid bases can be quantified by their ability to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
| Sphingoid Base | Cell Line | Stimulus | Cytokine Measured | Effect | Reference(s) |
| This compound | RAW 264.7 Macrophages | LPS | TNF-α, IL-6 | Inhibition | [9] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8 | Inhibition | [9] | |
| Sphingosine | BV2 Microglia | LPS | TNF-α, IL-1β | Pro-inflammatory (via SphK/S1P) | [1] |
| Dihydrosphingosine | - | - | - | Less characterized in direct inflammation assays |
Mechanistic Differences in Inflammatory Signaling
The opposing effects of this compound and Sphingosine on inflammation stem from their differential modulation of key signaling pathways.
This compound:
-
Inhibits the NF-κB signaling pathway by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[9]
-
Suppresses the activation of MAPKs, including p38, ERK, and JNK, in response to inflammatory stimuli.[9]
Sphingosine/S1P:
-
Sphingosine itself can have complex effects, but its rapid conversion to S1P by sphingosine kinases (SphK1 and SphK2) is a critical pro-inflammatory event.[1]
-
S1P, acting through its G protein-coupled receptors (S1PRs), activates multiple pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[1]
Experimental Workflow: Validating Anti-Inflammatory Specificity
This workflow is designed to rigorously assess and compare the anti-inflammatory properties of this compound, Sphingosine, and Dihydrosphingosine.
Caption: Workflow for validating the specificity of this compound's anti-inflammatory effects.
Detailed Experimental Protocols
Protocol 1: Apoptosis Determination by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with sphingoid bases.
Materials:
-
Cell line of interest (e.g., Jurkat, MCF-7)
-
This compound, Sphingosine, Dihydrosphingosine, and inactive analog (e.g., DL-erythro-dihydrosphingosine)
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Incubate overnight.
-
Treatment: Treat cells with the desired concentrations (e.g., IC50 values determined from viability assays) of this compound, Sphingosine, Dihydrosphingosine, the inactive analog, and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the media (which contains floating, potentially apoptotic cells) and save it.
-
Wash the adherent cells with PBS and detach using trypsin.
-
Combine the detached cells with the saved media from the previous step.
-
For suspension cells, simply collect the entire cell suspension.
-
-
Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Protocol 2: Measurement of Pro-Inflammatory Cytokines by ELISA
Objective: To quantify the production of TNF-α and IL-6 by macrophages in response to LPS and treatment with sphingoid bases.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound, Sphingosine, Dihydrosphingosine
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and incubate overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, Sphingosine, Dihydrosphingosine, or a vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes to pellet any cells. Carefully collect the cell-free supernatants and store them at -80°C until the ELISA is performed.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[10] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
Reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.
Signaling Pathway Diagrams
Caption: this compound's specific signaling pathways leading to apoptosis and anti-inflammatory effects.
Caption: Sphingosine's dual role in pro-apoptotic and pro-inflammatory signaling.
Conclusion: The Specificity of this compound as a Bioactive Modulator
The experimental framework outlined in this guide provides a robust methodology for validating the specificity of this compound's biological activities. By employing direct, quantitative comparisons with its structural analogs, Sphingosine and Dihydrosphingosine, and utilizing inactive stereoisomers as negative controls, researchers can build a compelling case for the unique signaling properties of this compound. The evidence points to this compound as a distinct bioactive lipid that potently induces apoptosis in cancer cells through specific caspase and mitochondrial pathways, while simultaneously exerting significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades. This stands in contrast to the pro-inflammatory nature of the Sphingosine-S1P axis. A thorough understanding of these specific mechanisms is paramount for the rational design and development of novel therapeutics targeting the intricate network of sphingolipid signaling.
References
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- Verma, A., Singh, S., Gupta, P., Tiwari, H., Kumar, L., Bharty, M. K., & Gautam, V. (2023). This compound, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility. Scientific Reports, 13(1), 1989.
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- Rotter, V., & He, L. (2002). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. Investigative Ophthalmology & Visual Science, 43(6), 1994–2001.
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A Comparative Guide to Phytosphingosine and Phytosphingosine-1-Phosphate: The Sphingolipid Rheostat in Cellular Decision-Making
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate. Far from being mere structural components of the cell membrane, these molecules and their metabolites form a complex network of bioactive signals that govern processes from proliferation to programmed cell death. Among these, phytosphingosine (PHS) and its phosphorylated derivative, this compound-1-phosphate (P1P), represent a classic example of a molecular switch, where a single enzymatic modification dramatically inverts the resulting cellular outcome. This guide provides an in-depth comparison of PHS and P1P, detailing their opposing biological functions, the signaling pathways they command, and the experimental methodologies used to elucidate their roles.
Section 1: this compound (PHS) - The Guardian of Cellular Integrity
This compound is a saturated sphingoid base characterized by a hydroxyl group at the C4 position.[1] It is a key precursor for the synthesis of phytoceramides, which are integral to maintaining the skin's barrier function.[2] Beyond its structural role, PHS functions as a potent intracellular signaling molecule, primarily associated with anti-proliferative and pro-apoptotic effects.[1][3]
Mechanism of Action: A Pro-Death Signal
The accumulation of intracellular PHS is a strong trigger for programmed cell death.[4][5] Its mechanism is multifaceted, targeting several key apoptosis-regulating pathways:
-
Mitochondrial Pathway Activation: PHS induces apoptosis through the intrinsic mitochondrial pathway. It promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4][6] This event increases the Bax/Bcl-2 ratio, leading to a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[4][6]
-
Caspase-8 Activation: PHS can directly activate caspase-8 in a death receptor-independent manner, initiating the caspase cascade.[4]
-
Cell Cycle Arrest: PHS has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M[6] or S phase[7], often as a result of DNA damage.[7] This provides a window for the cell to either repair the damage or commit to apoptosis if the damage is too severe.
-
ROS Generation: The apoptotic activity of PHS is often linked to an increase in reactive oxygen species (ROS), which can damage mitochondria and further amplify the apoptotic signal.[6][8]
Signaling Pathway of PHS-Induced Apoptosis
Experimental Protocol: PHS-Induced Apoptosis Detection by Annexin V/PI Staining
This protocol provides a reliable method for quantifying apoptosis induced by PHS using flow cytometry. The principle lies in the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish necrotic or late apoptotic cells.[9][10][11][12]
Materials:
-
Cells of interest (e.g., A549 lung cancer cells)
-
Complete culture medium
-
This compound (PHS) stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of PHS (e.g., 0-25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[7]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash adherent cells with PBS, detach using a gentle cell scraper or brief trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 2: this compound-1-Phosphate (P1P) - The Pro-Survival Messenger
The addition of a single phosphate group to PHS, a reaction catalyzed by sphingosine kinases (SphKs), dramatically alters its function.[13][14] this compound-1-phosphate (P1P) is not a death signal but a potent pro-survival and pro-proliferative lipid mediator.[14] Unlike PHS, which acts intracellularly, P1P primarily functions as an extracellular ligand, binding to a family of G-protein coupled receptors (GPCRs), much like its more studied cousin, sphingosine-1-phosphate (S1P).[15][16][17]
Mechanism of Action: An Extracellular Signal for Growth and Migration
P1P's biological effects are mediated by its interaction with S1P receptors (S1PRs), initiating downstream signaling cascades that promote:
-
Cell Proliferation and Survival: P1P has been shown to promote the viability of human dermal fibroblasts and protect them against UVB-induced cell death.[18] Activation of S1PRs often leads to the engagement of pro-survival pathways like PI3K/Akt and ERK/MAPK.[17][19]
-
Cell Migration: Similar to S1P, P1P can act as a chemoattractant, stimulating cell migration.[18][20] This is particularly relevant in processes like wound healing and immune cell trafficking.[21] The S1PR1 receptor, coupled to the Gi protein, is a key mediator of cell migration through the activation of Rac1.[20]
-
Inflammation and Immune Regulation: The S1P/S1PR axis is a central regulator of lymphocyte trafficking, and P1P can mimic these effects.[15][21] This signaling is crucial for immune responses and has implications for autoimmune diseases.
Signaling Pathway of P1P-Induced Cell Migration
Experimental Protocol: P1P-Induced Cell Migration (Transwell Assay)
The Transwell or Boyden chamber assay is a standard method to evaluate cell migration towards a chemoattractant.[22][23]
Materials:
-
Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial or fibroblast cells)
-
24-well companion plates
-
Cells of interest
-
Serum-free medium
-
Medium containing chemoattractant (P1P) and serum (as a positive control)
-
Cotton swabs
-
Fixation and staining solutions (e.g., 70% ethanol, 0.2% Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration.
-
Assay Setup: Add 600 µL of serum-free medium containing the desired concentration of P1P (e.g., 0-1 µM) to the lower wells of the 24-well plate. Use serum-free medium as a negative control and serum-containing medium as a positive control.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1x105 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[23]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 6-24 hours).
-
Fixation and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10 minutes.[23]
-
Stain the cells by immersing the insert in 0.2% Crystal Violet solution for 5-10 minutes.[23]
-
Quantification: Gently wash the inserts in water to remove excess stain. Allow them to air dry.
-
Count the number of migrated, stained cells in several representative fields of view under a microscope. Data are typically expressed as the average number of migrated cells per field.
Section 3: The PHS/P1P Rheostat: A Critical Cellular Switch
The opposing functions of PHS and P1P exemplify the "sphingolipid rheostat" theory, which posits that the balance between pro-death sphingolipids (like ceramide and PHS) and pro-survival sphingolipids (like S1P and P1P) determines cell fate.[3] The enzyme that controls this balance, Sphingosine Kinase (SphK), is therefore a critical regulatory node. Specifically, SphK2 is efficient at phosphorylating PHS into P1P.[24]
Comparative Summary
| Feature | This compound (PHS) | This compound-1-Phosphate (P1P) |
| Primary Location | Intracellular | Extracellular |
| Key Function | Pro-apoptotic, Anti-proliferative[3][6][7] | Pro-survival, Pro-migratory[14][18] |
| Mode of Action | Direct intracellular signaling | Binds to cell surface GPCRs (S1PRs)[15][17] |
| Signaling Targets | Mitochondria, Caspase-8, DNA[4][6][7] | S1PRs, Gi proteins, PI3K, Rac1[20] |
| Cellular Outcome | Cell cycle arrest, Apoptosis | Proliferation, Migration, Survival |
| Key Enzyme | (Precursor) | Sphingosine Kinase 2 (SphK2)[24] |
Section 4: Analytical Strategies for Quantification
Accurate quantification of PHS and P1P is essential for studying their roles in biology. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[25][26][27][28]
General Protocol for LC-MS/MS Quantification
-
Sample Preparation: Biological samples (cells, plasma, tissue) are homogenized. An internal standard (e.g., a C17-based analog) is added to account for extraction variability.[25][26]
-
Lipid Extraction: Lipids are extracted using a solvent system, typically involving chloroform and methanol under acidified conditions to ensure efficient recovery of phosphorylated species.[26]
-
Chromatographic Separation: The extracted lipids are separated using reversed-phase high-performance liquid chromatography (HPLC), often on a C18 column.[25]
-
Mass Spectrometry Detection: The separated lipids are ionized (usually by positive electrospray ionization, ESI) and detected by a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific detection based on the mass-to-charge ratio of the parent ion and a characteristic fragment ion.[26]
Key LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive ESI | Sphingoid bases ionize efficiently in positive mode. |
| Column | Reversed-phase C18 | Provides good separation of lipids based on hydrophobicity. |
| Mobile Phase | Gradient of Methanol/Water/Formic Acid | Allows for the elution of lipids with varying polarities. Formic acid aids in protonation for ESI.[25] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. |
Conclusion
This compound and its phosphate derivative, P1P, are powerful signaling molecules that exert opposing effects on cell fate. PHS acts as an intracellular sentinel, triggering apoptosis and cell cycle arrest in response to cellular stress. In contrast, a single phosphorylation event converts it into P1P, an extracellular messenger that promotes cell survival, proliferation, and migration. This duality, governed by the activity of sphingosine kinases, forms a critical rheostat that fine-tunes cellular decisions. Understanding the distinct mechanisms and signaling pathways of these two molecules provides researchers and drug development professionals with valuable insights into fundamental cellular processes and offers potential targets for therapeutic intervention in diseases ranging from cancer to inflammatory disorders.
References
- This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. PubMed.
- This compound inhibits cell proliferation by damaging DNA in human cell lines. PubMed.
- This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. PubMed.
- The Functional Role of Sphingosine Kinase 2. PMC - NIH.
- Phosphorylation of sphingosine and this compound by SPHK and the... ResearchGate.
- This compound Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin. PMC - NIH.
- A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. PMC - PubMed Central.
- Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.
- This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and -independent AIF release. PubMed.
- This compound induces systemic acquired resistance through activation of sphingosine kinase. PMC - PubMed Central.
- Sphingosine 1-phosphate signalling. PMC - NIH.
- This compound and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor. PubMed.
- Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PMC - NIH.
- Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed.
- Regulation and functional roles of sphingosine kinases. PubMed.
- Contents of this compound (PHS) and this compound‐1‐phosphate... ResearchGate.
- Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments.
- This compound 1-phosphate. ResearchGate.
- Sphingosine 1-Phosphate: Critical Mediator in Cell Signalling. ELISA kit.
- S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor. PMC - NIH.
- Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PubMed.
- Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PubMed.
- Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor. PubMed.
- Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar.
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- This compound-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo. Spandidos Publications.
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- Considering this compound-Based Ceramide Formulations for Atopic Skin Care. MDPI.
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- Collective cell migration relies on PPP1R15-mediated regulation of the endoplasmic reticulum stress response. PMC - PubMed Central.
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- The urokinase receptor takes control of cell migration by recruiting integrins and FPR1 on the cell surface. PubMed.
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A Senior Application Scientist's Guide to Assessing the Synergistic Effects of Phytosphingosine
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to assess the synergistic effects of phytosphingosine with other compounds. We will move beyond theoretical concepts to provide actionable experimental designs and data interpretation strategies, grounded in established scientific principles. Our focus is on empowering you to generate robust, publishable data that clearly elucidates the nature of this compound's interactions in your specific application.
The Rationale for Investigating this compound Synergy
This compound (PHS) is a naturally occurring, skin-identical sphingolipid that plays a crucial role in maintaining a healthy skin barrier. It is a fundamental component of ceramides, which are essential for skin hydration and integrity. Beyond its structural role, PHS exhibits intrinsic antimicrobial and anti-inflammatory properties. These multifaceted activities make this compound a compelling candidate for combination therapies. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of advanced therapeutic and cosmetic formulation. By identifying synergistic partners for this compound, we can unlock new levels of efficacy, potentially leading to lower required concentrations, reduced side effects, and improved patient or consumer outcomes.
Core Principles of Synergy Assessment: A Mechanistic Approach
Before delving into experimental protocols, it is crucial to understand the potential mechanisms driving synergy with this compound. A well-designed study will not only demonstrate if synergy exists but also provide insights into why.
Potential Mechanisms of this compound Synergy:
-
Enhanced Bioavailability: A partner compound might improve the solubility or penetration of this compound into the target tissue, thereby increasing its effective concentration at the site of action.
-
Multi-target Engagement: this compound and a partner compound may act on different targets within the same or parallel signaling pathways, leading to a more profound biological response. For instance, this compound's anti-inflammatory action could be complemented by a compound that targets a different inflammatory mediator.
-
Inhibition of Resistance Mechanisms: In the context of antimicrobial applications, a partner compound might inhibit resistance mechanisms in microorganisms, making them more susceptible to the antimicrobial effects of this compound.
-
Synergistic Modulation of Cellular Pathways: The combination of this compound and another active may lead to a more potent or sustained modulation of key cellular processes, such as ceramide synthesis, inflammatory cytokine production, or antimicrobial peptide expression.
The following diagram illustrates a hypothetical signaling pathway where this compound's action could be potentiated by a synergistic partner.
Caption: Hypothetical signaling pathway illustrating synergistic action.
Experimental Workflow for Assessing Synergy
A robust assessment of synergy requires a multi-pronged approach, starting with in vitro screening and potentially progressing to more complex models. The following workflow provides a comprehensive framework.
Caption: Experimental workflow for synergy assessment.
Step 1: Single-Agent Dose-Response Curves
Objective: To determine the potency of each compound individually. This is a critical prerequisite for designing the combination study.
Protocol:
-
Cell/Microbe Seeding: Seed cells (e.g., keratinocytes, fibroblasts) or microorganisms (e.g., S. aureus, P. acnes) in a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of this compound and the partner compound(s) in the appropriate culture medium.
-
Treatment: Treat the cells/microbes with a range of concentrations for each compound individually. Include a vehicle control.
-
Incubation: Incubate for a duration relevant to the endpoint being measured (e.g., 24-48 hours for cell viability, 18-24 hours for microbial growth).
-
Endpoint Measurement: Quantify the biological response using a suitable assay. Examples include:
-
Antimicrobial Activity: Optical density (OD600) for bacterial growth, colony-forming unit (CFU) counting, or resazurin-based viability assays.
-
Anti-inflammatory Activity: ELISA for pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of stimulated cells (e.g., LPS-stimulated keratinocytes).
-
Cell Viability/Proliferation: MTT, XTT, or PrestoBlue assays.
-
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for each compound.
Step 2: The Checkerboard Assay
Objective: To systematically evaluate the effects of combining this compound and a partner compound at various concentrations.
Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the y-axis and the partner compound along the x-axis. This creates a matrix of all possible concentration combinations.
-
Cell/Microbe Seeding and Treatment: Add cells or microorganisms to each well.
-
Incubation and Endpoint Measurement: Follow the same procedures as in Step 1.
Step 3: Calculation of the Combination Index (CI)
Objective: To quantitatively determine the nature of the interaction (synergy, additivity, or antagonism). The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is the gold standard.
The formula for the Combination Index is:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (partner compound) in combination that achieve a certain effect level (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to achieve the same effect level.
Interpretation of CI Values:
| CI Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Specialized software, such as CompuSyn, is highly recommended for these calculations as it can also generate isobolograms for a visual representation of the synergy.
Case Study: Hypothetical Synergistic Interaction of this compound and an Antimicrobial Peptide
Let's consider a hypothetical scenario where we are investigating the synergy between this compound and an antimicrobial peptide (AMP) against Staphylococcus aureus.
Experimental Data:
| Compound | IC50 (µg/mL) |
| This compound | 10 |
| Antimicrobial Peptide (AMP) | 5 |
Checkerboard Assay Results (at 50% inhibition):
| Combination | This compound (µg/mL) | AMP (µg/mL) |
| 1 | 5 | 1.25 |
CI Calculation:
CI = (5 / 10) + (1.25 / 5) = 0.5 + 0.25 = 0.75
Advanced Mechanistic and Validation Studies
Demonstrating a synergistic interaction through the CI method is a significant finding. However, for a comprehensive understanding and to strengthen the scientific narrative, further mechanistic and validation studies are essential.
-
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA sequencing can be employed to investigate how the combination of this compound and a partner compound modulates the expression of genes involved in relevant pathways (e.g., inflammatory signaling, skin barrier protein synthesis, microbial virulence).
-
Protein Analysis: Western blotting or ELISA can be used to confirm if the changes in gene expression translate to altered protein levels.
-
Validation in 3D Skin Models: Three-dimensional human skin equivalents provide a more physiologically relevant system to validate the findings from 2D cell culture. These models can be used to assess the effects of the combination on skin barrier function, inflammatory responses, and microbial colonization in a more complex environment.
-
In Vivo Studies: For therapeutic applications, preclinical in vivo studies in relevant animal models are the ultimate validation step to demonstrate efficacy and safety.
By following this structured, evidence-based approach, researchers can rigorously assess the synergistic potential of this compound, leading to the development of innovative and highly effective products.
References
- Papakonstantinou, E., Roth, M., & Karakiulakis, G. (2012). Hyaluronic acid: A key molecule in skin aging.
- Pavicic, T., Wollenweber, U., Farwick, M., & Korting, H. C. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. International Journal of Cosmetic Science, 29(3), 181–190. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phytosphingosine for Laboratory Professionals
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of phytosphingosine, a bioactive lipid molecule integral to dermatological and pharmaceutical research. By moving beyond mere procedural steps, we will delve into the causality behind these protocols, ensuring a deep-seated understanding of safe handling and environmental stewardship. This document is designed to be your trusted resource, empowering you to manage this compound waste with scientific integrity and confidence.
Understanding this compound: Hazard Profile and Environmental Considerations
This compound is a naturally occurring sphingolipid that plays a crucial role in maintaining the skin's barrier function[1][2][3]. While it is a key component in many cosmetic and therapeutic formulations, it's essential to recognize its potential environmental impact when handled in a laboratory setting.
Key Hazard Considerations:
-
Aquatic Toxicity: Safety Data Sheets (SDS) consistently highlight that this compound is harmful to aquatic life with long-lasting effects[4]. This necessitates stringent measures to prevent its release into sewer systems or waterways[4][5].
-
Physical Form: In its pure form, this compound is typically a white, combustible powder[4][5]. While it may not ignite readily, dust can form an explosive mixture with air, requiring careful handling to avoid dust formation and sources of ignition[4][6].
-
Eye Damage: Some sources classify this compound as causing serious eye damage[7]. This underscores the importance of appropriate personal protective equipment (PPE).
Understanding these properties is the foundational step in establishing a disposal plan that is both safe for personnel and environmentally responsible. Your laboratory's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), should incorporate specific procedures for handling and disposing of this compound[8][9][10][11][12].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the critical steps for the safe disposal of this compound waste, from the point of generation to final removal.
Step 1: Waste Segregation and Containerization at the Source
The "Why": Proper segregation prevents accidental mixing of incompatible chemicals and ensures that waste streams are managed according to their specific hazards.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent spills and the release of dust[6][13]. Avoid using foodstuff containers[13].
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste." Include the date when waste is first added to the container[14][15].
-
Waste Types:
-
Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (gloves, lab coats), and any materials used for spill cleanup (e.g., absorbent pads).
-
Liquid Waste: This includes solutions containing this compound. If dissolved in a flammable solvent, it must be managed as flammable hazardous waste.
-
Step 2: Storage in a Satellite Accumulation Area (SAA)
The "Why": SAAs are designated locations within the laboratory where hazardous waste can be safely stored at or near the point of generation before being moved to a central storage area. This minimizes the risk of spills and exposure during transport within the facility[13][14][16].
Procedure:
-
Location: The SAA must be under the direct control of laboratory personnel and situated away from drains and sources of ignition[13][15].
-
Container Management: Keep the waste container closed at all times, except when adding waste[13].
-
Volume Limits: Do not exceed the 55-gallon limit for hazardous waste in an SAA, as stipulated by the Environmental Protection Agency (EPA)[16].
Step 3: Waste Characterization and Profiling
The "Why": Before disposal, the waste must be properly characterized to determine its hazardous properties. This information is crucial for the waste disposal vendor to handle and transport it in compliance with Department of Transportation (DOT) and EPA regulations.
Procedure:
-
Consult the SDS: The SDS for this compound is the primary source of information for its hazard classification[4][5][7].
-
Waste Profile Sheet: Work with your institution's Environmental Health and Safety (EHS) department or a licensed waste broker to complete a waste profile sheet. This document will include information on the chemical composition, physical state, and hazards of the waste.
Step 4: Final Disposal Methodology
The "Why": Due to its environmental hazards, this compound waste cannot be disposed of in regular trash or down the drain. Specialized disposal methods are required to neutralize its harmful effects.
Recommended Disposal Options:
-
Controlled Incineration: This is a common and effective method for disposing of chemical waste like this compound. The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[5][17][18].
-
Licensed Chemical Destruction Plant: Sending the waste to a licensed facility ensures that it is treated and disposed of in accordance with all federal, state, and local regulations[5].
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed (or the equivalent). The rinsate must be collected and treated as hazardous waste. After proper cleaning, the container can be offered for recycling or reconditioning[5]. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill[5].
Spill Management Protocol
The "Why": Accidental spills must be managed promptly and safely to minimize exposure to personnel and prevent environmental contamination.
Procedure:
-
Evacuate and Ventilate: In case of a significant spill, evacuate non-essential personnel from the area and ensure adequate ventilation[4][6][17].
-
Personal Protective Equipment (PPE): Before cleaning up a spill, don appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat[4][5]. For large spills or where dust is generated, respiratory protection may be necessary[12].
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. Use spark-proof tools[5][6]. Place the collected material into a labeled hazardous waste container[4][6].
-
For liquid spills: Contain the spill using absorbent materials. Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container[4].
-
-
Decontamination: Clean the spill area with soap and water[4].
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Conclusion: Fostering a Culture of Safety and Responsibility
Proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By adhering to these guidelines, researchers and laboratory personnel can mitigate risks, ensure a safe working environment, and protect our ecosystem. Integrating these procedures into your laboratory's standard operating procedures and Chemical Hygiene Plan is a critical step in building a robust safety culture. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- This compound - Safety D
- Safety Data Sheet this compound SLC Revision 3, D
- This compound (yeast)
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Safety D
- Safety D
- 29 CFR 1910.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. URL
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. URL
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. URL
- This compound Benefits for Skin: Barrier Repair, Acne & Sensitive Skin. Flychem. URL
- Cosmetics Disposal: The Environmental Impact and How You Can Make a Difference. ACTenviro. URL
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency. URL
- This compound: Unveiling the Unsung Superstar of Skincare. Clinikally. URL
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. URL
- How do you recycle cosmetic products? A Green Beauty Guide. Act-Responsible. URL
- Cosmetic Waste Disposal. Stone Environmental Services. URL
- How this compound Can Be Your Ultim
- How to Dispose of Used Beauty Products.
- The Right Way To Dispose of Toxic Beauty Products and Packaging. Beauty Heroes. URL
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Phytosphingosine
This guide provides an in-depth operational plan for the safe handling of Phytosphingosine in a research and development setting. Moving beyond a simple checklist, we delve into the causality behind each procedural step, grounding our recommendations in the specific chemical and toxicological profile of the compound. Our objective is to create a self-validating safety system that empowers you, the researcher, to work with confidence and precision.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the risk profile of this compound is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment. While it may appear as a simple white to off-white solid, its interactions at a biological and chemical level demand rigorous protective measures.
-
Primary Acute Hazard: Severe Eye Damage: The most immediate and significant risk identified in Safety Data Sheets (SDS) is the potential for this compound to cause serious, irreversible eye damage upon contact.[1][2] The crystalline or powdered nature of the compound increases the risk of accidental exposure through airborne particles.
-
Genotoxic Potential: Beyond immediate physical hazards, recent studies have indicated that this compound exhibits genotoxic properties, capable of damaging DNA and inhibiting cell proliferation in human cell lines.[3][4] This potential for long-term health effects necessitates a zero-exposure policy, which can only be achieved through the consistent and correct use of a comprehensive PPE ensemble.
-
Inhalation Risk (as a Particulate): While not considered a primary route of exposure when handled correctly, the solid form of this compound presents an inhalation hazard if dust is generated.[1] Inhaling fine particulates can lead to respiratory irritation. Furthermore, fine dust can form explosive mixtures with air, adding a physical hazard to the toxicological ones.[1][5]
-
Environmental Hazard: High Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[2] This dictates stringent disposal protocols for both the chemical waste and any contaminated materials, including single-use PPE, to prevent environmental release.[5]
Core PPE Recommendations for this compound Handling
Based on the hazard assessment, a multi-layered approach to personal protection is required. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task / Operation | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Fully-Buttoned Laboratory Coat | NIOSH-Approved N95 Particulate Respirator |
| Preparing Stock Solutions | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Fully-Buttoned Laboratory Coat | Recommended if not performed in a certified chemical fume hood |
| Handling Dilute Solutions | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Fully-Buttoned Laboratory Coat | Not typically required, but subject to risk assessment |
Detailed Equipment Specifications
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 (or equivalent) standards are mandatory for all tasks.[6] When weighing the powder or performing any operation with a high risk of dust generation or splashing, a full-face shield must be worn over the safety goggles.[7]
-
Hand Protection: Chemically resistant gloves are essential to prevent dermal contact. Disposable nitrile gloves provide adequate short-term protection.[7] It is critical to inspect gloves for any signs of degradation before use and to change them immediately if contact with this compound is suspected. Never reuse disposable gloves.
-
Body Protection: A clean, fully-buttoned laboratory coat should be worn at all times to protect skin and personal clothing.[7]
-
Respiratory Protection: The use of respiratory protection is task-dependent. Handling the solid powder outside of a containment device (like a fume hood or glove box) requires, at minimum, a NIOSH-approved N95 particulate respirator to prevent inhalation of airborne particles. Always prioritize engineering controls, such as working within a chemical fume hood, to minimize dust generation.[6]
Operational Plans: Donning, Doffing, and Disposal
The sequence in which PPE is put on and removed is as critical as the equipment itself. An incorrect procedure can lead to self-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Body Protection: Put on the laboratory coat and fasten all buttons.
-
Respiratory Protection: If required, perform a seal check and don your N95 respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.
-
Hand Protection: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step-by-Step Doffing (Removal) Protocol
This sequence is designed to contain contamination.
-
Gloves: Remove gloves first, using a glove-to-glove technique for the first hand and a bare-finger-to-inside-cuff technique for the second to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap.
-
Body Protection: Unbutton and remove the lab coat, folding it so the contaminated side faces inward.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Disposal Plan
Due to its high aquatic toxicity, all materials contaminated with this compound must be treated as hazardous chemical waste.[1][2]
-
Solid Waste: Used gloves, weigh boats, contaminated paper towels, and other disposable items must be placed in a clearly labeled hazardous waste container for incineration.
-
Liquid Waste: Do not discharge any solutions containing this compound into the sewer system.[5] Collect all liquid waste in a sealed, properly labeled hazardous waste container.
-
Empty Containers: The original product container must be disposed of as hazardous waste unless triple-rinsed, with the rinsate collected as liquid hazardous waste.[5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound handling.
References
- Redox. (2019, May 13).
- Sun, C., et al. (2023). This compound inhibits cell proliferation by damaging DNA in human cell lines. Ecotoxicology and Environmental Safety, 256, 114840. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Environmental Working Group. This compound. [Link]
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
- Sun, C., et al. (2023). This compound inhibits cell proliferation by damaging DNA in human cell lines. Ecotoxicology and Environmental Safety, 256, 114840. [Link]
Sources
- 1. redox.com [redox.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation by damaging DNA in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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